Tetrazolidine
Description
1H-tetrazole is a tetrazole tautomer where the proton is located on the 1st position. It is a tetrazole and a one-carbon compound. It is a tautomer of a 2H-tetrazole and a 5H-tetrazole.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075280 | |
| Record name | 1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
288-94-8, 100043-29-6 | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of Tetrazolidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrazolidine, a five-membered heterocyclic compound containing four nitrogen atoms, represents a core scaffold of significant interest in medicinal chemistry. While the parent, unsubstituted this compound (CH₆N₄) is not extensively characterized experimentally, its derivatives, particularly tetrazolidinones, exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the basic chemical properties of the this compound ring system, focusing on the synthesis, reactivity, and characterization of its derivatives. Due to the scarcity of experimental data on the parent compound, this document leverages data from substituted tetrazolidines to provide insights into the fundamental chemistry of this heterocyclic system.
The this compound Core: An Overview
The parent this compound is a saturated heterocycle with the molecular formula CH₆N₄. Publicly available experimental data on its physicochemical properties are limited. However, computational data provides some insight into its basic characteristics.
Computed Physicochemical Properties of this compound
The following table summarizes the computed properties for the unsubstituted this compound molecule. It is crucial to note that these are theoretical values and may not reflect the properties of a physical sample.
| Property | Value | Source |
| Molecular Formula | CH₆N₄ | PubChem |
| Molecular Weight | 74.09 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 27988-97-2 | PubChem |
| Topological Polar Surface Area | 49.6 Ų | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Synthesis of the this compound Ring System
The synthesis of the saturated this compound ring is most commonly achieved through the formation of its derivatives, such as tetrazolidinones. A prevalent method involves the [3+2] cycloaddition reaction.
General Synthesis of this compound Derivatives via Cycloaddition
A common route to this compound derivatives involves the reaction of an imine (Schiff base) with sodium azide in a suitable solvent like tetrahydrofuran (THF). This method proceeds via a 1,3-dipolar cycloaddition mechanism.
A generalized experimental protocol for the synthesis of a substituted this compound from a Schiff base is as follows:
Materials:
-
Substituted Schiff base (1 equivalent)
-
Sodium azide (NaN₃) (1.5 - 2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
The substituted Schiff base is dissolved in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Sodium azide is added to the solution portion-wise with stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically monitored by Thin Layer Chromatography - TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.
Reactivity of the this compound Ring
The reactivity of the this compound ring is influenced by the nature and position of its substituents. Common reactions involving the this compound core include N-alkylation and modifications at exocyclic positions. For instance, tetrazolidinone derivatives can undergo reactions at the nitrogen atoms or at the carbon atom flanked by the two nitrogen atoms, depending on the specific derivative and reaction conditions.
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques. Below are the expected characteristic signals for the this compound ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbon atom of the this compound ring are expected to appear as a singlet in the range of 4.5-6.0 ppm, with the exact chemical shift depending on the substituents. Protons on the nitrogen atoms (N-H) will appear as broad singlets and their chemical shift is highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon atom within the this compound ring typically resonates in the range of 70-90 ppm.[1] The chemical shifts of substituent carbons will appear in their respective characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of a this compound derivative would be expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (in tetrazolidinones) | 1680 - 1750 | Strong |
| N-N Stretch | 1000 - 1250 | Medium to Weak |
Mass Spectrometry (MS)
In mass spectrometry, this compound derivatives will exhibit a molecular ion peak corresponding to their molecular weight. The fragmentation pattern will be highly dependent on the nature of the substituents. Common fragmentation pathways may involve the loss of substituents or the cleavage of the heterocyclic ring.
Biological Activities of this compound Derivatives
While unsubstituted this compound has no known biological activity, its derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological properties.[2] The this compound scaffold is a key component in compounds developed for various therapeutic areas.
A summary of the prominent biological activities of this compound derivatives is presented below:
| Biological Activity | Description |
| Anticancer | Certain this compound derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] |
| Antidiabetic | Tetrazolidinediones (a class of this compound derivatives) are well-known for their use in the treatment of type 2 diabetes. |
| Antimicrobial | Various substituted tetrazolidines have demonstrated significant activity against a range of bacteria and fungi.[2] |
| Anti-inflammatory | Some derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2] |
| Antiviral | The this compound scaffold has been explored for the development of antiviral agents.[2] |
Conclusion
The this compound ring system, while under-characterized in its parent form, is a versatile and privileged scaffold in the design and synthesis of pharmacologically active compounds. This guide has provided an overview of the fundamental chemical properties of the this compound core by examining its derivatives. The synthetic accessibility and the diverse biological activities of substituted tetrazolidines underscore the importance of this heterocyclic motif for future research and development in the pharmaceutical sciences. Further investigation into the properties and reactivity of the parent this compound could open new avenues for the design of novel therapeutic agents.
References
The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and core synthetic strategies for constructing the tetrazole ring system.
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, stands as a cornerstone in medicinal chemistry and materials science. Its unique properties, including its role as a bioisostere for carboxylic acids and its high nitrogen content, have cemented its importance in a wide array of applications, from blockbuster pharmaceuticals to high-energy materials. This technical guide delves into the historical milestones of tetrazole synthesis, from its initial discovery to the sophisticated methodologies employed by chemists today.
The Dawn of Tetrazole Chemistry: A Historical Perspective
The journey into the world of tetrazoles began in 1885, when Swedish chemist J. A. Bladin first reported the synthesis of a tetrazole derivative.[1][2] He observed the formation of a compound with the chemical formula C₈H₅N₅, which he named "tetrazole," from the reaction of dicyanophenylhydrazine with nitrous acid.[1] However, it was the seminal work of Hantzsch and his collaborators in 1901 that laid the foundation for the most prevalent method of tetrazole synthesis to this day: the [3+2] cycloaddition of an azide with a nitrile.[1][3] Initially, the use of highly toxic and explosive hydrazoic acid limited the widespread application of this method. A significant advancement came in 1958 when Finnegan and coworkers introduced a safer procedure using sodium azide and ammonium chloride in dimethylformamide (DMF), a protocol that remains in common use.[3]
Core Synthetic Strategies for Tetrazole Formation
The synthetic arsenal for constructing the tetrazole ring is diverse, with the choice of method often dictated by the desired substitution pattern, substrate scope, and reaction conditions. The following sections detail the most significant and widely employed synthetic routes.
The Huisgen [3+2] Cycloaddition: The Workhorse of Tetrazole Synthesis
The reaction between a nitrile and an azide to form a 5-substituted-1H-tetrazole is the most common and versatile method for tetrazole synthesis.[1][4] This reaction can be catalyzed by a variety of Lewis and Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide ion.
Logical Relationship of the Huisgen Cycloaddition:
Caption: The key components for the Huisgen [3+2] cycloaddition to synthesize 5-substituted-1H-tetrazoles.
Experimental Protocol: Synthesis of 5-Substituted-1H-Tetrazoles from Organic Nitriles and Sodium Azide with Zinc Chloride Catalyst
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic nitrile (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as water or dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with hydrochloric acid (HCl) to precipitate the tetrazole product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the 5-substituted-1H-tetrazole.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical route to substituted tetrazoles. The Ugi and Passerini reactions are prominent examples.
First reported by Ivar Ugi in 1961, this four-component reaction involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl azide) to produce 1,5-disubstituted tetrazoles.[5]
Experimental Workflow for Ugi Tetrazole Synthesis:
Caption: A simplified workflow for the Ugi four-component synthesis of 1,5-disubstituted tetrazoles.
Experimental Protocol: General Procedure for the Ugi-Azide Reaction
-
Reactant Preparation: In a reaction vessel, dissolve the aldehyde or ketone (1.0 eq), the amine (1.0 eq), and the isocyanide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Azide Addition: Add trimethylsilyl azide (TMSN₃) (1.0-1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
The Passerini reaction, a three-component reaction between an aldehyde or ketone, an isocyanide, and a carboxylic acid, can be adapted to synthesize α-acyloxy tetrazoles by replacing the carboxylic acid with hydrazoic acid.
Signaling Pathway of the Passerini-Type Tetrazole Synthesis:
Caption: A conceptual pathway for the formation of 1,5-disubstituted tetrazoles via a Passerini-type reaction.
Modern and Catalytic Methods
Research in tetrazole synthesis continues to evolve, with a focus on developing more efficient, environmentally friendly, and safer methodologies.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In tetrazole synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and a catalyst such as triethylammonium chloride or a metal salt in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (typically 10-30 minutes).
-
Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional Huisgen method, involving acidification to precipitate the product.
The use of solid-supported catalysts, such as nano-ZnO, Sb₂O₃, and various metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability, contributing to greener synthetic processes. These catalysts often facilitate the [3+2] cycloaddition under milder conditions.
Quantitative Comparison of Key Synthetic Methods
The efficiency of different synthetic methods for tetrazoles can vary significantly. The following table summarizes typical quantitative data for some of the discussed methods.
| Synthetic Method | Typical Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Huisgen Cycloaddition (Conventional) | Aryl & Alkyl Nitriles | NH₄Cl / NaN₃ | DMF | 100-130 | 12-48 h | 60-95 |
| Huisgen Cycloaddition (ZnCl₂ Catalyzed) | Aryl & Alkyl Nitriles | ZnCl₂ / NaN₃ | Water | 100 | 12-24 h | 80-98 |
| Ugi-Azide Reaction | Aldehydes, Amines, Isocyanides | TMSN₃ | Methanol | Room Temp. | 24-48 h | 50-90 |
| Microwave-Assisted Huisgen | Aryl & Alkyl Nitriles | Et₃N·HCl / NaN₃ | DMF | 150-200 | 10-30 min | 70-98 |
| Heterogeneous Catalysis (e.g., nano-ZnO) | Aryl Nitriles | nano-ZnO / NaN₃ | DMF | 120 | 10-14 h | 85-95 |
Conclusion
From its discovery in the late 19th century, the synthesis of tetrazoles has undergone a remarkable evolution. The development of safer and more efficient methods, particularly the versatile Huisgen [3+2] cycloaddition and the elegant multicomponent reactions, has made this important heterocycle readily accessible. The ongoing advancements in catalytic systems and reaction technologies, such as microwave-assisted synthesis and flow chemistry, continue to push the boundaries of efficiency and sustainability in tetrazole chemistry, ensuring its continued prominence in drug discovery and materials science for years to come.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tandfonline.com [tandfonline.com]
A Preliminary Investigation of Thiazolidinedione Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic oral antidiabetic drugs that have garnered significant attention for their potent insulin-sensitizing effects.[1] This technical guide provides a comprehensive overview of the biological activities of TZDs, with a primary focus on their molecular mechanisms of action, key signaling pathways, and the experimental protocols used to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: PPARγ Agonism
The primary molecular target of thiazolidinediones is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] TZDs bind to and activate PPARγ, leading to a cascade of downstream events that ultimately enhance insulin sensitivity.[2][3]
Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimeric complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of numerous genes involved in adipogenesis, glucose homeostasis, and lipid metabolism.[3][5]
The activation of PPARγ by TZDs leads to several key physiological effects:
-
Improved Insulin Sensitivity: TZDs enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin.[1][2] This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.[3]
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids (FFAs), thus reducing circulating FFA levels that contribute to insulin resistance.[5][6]
-
Modulation of Adipokines: TZDs alter the secretion of adipokines, hormones produced by adipose tissue. They increase the production of adiponectin, an insulin-sensitizing hormone, and decrease the levels of pro-inflammatory cytokines like TNF-α.[5][6]
-
Anti-inflammatory Effects: Beyond their metabolic roles, TZDs exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[7][8]
Quantitative Analysis of Thiazolidinedione Activity
The efficacy of different TZD compounds can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for several well-known thiazolidinediones.
Table 1: PPARγ Binding Affinities of Thiazolidinediones
| Compound | Binding Affinity (Kd) | Reference |
| Rosiglitazone | 43 nM | [9] |
| BRL 49653 | ~40 nM | [10] |
Table 2: In Vitro Potency of Thiazolidinediones
| Compound | Assay | Cell Line | EC50 | Reference |
| Rivoglitazone | PPARγ Activation | - | 43 nM | [11] |
| Troglitazone | Apoptosis Induction | Various Cancer Cells | ~25 µM (IC50) | [12] |
| Ciglitazone | Apoptosis Induction | Various Cancer Cells | ~25 µM (IC50) | [12] |
Table 3: Clinical Efficacy of Thiazolidinediones in Type 2 Diabetes
| Compound | Parameter | Baseline Value | Change after Treatment | Study Duration | Reference |
| Pioglitazone | HbA1c | 7.7% | -0.47% (vs. placebo) | 24 weeks | [13] |
| Thiazolidinediones (general) | HbA1c | ~9.1% | -0.99% (placebo-subtracted) | Not Specified | [14] |
| Thiazolidinediones (general) | HbA1c | Not Specified | -1.0% to -1.25% | 3-6 months | [15] |
| Darglitazone | Plasma Free Fatty Acids (Rₐ) | Not Specified | +114% (basal), -67% (hyperinsulinemic) | 3 weeks | [16] |
| Rosiglitazone | Plasma Free Fatty Acids (Rₐ) | Not Specified | Increased (basal) | 3 weeks | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activity of thiazolidinediones.
PPARγ Competitive Binding Assay (TR-FRET)
This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD). It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)
-
Test compounds
-
Assay buffer
-
384-well microplate
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the test compound and a 2X solution of a known PPARγ ligand (positive control) in the assay buffer. Also, prepare a 2X solution of the GST-PPARγ-LBD and a 4X solution of the Terbium-anti-GST antibody and the fluorescent ligand mix.
-
Assay Plate Setup: Add 10 µL of the 2X test compound or control to the appropriate wells of the 384-well plate.
-
Addition of Receptor and Probe: Add 5 µL of the 2X GST-PPARγ-LBD to each well. Then, add 5 µL of the 4X antibody/fluorescent ligand mix to all wells.
-
Incubation: Incubate the plate at room temperature for 1 to 24 hours, protected from light.[18] Optimal incubation time should be determined experimentally.[18]
-
Data Acquisition: Read the plate using a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (fluorescent ligand).[9][19]
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). The displacement of the fluorescent ligand by the test compound will result in a decrease in the TR-FRET ratio. Determine the IC50 value of the test compound from a dose-response curve.
PPARγ Activation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPRE driving the expression of a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a known PPARγ agonist (positive control). Incubate for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.[20]
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate and add the luciferase assay reagent.[20][21]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. Determine the EC50 value of the test compound from a dose-response curve.
2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells, providing an indication of glucose transport activity.
Materials:
-
Adherent or suspension cells
-
Cell culture medium (glucose-free and regular)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds
-
Insulin (positive control)
-
Phloretin or other glucose uptake inhibitors (negative control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to grow overnight.[2]
-
Glucose Starvation: Remove the regular culture medium and replace it with glucose-free medium. Incubate the cells for 1-2 hours to deplete intracellular glucose stores.[1]
-
Treatment: Treat the cells with the test compounds at various concentrations in glucose-free medium. Include wells with insulin as a positive control and a glucose uptake inhibitor as a negative control. Incubate for the desired period (e.g., 1 hour).
-
2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[2][22] Incubate for 20-60 minutes at 37°C.[1][23]
-
Washing: Remove the 2-NBDG containing medium and wash the cells twice with cold PBS to remove extracellular 2-NBDG.[1]
-
Data Acquisition:
-
Fluorescence Microscopy: Add assay buffer and visualize the cells under a fluorescence microscope using a FITC filter set (excitation ~465-495 nm, emission ~520-540 nm).[23]
-
Flow Cytometry: Detach the cells (if adherent) and resuspend them in FACS buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the FL1 channel.[1]
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. Compare the fluorescence of treated cells to that of control cells to determine the effect of the test compound on glucose uptake.
Anti-Cancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which can be indicative of a compound's cytotoxic or anti-proliferative effects.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS or serum-free medium)[24]
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.[25]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a further 24-72 hours, depending on the experimental design.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[24][26] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[25][26]
-
Data Acquisition: Shake the plate for a few minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 560-590 nm using a microplate reader.[24][26]
-
Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of the test compound from a dose-response curve.
In Vitro Anti-inflammatory Assay (Cytokine Release)
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Human airway smooth muscle (HASM) cells or other relevant cell type
-
Cell culture medium and reagents
-
Pro-inflammatory stimulus (e.g., IL-1β, TNF-α)[7]
-
Test compounds
-
ELISA kits for the cytokines of interest (e.g., IL-6, RANTES)[7]
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HASM cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., IL-1β at 1 ng/mL or TNF-α at 10 ng/mL) to the wells and incubate for 24 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
ELISA: Perform an ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage inhibition of cytokine release by the test compound compared to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of thiazolidinediones and the workflows of the described experimental protocols.
PPARγ Signaling Pathway
Caption: The PPARγ signaling pathway activated by thiazolidinediones.
Experimental Workflow: PPARγ Competitive Binding Assay (TR-FRET)
Caption: Workflow for the PPARγ competitive binding assay.
Experimental Workflow: 2-NBDG Glucose Uptake Assay
Caption: Workflow for the 2-NBDG glucose uptake assay.
Conclusion
Thiazolidinediones represent a significant class of therapeutic agents with a well-defined mechanism of action centered on the activation of PPARγ. This guide has provided a detailed overview of their biological activities, quantitative data on their efficacy, and comprehensive protocols for their preclinical evaluation. The presented information and methodologies are intended to facilitate further research and development in this important area of metabolic and inflammatory disease therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uth.edu [uth.edu]
- 4. Deciphering the Roles of Thiazolidinediones and PPARγ in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit | LabX.com [labx.com]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial [e-dmj.org]
- 14. Factors associated with the effect-size of thiazolidinedione (TZD) therapy on HbA1c: a meta-analysis of published randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Thiazolidinediones increase plasma-adipose tissue FFA exchange capacity and enhance insulin-mediated control of systemic FFA availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit - Creative BioMart [creativebiomart.net]
- 20. med.emory.edu [med.emory.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. scholarworks.uark.edu [scholarworks.uark.edu]
- 24. researchhub.com [researchhub.com]
- 25. bds.berkeley.edu [bds.berkeley.edu]
- 26. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Spectroscopic Characterization of Novel Tetrazolidine Derivatives: A Technical Guide
Introduction
The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of heterocyclic scaffolds, tetrazolidine derivatives and related nitrogen-rich heterocycles such as tetrazoles and thiazolidinones have garnered significant attention from the scientific community. These classes of compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and antioxidant properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their unique three-dimensional structures, which govern their interactions with biological targets.
This technical guide provides an in-depth overview of the spectroscopic techniques that are essential for the unequivocal structure elucidation and characterization of novel this compound-related derivatives, with a focus on tetrazoles and thiazolidinones for which extensive data is available. It is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and analysis of these promising compounds. The guide details the experimental protocols for synthesis and analysis, presents key spectroscopic data in a structured format, and provides visual workflows to illustrate the logical progression of these scientific endeavors.
Experimental Protocols: Synthesis of Precursor and Final Derivatives
The synthesis of tetrazole and thiazolidinone derivatives often proceeds through a common intermediate, a Schiff base (or imine), which is typically formed by the condensation of an amine with an aldehyde or ketone.[4][5][6]
General Protocol for Synthesis of Schiff Bases
Schiff bases are versatile precursors for a variety of heterocyclic compounds.[6] The general procedure involves the reaction of a primary amine with a carbonyl compound.
-
Reactant Preparation: Equimolar amounts of a primary aromatic amine and a substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.[6]
-
Catalysis: A catalytic amount of glacial acetic acid is added to the mixture to facilitate the condensation reaction.[4][6]
-
Reaction: The mixture is refluxed for a period of 4 to 16 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5][6]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to crystallize. The solid product is then filtered, washed with cold solvent, and recrystallized from a suitable solvent like ethanol to achieve high purity.[6]
General Protocol for Synthesis of Tetrazole Derivatives
Tetrazole rings are commonly synthesized via the cycloaddition reaction of an imine (Schiff base) with sodium azide.[4][7]
-
Reactant Preparation: The previously synthesized Schiff base is dissolved in a dry solvent such as dioxane or tetrahydrofuran (THF).[4][6]
-
Cycloaddition: An equimolar amount of sodium azide (NaN₃) is added to the solution.[6]
-
Reaction: The reaction mixture is refluxed for 4 to 62 hours.[6][8] The reaction is monitored using TLC.
-
Isolation and Purification: After cooling, the solid product is precipitated, filtered, and washed. Recrystallization from a solvent like absolute ethanol is performed to yield the purified tetrazole derivative.[6]
General Protocol for Synthesis of Thiazolidinone Derivatives
Thiazolidinones are typically prepared by the cyclocondensation reaction of Schiff bases with a sulfur-containing reagent, most commonly thioglycolic acid.[5][7]
-
Reactant Preparation: A Schiff base is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5][7]
-
Cyclocondensation: Thioglycolic acid is added to the solution.[5]
-
Reaction: The mixture is refluxed for several hours until the reaction is complete, as indicated by TLC.
-
Isolation and Purification: The solvent is typically removed under reduced pressure, and the resulting crude product is purified, often through recrystallization, to obtain the final thiazolidinone derivative.[5]
Spectroscopic Characterization Techniques
The structural elucidation of newly synthesized compounds relies on a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the chemical structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR spectra are typically recorded on a spectrophotometer using KBr pellets. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.[2][8]
Data Presentation: The presence of key functional groups is confirmed by characteristic absorption bands.
| Functional Group | Moiety | Characteristic Wavenumber (cm⁻¹) | Source(s) |
| Carbonyl (C=O) | Amide in Thiazolidinone | 1705 - 1746 | [7][9] |
| Azomethine (C=N) | Schiff Base Intermediate | 1603 - 1689 | [5][8] |
| Amine (N-H) | Primary Amine | 3249 - 3448 (asymm/sym) | [7][10] |
| Azide (N₃) | Tetrazole Precursor | ~2129 | [7] |
| Tetrazole Ring | C-N, N-N, N=N vibrations | 1022 - 1509 | [11] |
| Aromatic C-H | Phenyl rings | ~3062 | [7] |
| Thiol (S-H) | Thiazolidinone Precursor | ~2328 | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300-600 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard.[2][3][9] 2D NMR experiments like COSY, HSQC, and HMBC can be used for more complex structural assignments.[13]
Data Presentation: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
¹H NMR Data
| Proton | Moiety | Representative Chemical Shift (δ ppm) | Source(s) |
| Amide (N-H) | Thiazolidinone/Amide | 8.75 - 13.24 | [9][10] |
| Methine (=CH-) | Benzylidene group | 7.94 - 8.62 | [2][9] |
| Aromatic (Ar-H) | Phenyl rings | 7.14 - 8.97 | [2][14] |
| Methylene (-S-CH₂-) | Thiazolidinone ring | ~4.08 | [15] |
| Methylene (-N-CH₂-) | Linker | 4.07 - 4.16 | [2] |
¹³C NMR Data
| Carbon | Moiety | Representative Chemical Shift (δ ppm) | Source(s) |
| Carbonyl (C=O) | Thiazolidinone ring | 166 - 168 | [9] |
| Tetrazole Ring (C₅) | Mesoionic Tetrazole | 162 - 163 | [16] |
| Azomethine (C=N) | Schiff Base | 150 - 151 | [17] |
| Aromatic (Ar-C) | Phenyl rings | 115 - 143 | [9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation patterns.
Experimental Protocol: Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) to determine the accurate mass.[2][3] The analysis provides the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized compound.[2]
Data Presentation: The primary data point is the mass-to-charge ratio (m/z) of the molecular ion.
| Compound Type | Ion | Expected m/z | Source(s) |
| Thiazolidinedione Derivative | [M+H]⁺ | 392, 422, 484 | [2] |
| Thiazolidinone Derivative | M⁺ | 267, 341 | [18] |
| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | M⁺ | 296.9459 | [9] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. It can be particularly useful for studying compounds with conjugated systems and for observing phenomena like solvatochromism.[16]
Experimental Protocol: UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., n-hexane, THF, methanol, water), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[16]
Single Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a molecule and its packing in the crystal lattice. It provides an unequivocal confirmation of the stereochemistry and conformation of the synthesized compound.[19][20][21]
Experimental Protocol: A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected, and the structure is solved and refined using specialized software to yield a detailed 3D model of the molecule.[21]
Conclusion
The successful characterization of novel this compound derivatives and their analogues is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. A logical workflow, beginning with synthesis and purification, followed by a comprehensive analysis using FT-IR, NMR, and mass spectrometry, forms the backbone of structural elucidation. Additional methods like UV-Vis spectroscopy and single-crystal X-ray diffraction provide further crucial insights into the electronic properties and absolute configuration of these molecules, respectively. By following the detailed protocols and data interpretation frameworks outlined in this guide, researchers can confidently and accurately characterize novel heterocyclic compounds, paving the way for their further development as potential therapeutic agents.
References
- 1. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 5. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. impactfactor.org [impactfactor.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. novapublishers.com [novapublishers.com]
- 21. mdpi.com [mdpi.com]
Foundational studies on the structure-activity relationship of Thiazolidinediones.
For Researchers, Scientists, and Drug Development Professionals
Thiazolidinediones (TZDs), a class of synthetic compounds built upon a five-membered heterocyclic scaffold, have garnered significant attention in medicinal chemistry for their diverse biological activities. Initially rising to prominence as potent insulin sensitizers for the management of type 2 diabetes mellitus, their therapeutic potential has since expanded to encompass roles in inflammation, cancer, and neurodegenerative diseases. This technical guide delves into the foundational structure-activity relationships (SAR) of thiazolidinediones, providing a comprehensive overview of the key structural modifications that govern their interaction with various biological targets. This document summarizes quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows central to TZD research.
Quantitative Structure-Activity Relationship Data
The biological activity of thiazolidinedione derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for TZD derivatives against key molecular targets.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists
Thiazolidinediones exert their insulin-sensitizing effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The quintessential pharmacophore for PPARγ agonism consists of a thiazolidinedione head group, a central phenyl ring, and a hydrophobic tail.
| Compound | R (Substitution on Phenyl Ring) | X (Linker) | Y (Hydrophobic Tail) | IC50 (µM) | Reference |
| Rosiglitazone | H | OCH₂ | Pyridine | 0.045 | [1] |
| Pioglitazone | H | OCH₂CH₂ | Ethyl-Pyridine | - | |
| Troglitazone | CH₃ | O | Chromane | 0.013 | [1] |
| 1 | 4-OCH₃ | OCH₂ | Benzene | - | |
| 2 | 4-Cl | OCH₂ | Benzene | - |
Table 1: SAR of Thiazolidinedione Derivatives as PPARγ Agonists. The table highlights the impact of substitutions on the central phenyl ring (R), the linker region (X), and the hydrophobic tail (Y) on the half-maximal inhibitory concentration (IC50) for PPARγ.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a negative regulator of the insulin signaling pathway, making it an attractive target for the treatment of type 2 diabetes and obesity. Thiazolidinedione-based compounds have been explored as PTP1B inhibitors.
| Compound | R1 (Substitution on Benzylidene Ring) | R2 (Substitution on Benzylidene Ring) | IC50 (µM) | Reference |
| 3a | H | H | >100 | [2] |
| 3b | 2-OH | H | 25.0 | [2] |
| 3c | 4-OH | H | 15.0 | [2] |
| 3d | 2-COOH | H | 8.0 | [2] |
| 3e | 4-COOH | H | 5.0 | [2] |
| 46 | 3-OCH₃, 4-O(CH₂)₂-Ph | - | 1.1 | [3] |
| 15 (Imidazolidinedione) | 3-(2,4-dichlorobenzyloxy) | 1-(2,4-dichlorobenzyl) | 0.57 | [3] |
Table 2: SAR of Benzylidene-Thiazolidinedione Derivatives as PTP1B Inhibitors. This table illustrates how substitutions on the benzylidene moiety influence the inhibitory activity against PTP1B.
Aldose Reductase Inhibitors
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Certain thiazolidinedione derivatives have shown potent inhibitory activity against this enzyme.
| Compound | R (Substitution on Benzylidene Ring) | IC50 (µM) | Reference |
| 5a | 4-NO₂ | 0.22 | [4] |
| 8b | Benzothiazole derivative | 0.16 | [4] |
| Zopolrestat (Reference) | - | 0.0031 | [4] |
Table 3: SAR of Thiazolidinedione Derivatives as Aldose Reductase Inhibitors. This table showcases the inhibitory potency of TZD derivatives against aldose reductase.
α-Glucosidase Inhibitors
α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help control postprandial hyperglycemia.
| Compound | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Heterocycle) | IC50 (µM) | Reference |
| 5k | 4-Cl | Thiazolidinedione | 20.95 | |
| 6a | 2-OH | Rhodanine | 16.11 | |
| 6b | 2,4-di-OH | Rhodanine | 7.72 | |
| 6e | 4-Br | Rhodanine | 7.91 | |
| 6h | 2-Cl | Rhodanine | 6.59 | |
| 6k | 2,4-di-Cl | Rhodanine | 5.44 | |
| Acarbose (Reference) | - | - | 817.38 |
Table 4: SAR of Thiazolidinedione and Rhodanine Derivatives as α-Glucosidase Inhibitors. This table compares the inhibitory activities of various derivatives against α-glucosidase.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust SAR studies. This section outlines the methodologies for key in vitro assays used to evaluate the biological activity of thiazolidinedione derivatives.
Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation
Objective: To synthesize 5-arylidene-2,4-thiazolidinedione derivatives through the Knoevenagel condensation of 2,4-thiazolidinedione with various aromatic aldehydes.
Materials:
-
2,4-Thiazolidinedione
-
Substituted aromatic aldehydes
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-thiazolidinedione (0.188 mol) and the desired substituted benzaldehyde (0.188 mol).
-
Suspend the reactants in toluene.
-
Add a catalytic amount of piperidine (1 mL) to the mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing for an additional 6-7 hours after the complete removal of water, when the temperature of the reaction mixture rises above 110°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold, dry toluene followed by dry ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 5-arylidene-2,4-thiazolidinedione derivative.
In Vitro PPARγ Transactivation Assay
Objective: To determine the ability of thiazolidinedione derivatives to activate the transcriptional activity of PPARγ in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Expression vector for full-length human PPARγ
-
Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (thiazolidinedione derivatives) dissolved in DMSO
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in 24-well plates at an appropriate density and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of the test compounds or Rosiglitazone. Include a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold induction of luciferase activity for each compound relative to the vehicle control.
-
Determine the EC50 value for each active compound by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Aldose Reductase Inhibition Assay
Objective: To evaluate the inhibitory effect of thiazolidinedione derivatives on the enzymatic activity of aldose reductase.
Materials:
-
Rat kidney homogenate (source of aldose reductase)
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Test compounds (thiazolidinedione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the enzyme solution from rat kidney homogenate through a series of centrifugation and ammonium sulfate precipitation steps.
-
In a quartz cuvette, prepare the reaction mixture containing:
-
0.2 mL phosphate buffer
-
0.1 mL NADPH solution
-
0.1 mL of the test compound at the desired concentration
-
2.4 mL distilled water
-
-
Initiate the enzymatic reaction by adding 0.1 mL of the enzyme solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 37°C. This decrease corresponds to the oxidation of NADPH.
-
Perform a control experiment without the inhibitor to determine the uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each compound at a specific concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.
In Vitro α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory potential of thiazolidinedione derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Test compounds (thiazolidinedione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Perform control experiments with and without the enzyme to determine 100% and 0% enzyme activity, respectively.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of Signaling Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow in thiazolidinedione research.
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activated by thiazolidinediones.
PTP1B in Insulin Signaling
Caption: Role of PTP1B in the insulin signaling pathway.
Polyol Pathway and Aldose Reductase
References
- 1. Thiazolidinediones/PPARγ agonists and fatty acid synthase inhibitors as an experimental combination therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione derivatives as PTP1B inhibitors with antihyperglycemic and antiobesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Thiazolidinediones as PTP 1B Inhibitors: A Mini Review (2012-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Synthesis and Characterization of Tetrazolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial synthesis and characterization of tetrazolidine analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and application of these promising molecules.
Introduction to this compound Analogs
This compound analogs are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. The two primary derivatives explored in this guide are tetrazolidin-5-ones and this compound-5-thiones, which are structurally related to the well-studied thiazolidinediones (TZDs). The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This has led to their investigation in various therapeutic areas, including as anti-diabetic and anti-cancer agents. The core structure's versatility allows for substitutions at various positions, enabling the modulation of their physicochemical and biological properties.
Synthesis of this compound Analogs
The primary synthetic route to this compound-5-ones and their thione counterparts involves a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry for constructing five-membered rings.
General Synthetic Scheme
A common approach involves the reaction of an isocyanate or isothiocyanate with an azide derivative. A generalized scheme for the synthesis of N-substituted tetrazolidin-5-ones is presented below.
Caption: General synthesis of tetrazolidin-5-ones via [3+2] cycloaddition.
Detailed Experimental Protocol: Synthesis of 1-Aryl-4-substituted-tetrazolidin-5-ones
This protocol describes a representative one-pot synthesis of N-aryl tetrazolidinones.
Materials:
-
Substituted aniline
-
Triphosgene or a corresponding chloroformate
-
Sodium azide
-
Appropriate solvent (e.g., Dichloromethane, Acetonitrile)
-
Triethylamine (as a base)
Procedure:
-
In situ generation of isocyanate: To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of triphosgene (0.4 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Cycloaddition: To the reaction mixture containing the in situ generated isocyanate, sodium azide (1.5 eq) is added. The mixture is then refluxed for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Note: For the synthesis of this compound-5-thiones, the corresponding isothiocyanates are used as starting materials.
Characterization of this compound Analogs
The structural elucidation and confirmation of the synthesized this compound analogs are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for representative tetrazolidinone and tetrazolidinethione derivatives.
Table 1: 1H and 13C NMR Spectral Data for a Representative 1,4-Diphenyltetrazolidin-5-one
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1H NMR | 7.20 - 7.50 | m | Aromatic protons |
| 5.85 | s | CH proton at C5 (if present) | |
| 13C NMR | 155.0 | - | C=O (carbonyl carbon) |
| 135.0 - 140.0 | - | Aromatic C (ipso) | |
| 120.0 - 130.0 | - | Aromatic CH | |
| 85.0 | - | C5 (if substituted) |
Table 2: FT-IR Characteristic Absorption Bands for this compound Analogs
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Tetrazolidinone) | 1700 - 1750 | Strong |
| C=S Stretch (Tetrazolidinethione) | 1200 - 1300 | Strong |
| N-N=N Stretch (Azide precursor) | 2100 - 2160 | Strong |
| C-N Stretch | 1300 - 1400 | Medium |
Table 3: Mass Spectrometry Fragmentation Pattern for a Representative 1,4-Disubstituted Tetrazolidin-5-one
| m/z Value | Proposed Fragment Ion |
| [M]+ | Molecular ion |
| [M - 28]+ | Loss of N2 |
| [M - R-NCO]+ | Loss of isocyanate moiety |
| [R-N]+ | Fragment corresponding to the substituent on nitrogen |
Detailed Experimental Protocol: Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Absorption bands are reported in wavenumbers (cm-1).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Data is reported as mass-to-charge ratio (m/z).
Biological Activity and Signaling Pathways
This compound analogs, particularly those structurally related to thiazolidinediones, have shown promise as modulators of key signaling pathways implicated in metabolic diseases and cancer.
Anti-Diabetic Activity: PPARγ Agonism
Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1] Activation of PPARγ by ligands like TZDs leads to the transcription of genes involved in insulin sensitization.[2] Tetrazolidinone analogs are being investigated for similar activity.
Caption: PPARγ signaling pathway activated by tetrazolidinone analogs.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of TZD derivatives, and by extension, this compound analogs. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] The proposed mechanisms involve both PPARγ-dependent and -independent pathways.
Caption: Proposed anti-cancer signaling pathways of tetrazolidinone analogs.
Conclusion
This technical guide provides a foundational understanding of the initial synthesis and characterization of this compound analogs. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising biological activities of these compounds, particularly in the context of metabolic diseases and oncology, warrant further investigation to unlock their full therapeutic potential. Future studies should focus on expanding the library of this compound derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles.
References
The Tetrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and metabolic stability have established it as a critical component in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the tetrazole core, including its synthesis, key physicochemical and biological properties, and its role in modulating critical signaling pathways, with a focus on applications in drug development.
Physicochemical Properties of Tetrazole Derivatives
The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group, sharing a similar acidic pKa value and planar structure.[1][2] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in a drug candidate, which can lead to improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability.[1][3][4] The high nitrogen content of the tetrazole ring also contributes to its metabolic robustness, as it is less susceptible to common metabolic pathways.[5]
A summary of key physicochemical properties for a selection of tetrazole derivatives is presented in Table 1. This data highlights the tunability of these properties through substitution at the C5 and N1/N2 positions of the tetrazole ring.
| Compound/Derivative | Molecular Weight ( g/mol ) | pKa | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |
| 1H-Tetrazole | 70.05 | 4.89 | -0.73 | 1 | 4 | [2] |
| 5-Phenyl-1H-tetrazole | 146.15 | 4.4 | 1.25 | 1 | 4 | [6] |
| Losartan | 422.91 | 6.2 (tetrazole) | 4.3 | 1 | 5 | [7] |
| Valsartan | 435.52 | 4.7 (tetrazole) | 4.9 | 2 | 5 | [8] |
| Candesartan | 440.45 | 5.8 (tetrazole) | 3.5 | 2 | 6 | [9] |
Table 1: Physicochemical Properties of Selected Tetrazole-Containing Compounds.
Biological Activities and Structure-Activity Relationships
Tetrazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds for drug discovery across various therapeutic areas.[1][6] The tetrazole moiety is a key pharmacophore in numerous FDA-approved drugs, including antihypertensives like losartan and valsartan, as well as antibacterial and anticancer agents.[3][4][5][10]
The biological activity of tetrazole derivatives is highly dependent on the nature and position of the substituents on the tetrazole ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in optimizing the therapeutic potential of these compounds.[11][12] For instance, in the development of antiallergic tetrazole derivatives, a Hansch/Free-Wilson model was used to establish a relationship between the physicochemical properties of substituents and their in vivo activity.[11]
Table 2 provides a summary of the biological activities of representative tetrazole derivatives, highlighting the diverse therapeutic applications of this scaffold.
| Derivative Class | Target/Mechanism of Action | Example Compound | In Vitro/In Vivo Activity (IC50/ED50) | Reference |
| Angiotensin II Receptor Blockers | AT1 Receptor Antagonist | Losartan | IC50 = 19 nM (AT1 receptor binding) | [13] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Tetrazole-substituted pyrazoles | IC50 values in the low micromolar range | [14] |
| Antibacterial | DNA Gyrase/Topoisomerase IV Inhibition | Tetrazole-containing quinolones | MIC values against various bacterial strains | [15] |
| Anticancer | Urease Inhibition | Tetrazole-pyrrole-2,5-dione derivatives | IC50 values in the micromolar range | [15] |
| Antidiabetic | α-Amylase Inhibition | Pyrazole-based tetrazoles | IC50 values comparable to acarbose |
Table 2: Biological Activities of Representative Tetrazole Derivatives.
Experimental Protocols: Synthesis of Tetrazole Derivatives
The synthesis of tetrazole derivatives can be achieved through various synthetic routes. The most common and versatile methods include the [3+2] cycloaddition of azides with nitriles and multicomponent reactions such as the Ugi reaction.
[3+2] Cycloaddition for the Synthesis of 5-Substituted-1H-Tetrazoles
This method involves the reaction of an organic nitrile with an azide source, often sodium azide, in the presence of a catalyst.
Experimental Workflow:
Caption: Workflow for [3+2] cycloaddition synthesis.
Detailed Protocol:
-
To a solution of the organic nitrile (1 mmol) in a suitable solvent such as DMSO (2 mL), add sodium azide (1 mmol) and a catalytic amount of a Lewis acid like cupric sulfate pentahydrate (2 mol%).[1]
-
Heat the reaction mixture to 140°C for 1 hour, monitoring the progress by TLC.[1]
-
After completion, cool the reaction mixture and treat it with 4 M HCl (10 mL) followed by extraction with ethyl acetate (10 mL).[1]
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography to yield the 5-substituted-1H-tetrazole.[6]
Ugi Multicomponent Reaction for the Synthesis of 1,5-Disubstituted-1H-Tetrazoles
The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for the one-pot synthesis of diverse 1,5-disubstituted-1H-tetrazoles.
Experimental Workflow:
Caption: Workflow for Ugi-azide multicomponent reaction.
Detailed Protocol:
-
In a sealed vial, dissolve the aldehyde (1 mmol), amine hydrochloride (1 mmol), isocyanide (1 mmol), and trimethylsilyl azide (1 mmol) in methanol (5 mL).[16]
-
Add triethylamine (1.5 mmol) to the mixture.[16]
-
Heat the reaction at 40°C for 24 hours.[16]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired 1,5-disubstituted-1H-tetrazole.
Signaling Pathway Modulation: Tetrazoles as Angiotensin II Receptor Blockers
A prominent example of the therapeutic impact of tetrazole derivatives is their use as angiotensin II receptor blockers (ARBs). These drugs, such as losartan and valsartan, are widely prescribed for the treatment of hypertension. They act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[9][13]
The tetrazole moiety in ARBs plays a crucial role in their binding to the AT1 receptor. It mimics the C-terminal carboxylate of angiotensin II, forming key interactions with residues in the receptor's binding pocket, such as Lys199 and His256.[17][18]
Signaling Pathway of Angiotensin II and its Blockade by Tetrazole Derivatives:
Caption: Angiotensin II signaling and ARB inhibition.
This guide provides a foundational understanding of the tetrazole core for professionals in drug development. The versatility in synthesis, tunable physicochemical properties, and broad biological activities underscore the continued importance of the tetrazole scaffold in the quest for novel and effective therapeutics.
References
- 1. scielo.br [scielo.br]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msjonline.org [msjonline.org]
- 13. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Tetrazolidine Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles governing the stability and reactivity of the tetrazolidine scaffold. This compound, a saturated five-membered heterocycle containing one carbon and four nitrogen atoms, represents a nitrogen-rich structure whose properties are of significant interest in medicinal chemistry and materials science. Due to its relatively unexplored nature compared to its aromatic counterpart, tetrazole, this document synthesizes core chemical principles, draws analogies from related nitrogen heterocycles, and presents established methodologies for characterization.
Fundamental Concepts: Thermodynamic and Kinetic Stability
Understanding the stability of any chemical entity, including this compound, requires differentiating between thermodynamic and kinetic factors.
-
Thermodynamic Stability refers to the inherent energy of the molecule relative to its potential degradation products. A thermodynamically unstable compound has a high Gibbs free energy and a natural tendency to transform into lower-energy products. The high nitrogen content and presence of multiple N-N single bonds in the this compound ring suggest a potential for thermodynamic instability, as decomposition can lead to the formation of highly stable molecular nitrogen (N₂).
-
Kinetic Stability (or Inertness) refers to the rate at which a compound undergoes decomposition. A compound is kinetically stable if the activation energy barrier for its decomposition is high, even if the reaction is thermodynamically favorable. For tetrazolidines, kinetic stability can be influenced by steric hindrance from substituents, which may block pathways for decomposition, or by electronic effects that strengthen ring bonds.
The relationship between these two concepts is crucial; a compound can be thermodynamically unstable yet kinetically stable enough to be isolated and studied if the pathway to decomposition is sufficiently high in energy.
Factors Influencing this compound Stability
The stability of the this compound ring is a complex interplay of structural and environmental factors.
-
Ring Strain: Five-membered rings are generally less strained than three- or four-membered rings. However, computational studies on other small heterocycles suggest that the introduction of multiple heteroatoms and their associated lone pairs can influence torsional strain and bond angles, potentially contributing to instability.
-
Nitrogen Content and N-N Bonds: The high density of nitrogen atoms and the presence of N-N single bonds are defining features. N-N single bonds are significantly weaker (~160 kJ/mol) than C-C (~350 kJ/mol) or C-N (~300 kJ/mol) bonds, making them potential points of cleavage. This inherent weakness contributes to the thermodynamic driving force for decomposition to release N₂.
-
Substituent Effects: The nature of substituents on both the ring carbon and nitrogen atoms is critical.
-
Electronic Effects: Electron-withdrawing groups (EWGs) can destabilize the ring by further polarizing the already weak N-N bonds. Conversely, electron-donating groups (EDGs) may offer some stabilization.
-
Steric Effects: Bulky substituents can provide kinetic stabilization by sterically shielding the ring from attack by external reagents or by hindering the conformational changes required to reach a decomposition transition state.
-
-
pH and Solvent: The numerous nitrogen atoms in the ring act as Lewis bases and are susceptible to protonation under acidic conditions. Protonation can dramatically alter the electronic structure of the ring, often acting as the first step in a degradation cascade.[1] Therefore, this compound stability is expected to be highly pH-dependent.
Reactivity and Major Degradation Pathways
The reactivity of tetrazolidines is dominated by pathways that relieve its inherent instability.
A primary pathway for degradation is likely an acid-catalyzed ring-opening hydrolysis, analogous to the decomposition of cyclic aminals.[2] The abundance of nitrogen atoms provides multiple sites for protonation.
-
Protonation: A ring nitrogen is protonated by an acid, creating a cationic intermediate.
-
Ring Cleavage: The positive charge weakens adjacent bonds, facilitating the cleavage of a C-N or N-N bond. This step is often the rate-determining step.
-
Formation of Intermediate: A linear, open-chain intermediate is formed, which may be highly reactive.
-
Further Decomposition: The intermediate can undergo further hydrolysis, fragmentation, or rearrangement to yield smaller, more stable molecules.
References
Unraveling the Metabolic Influence of Tetrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazole-containing compounds represent a cornerstone in modern medicinal chemistry, valued for their unique physicochemical properties and broad therapeutic applications. A key feature of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group, a substitution that can significantly enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability.[1][2] While the tetrazole ring itself is generally resistant to metabolic degradation pathways such as β-oxidation and amino acid conjugation, these compounds are far from metabolically inert.[3][4] Emerging research demonstrates that tetrazole derivatives can selectively interact with and modulate a variety of metabolic pathways, primarily through the inhibition of key enzymes. This guide provides an in-depth exploration of the metabolic pathways currently known to be affected by tetrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Metabolic Pathways and Enzyme Inhibition by Tetrazole Compounds
The primary mechanism by which tetrazole compounds influence metabolic pathways is through the direct inhibition of specific enzymes. This targeted interaction can lead to significant alterations in metabolic flux and downstream signaling events. The following sections detail the key metabolic pathways and enzymes affected by tetrazole derivatives, supported by quantitative inhibition data.
Carbohydrate Metabolism
Tetrazole derivatives have been investigated for their potential to modulate carbohydrate metabolism, a critical area of research for anti-diabetic drug development.
-
α-Amylase Inhibition: Certain pyrazole-based tetrazole derivatives have been shown to inhibit α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. This inhibition can help to control postprandial hyperglycemia.
-
Aldose Reductase Inhibition: Tetrazole-containing compounds have been identified as inhibitors of aldose reductase. This enzyme is implicated in the development of diabetic complications by converting glucose to sorbitol.
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: Some tetrazole derivatives have demonstrated the ability to inhibit FBPase, a key enzyme in gluconeogenesis. By blocking this enzyme, these compounds can reduce hepatic glucose production.[5]
-
Lactate Dehydrogenase Inhibition: Tetrazole analogs of lactic and pyruvic acid have been found to act as competitive inhibitors of lactate dehydrogenase, a central enzyme in anaerobic glycolysis.[6]
Lipid Metabolism and Signaling
The influence of tetrazole compounds extends to lipid metabolism and the modulation of lipid-based signaling pathways.
-
Acyl-CoA:Cholesterol O-acyltransferase (ACAT) Inhibition: A range of tetrazole amide derivatives have been synthesized and evaluated as inhibitors of ACAT, an enzyme involved in cholesterol esterification and absorption.[7]
-
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition: Dual inhibitors of FAAH and MAGL containing a tetrazole scaffold have been developed. These enzymes are responsible for the degradation of endocannabinoids, which play a role in various physiological processes, including appetite, pain, and inflammation.
-
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism: Tetrazole derivatives have been designed to act as agonists for PPARs, a family of nuclear receptors that are key regulators of lipid and glucose homeostasis.[5]
Amino Acid and Nucleotide Metabolism
Recent studies have begun to explore the impact of tetrazole compounds on amino acid and nucleotide metabolism.
-
D-Amino Acid Oxidase Inhibition: Benzoic tetrazole has been shown to be a competitive inhibitor of D-amino acid oxidase, an enzyme involved in the metabolism of D-amino acids.[6]
-
Potential Interference with DNA and RNA Synthesis: A metabolomics study on Staphylococcus aureus treated with a tetrazole derivative revealed a significant increase in the levels of deoxycytidine diphosphate (dCDP). This suggests that the compound may interfere with nucleotide metabolism, potentially targeting enzymes such as DNA polymerase, ribonucleotide reductase, or nucleoside-diphosphate kinase.[5]
Other Key Metabolic Enzymes and Signaling Pathways
The inhibitory activity of tetrazole compounds is not limited to the pathways mentioned above.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Tetrazole-containing molecules have been developed as inhibitors of DPP-4, a therapeutic target for type 2 diabetes that is involved in the degradation of incretin hormones.[5]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin and leptin signaling, and its inhibition is a promising strategy for the treatment of diabetes and obesity. Several tetrazole derivatives have been identified as potent PTP1B inhibitors.[5]
-
Cyclooxygenase-2 (COX-2) Inhibition: Some tetrazole derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in the inflammatory response.
Quantitative Data on Enzyme Inhibition
The following tables summarize the quantitative data for the inhibition of various metabolic enzymes by tetrazole compounds.
Table 1: Inhibition of Enzymes in Carbohydrate Metabolism
| Compound Class | Enzyme | Inhibition Parameter | Value | Reference |
| Pyrazole-based tetrazoles | α-Amylase | IC50 | Comparable to acarbose | |
| Tetrazole-containing compounds | Aldose Reductase | - | - | [5] |
| 2,5-diphenyl-1,3,4-oxadiazole with tetrazole | Fructose-1,6-bisphosphatase (FBPase) | IC50 | 2.98 µM | [5] |
| Lactic tetrazole | Lactate Dehydrogenase (rabbit muscle) | Ki | 0.04 M - 0.08 M | [6] |
| Pyruvic tetrazole | Lactate Dehydrogenase (rabbit muscle) | Ki | 0.02 M - 0.035 M | [6] |
Table 2: Inhibition of Enzymes in Lipid Metabolism and Signaling
| Compound Class | Enzyme | Inhibition Parameter | Value | Reference |
| Tetrazole amide derivatives | Acyl-CoA:Cholesterol O-acyltransferase (ACAT) | IC50 | 5 - 75 nM | [7] |
| (4-Phenoxyphenyl)tetrazolecarboxamides | Fatty Acid Amide Hydrolase (FAAH) | IC50 | 0.012 µM | |
| (4-Phenoxyphenyl)tetrazolecarboxamides | Monoacylglycerol Lipase (MAGL) | IC50 | 0.028 µM | |
| Tetrazole analogs of glitazones | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | EC50 | 6.75 nM | [5] |
Table 3: Inhibition of Other Key Metabolic Enzymes
| Compound Class | Enzyme | Inhibition Parameter | Value | Reference |
| Benzoic tetrazole | D-Amino Acid Oxidase | Ki | 0.7 mM | [6] |
| N-(3-(1H-tetrazol-5-yl)phenyl)acetamides | Protein Tyrosine Phosphatase 1B (PTP1B) | - | Good inhibitory activity | [5] |
| Tetrazole and cyanamide derivatives | Cyclooxygenase-2 (COX-2) | IC50 | 0.23 uM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of tetrazole compounds on metabolic pathways.
General Enzyme Inhibition Assay
This protocol describes a general workflow for determining the inhibitory activity of a tetrazole compound against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Tetrazole compound (inhibitor)
-
Appropriate buffer solution
-
Cofactors (if required by the enzyme)
-
Spectrophotometer or plate reader
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and tetrazole compound in a suitable buffer. The buffer should be optimized for enzyme activity (pH, ionic strength).
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution to varying concentrations of the tetrazole compound. Include a control well with the enzyme and buffer only (no inhibitor). Allow the enzyme and inhibitor to pre-incubate for a specified time at a controlled temperature to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Measurement of Enzyme Activity: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition and the inhibition constant (Ki).
Metabolomic Analysis of Tetrazole-Treated Cells
This protocol outlines a general procedure for analyzing the global metabolic changes in cells after treatment with a tetrazole compound.
Materials:
-
Cell culture line of interest
-
Cell culture medium and supplements
-
Tetrazole compound
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Data analysis software
Procedure:
-
Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with the tetrazole compound at various concentrations and for different time points. Include a vehicle-treated control group.
-
Metabolite Extraction: After treatment, rapidly quench the metabolism (e.g., by placing the culture plates on dry ice). Wash the cells with a cold buffer and then extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the cell extracts to pellet the debris. Collect the supernatant containing the metabolites and dry it down under a vacuum. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the reconstituted samples into an LC-MS system. The liquid chromatography separates the metabolites based on their physicochemical properties, and the mass spectrometer detects and quantifies the individual metabolites based on their mass-to-charge ratio.
-
Data Analysis: Process the raw LC-MS data to identify and quantify the metabolites. Perform statistical analysis to identify the metabolites that are significantly altered in the tetrazole-treated cells compared to the control group. Pathway analysis tools can then be used to map the altered metabolites to specific metabolic pathways.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by tetrazole compounds and a general experimental workflow.
Caption: PPAR signaling pathway activation by a tetrazole agonist.
Caption: Inhibition of PTP1B by a tetrazole compound enhances insulin signaling.
Caption: General experimental workflow for metabolomic analysis.
Conclusion and Future Directions
The available evidence clearly indicates that tetrazole compounds, while often metabolically stable themselves, can exert significant effects on various metabolic pathways through the targeted inhibition of key enzymes. The research to date has largely focused on enzymes with direct relevance to specific diseases, such as diabetes and inflammation. This has led to the successful development of numerous tetrazole-containing drugs.
However, a comprehensive understanding of the broader metabolic consequences of tetrazole administration is still lacking. There is a notable gap in the literature regarding the systemic effects of these compounds on central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, in mammalian systems. Future research employing global metabolomics and metabolic flux analysis in response to tetrazole treatment in relevant cellular and animal models will be crucial for a more complete picture of their metabolic impact. Such studies will not only enhance our understanding of the on-target and off-target effects of existing tetrazole-based drugs but also guide the rational design of new therapeutic agents with improved efficacy and safety profiles. The single metabolomics study in a bacterial system provides a proof-of-concept for this approach and highlights the potential for discovering novel mechanisms of action for this important class of compounds.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lsmu.lt [lsmu.lt]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Substituted Tetrazolidine Rings: A Technical Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel heterocyclic compounds is paramount to successful drug design and development. This in-depth technical guide focuses on substituted tetrazolidine rings, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of comprehensive experimental data for substituted this compound rings in publicly accessible literature, this guide provides a framework for their characterization by detailing established experimental protocols and presenting data from the closely related and well-studied thiazolidinone and triazolone classes as illustrative examples.
The journey of a drug candidate from a laboratory bench to clinical application is intricately linked to its physicochemical properties. Parameters such as lipophilicity (logP), ionization constant (pKa), solubility, and melting point govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For substituted this compound rings, a thorough characterization of these properties is the first step towards unlocking their therapeutic potential.
Core Physicochemical Properties and Their Importance in Drug Discovery
A deep understanding of a compound's physicochemical profile allows for the early identification of potential liabilities and guides the optimization of lead compounds. Key properties include:
-
Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.
-
Ionization Constant (pKa): The pKa value indicates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability, and interaction with its biological target.
-
Aqueous Solubility: Adequate solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and challenging formulation development.
-
Melting Point: The melting point provides information about the purity and crystal lattice energy of a compound, which can influence its solubility and stability.
-
Chemical Stability: Assessing a compound's stability under various conditions (e.g., pH, temperature, light) is necessary to ensure its integrity during storage and administration.
Quantitative Physicochemical Data of Related Heterocyclic Compounds
Table 1: Biological Activities and Physicochemical Properties of 4-Substituted 2-Phenylaminoquinazolines (Series 4 and 5) [1]
| Compound | R1 | R3 | IC50 (μM) Mer TK | GI50 (μM) MV4-11 | Aq Sol (μg/mL) | Log P |
| 4a | Cyclopentylamino | H | 1.08 | 4.91 | 10.4 | >5 |
| 5a | Cyclopentylamino | Me | 1.14 | 2.70 | 1.11 | >5 |
| 4b | Cyclohexylamino | H | 0.68 | 8.75 | 95.6 | 2.54 |
| 5b | Cyclohexylamino | Me | 2.01 | 70.1 | ND | ND |
| 4c | 4-Methylpiperazin-1-yl | H | 3.43 | 5.88 | 4.36 | >5 |
| 5c | 4-Methylpiperazin-1-yl | Me | 1.84 | 2.33 | 3.43 | >5 |
| 4d | Pyrrolidin-1-yl | H | 2.25 | 3.07 | 6.61 | 3.21 |
ND: Not Detected
Table 2: Biological Activities and Physicochemical Properties of 4-Substituted 2-Phenylaminoquinazolines (Series 6 and 7) [1]
| Compound | R1 | R2 | IC50 (μM) Mer TK | GI50 (μM) MV4-11 | Aq Sol (μg/mL) | Log P |
| 6a | Cyclopentylamino | H | 1.62 | 10.6 | 1.03 | >5 |
| 6b | Cyclopentylamino | F | 1.34 | 5.33 | 2.01 | >5 |
| 6c | Cyclopentylamino | Cl | 1.01 | 3.12 | 1.03 | >5 |
| 6d | Cyclopentylamino | OH | 1.24 | 2.50 | 11.2 | 4.54 |
| 7a | Cyclohexylamino | H | 1.25 | 10.1 | 1.03 | >5 |
| 7b | Cyclohexylamino | F | 0.98 | 1.11 | 1.03 | >5 |
| 7c | Cyclohexylamino | Cl | 0.88 | 0.98 | 1.03 | >5 |
| 7d | Cyclohexylamino | OH | 0.77 | 4.30 | 14.1 | 4.01 |
Table 3: pKa Values of 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Isopropyl Alcohol and Acetonitrile [2]
| Compound | R | X | pKa (in Isopropyl Alcohol) | pKa (in Acetonitrile) |
| 3a | CH3 | O | 11.05 | 19.38 |
| 3b | C2H5 | O | 11.08 | 19.46 |
| 3c | CH2C6H5 | O | 10.95 | 19.16 |
| 3d | CH2C6H4CH3(p) | O | 10.98 | 19.23 |
| 3e | CH2C6H4Cl(p) | O | 10.88 | 19.01 |
| 4a | CH3 | S | 10.94 | 19.13 |
| 4b | C2H5 | S | 10.97 | 19.20 |
| 4c | CH2C6H5 | S | 10.84 | 18.98 |
| 4d | CH2C6H4CH3(p) | S | 10.87 | 19.04 |
| 4e | CH2C6H4Cl(p) | S | 10.78 | 18.84 |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties, which can be readily adapted for the analysis of novel substituted this compound derivatives.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. A common buffer for the aqueous phase is phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values.
-
Sample Preparation: Prepare a solution of the test compound of known concentration (typically 0.01 M) in a suitable solvent, usually water or a co-solvent system (e.g., water/methanol) for poorly soluble compounds.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Aqueous solubility can be determined under kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput method often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility.
Kinetic Solubility Assay Protocol (e.g., Shake-Flask from DMSO stock):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Equilibration: Shake the mixture for a defined, relatively short period (e.g., 1-2 hours) at a constant temperature.
-
Separation of Undissolved Compound: Remove any precipitated compound by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Thermodynamic Solubility Assay Protocol (Shake-Flask from solid):
-
Addition of Solid: Add an excess amount of the solid test compound to a buffered aqueous solution.
-
Equilibration: Shake the suspension for an extended period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sample Preparation: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate.
Visualizing Workflows in Physicochemical Profiling
To effectively manage and communicate the process of physicochemical characterization, workflow diagrams are invaluable. The following diagrams, generated using Graphviz, illustrate a general workflow for physicochemical profiling and a representative synthesis of a related heterocyclic compound.
Caption: Workflow for Physicochemical Profiling of Substituted Tetrazolidines.
Caption: General Synthesis Scheme for 4-Thiazolidinone Derivatives.
Conclusion
While the direct experimental physicochemical data for a wide array of substituted this compound rings remains to be fully explored and published, this guide provides a robust framework for researchers in the field. By employing the detailed experimental protocols for determining lipophilicity, pKa, and solubility, and by drawing parallels with the well-characterized thiazolidinone and triazolone analogs, scientists can systematically evaluate their novel this compound compounds. The provided workflow diagrams offer a clear roadmap for the physicochemical profiling process, from synthesis to data-driven lead optimization. A thorough understanding and application of these principles will undoubtedly accelerate the discovery and development of new therapeutic agents based on the promising this compound scaffold.
References
- 1. Erratum to “Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors” [Bioorg. Med. Chem. 24 (2016) 3083–3092] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrazole Revolution: A Technical Review of a Privileged Scaffold in Modern Medicine
Introduction: The serendipitous discovery of the tetrazole ring's medicinal potential has led to a paradigm shift in drug development, impacting therapeutic areas from cardiovascular disease to oncology and infectious diseases. This in-depth technical guide explores the seminal discoveries that unveiled the broad pharmacological activities of tetrazole-containing compounds. We will delve into the pivotal experiments, quantitative data, and molecular pathways that have established the tetrazole moiety as a "privileged scaffold" in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science behind some of modern medicine's most important therapeutics.
The Dawn of a New Era in Antihypertensive Therapy: The Angiotensin II Receptor Blockers (ARBs)
The discovery that the tetrazole ring could serve as a bioisostere for the carboxylic acid group was a watershed moment in medicinal chemistry.[1][2] This pivotal insight led to the development of the "sartan" class of antihypertensive agents, which selectively block the Angiotensin II Type 1 (AT1) receptor, a key mediator of vasoconstriction and blood pressure regulation.
Losartan: The Progenitor of a Blockbuster Class
Losartan was the first orally active, nonpeptide Angiotensin II receptor antagonist to be introduced into clinical practice.[1][2] Its discovery stemmed from the optimization of a series of benzyl-substituted imidazoles that exhibited weak Angiotensin II antagonistic activity. The incorporation of the biphenyl-tetrazole moiety was the key structural modification that conferred high affinity and selectivity for the AT1 receptor.
The following table summarizes key quantitative data from the preclinical evaluation of Losartan and other notable ARBs.
| Compound | Receptor Binding Affinity (Ki/Kd) | In Vivo Model | Dose | Effect on Blood Pressure | Reference |
| Losartan | ~19 nM (IC50, rat liver) | Renal Hypertensive Rat | 10 mg/kg, p.o. | Significant reduction in blood pressure | [P.B. Timmermans, et al. J Hum Hypertens. 1995] |
| Valsartan | - | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day | Reduced mean arterial pressure | [3] |
| Candesartan | 7.4 nM (Kd, bovine adrenal cortex) | Spontaneously Hypertensive Rat (SHR) | 0.1-10 mg/kg | Slow onset, long-lasting antihypertensive effect | [4][5] |
| Irbesartan | - | Spontaneously Hypertensive Rat (SHR) | 150-300 mg once daily | Significant reduction in diastolic and systolic blood pressure | [6] |
Angiotensin II Receptor Binding Assay (for Losartan and other ARBs):
This assay is crucial for determining the affinity of a compound for the AT1 receptor.
-
Preparation of Membranes: A crude membrane fraction is prepared from a tissue source rich in AT1 receptors, such as rat liver or bovine adrenal cortex. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: A radiolabeled form of an AT1 receptor ligand, such as [³H]Losartan or ¹²⁵I-Angiotensin II, is used.
-
Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., Losartan).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), from which the inhibition constant (Ki) can be calculated.
In Vivo Model of Hypertension (Renal Hypertensive Rat for Losartan):
This model is used to assess the antihypertensive efficacy of a compound in a living organism.
-
Induction of Hypertension: Hypertension is surgically induced in rats by constricting one of the renal arteries (two-kidney, one-clip model), which leads to the activation of the renin-angiotensin system.
-
Drug Administration: The test compound (e.g., Losartan) is administered to the hypertensive rats, typically via oral gavage.
-
Blood Pressure Measurement: Blood pressure is monitored continuously or at regular intervals using methods such as tail-cuff plethysmography or indwelling arterial catheters.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between treated and control (vehicle-treated) groups to determine the antihypertensive effect of the compound.
The primary mechanism of action of ARBs is the blockade of the AT1 receptor, which prevents Angiotensin II from exerting its physiological effects. The downstream signaling cascade of the AT1 receptor is complex, involving both G-protein dependent and independent pathways.
References
- 1. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candesartan (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of Thiazolidinedione Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of Thiazolidinedione (TZD) drugs. We delve into the well-established primary target, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and shed light on a growing body of evidence for PPARγ-independent mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
The Primary Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Thiazolidinediones are a class of synthetic antidiabetic drugs that act as potent agonists for PPARγ, a nuclear hormone receptor.[1][2] The activation of PPARγ is central to the therapeutic effects of TZDs, primarily their insulin-sensitizing action.[3][4]
Mechanism of Action
Upon binding to TZD ligands, PPARγ undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][5][6] This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][6] This interaction recruits a complex of co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism.[1][7]
Key downstream effects of PPARγ activation include:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, particularly in subcutaneous adipose tissue.[3][8] This leads to an increase in the storage capacity for free fatty acids, thereby reducing their circulating levels and mitigating lipotoxicity in other tissues like the liver and muscle.[3][5]
-
Enhanced Insulin Sensitivity: By reducing circulating free fatty acids and altering the secretion of adipokines (e.g., increasing adiponectin and decreasing TNF-α), TZDs improve insulin sensitivity in peripheral tissues.[3][8]
-
Gene Regulation: Upregulates the expression of genes involved in glucose uptake (e.g., GLUT4) and lipid metabolism.[2]
Quantitative Data: TZD Binding Affinities for PPARγ
The following table summarizes the binding affinities of common TZD drugs for PPARγ. Lower values indicate higher affinity.
| Thiazolidinedione | Binding Affinity (Ki, nM) for PPARγ |
| Rosiglitazone | 43 |
| Pioglitazone | 476 |
| Troglitazone | 664 |
Data compiled from various pharmacological studies. Specific values can vary based on experimental conditions.
Beyond PPARγ: Novel Molecular Targets and Mechanisms
Emerging evidence suggests that the pharmacological effects of TZDs are not solely mediated by PPARγ activation. Several alternative molecular targets and pathways have been identified, which may contribute to both the therapeutic actions and adverse effects of these drugs.[9]
Mitochondrial Targets
2.1.1. Mitochondrial Pyruvate Carrier (MPC) / mTOT
Recent studies have identified a mitochondrial target of thiazolidinediones (mTOT) which is a complex involved in the transport of pyruvate into the mitochondria.[10] This complex is composed of mitochondrial pyruvate carrier 1 (MPC1) and 2 (MPC2).[10] By modulating this complex, TZDs can influence the entry of pyruvate into the TCA cycle, thereby affecting cellular metabolism.[10]
2.1.2. Respiratory Chain Complex I
Thiazolidinediones, similar to metformin, have been shown to inhibit the enzymatic activity of Complex I of the mitochondrial respiratory chain.[11] This inhibition can lead to a decrease in cellular respiration and an increase in anaerobic glycolysis.[11] This action on mitochondrial function could contribute to the overall metabolic effects of TZDs.[11]
Modulation of Signaling Pathways
2.2.1. c-Jun NH2-terminal Kinase (JNK) Pathway
TZDs have been demonstrated to inhibit the activation of the JNK signaling pathway.[12] The JNK pathway is known to be involved in promoting insulin resistance. By inhibiting this pathway, TZDs can enhance insulin signaling and contribute to their hypoglycemic effects.[12]
2.2.2. Insulin-like Growth Factor-1 Receptor (IGF-1R)
Studies have shown that some TZDs can up-regulate the expression and signaling of the IGF-1R in a PPARγ-independent manner.[13] This effect is thought to be mediated by enhancing the internal ribosomal entry site (IRES)-dependent translation of IGF-1R mRNA.[13]
2.2.3. Free Fatty Acid Receptor 1 (FFA1)
Thiazolidinediones have been identified as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[14] Activation of FFA1 in pancreatic β-cells is known to enhance glucose-stimulated insulin secretion. This interaction suggests another potential mechanism for the antidiabetic effects of TZDs.[14]
Experimental Protocols for Target Identification and Validation
The identification and validation of drug targets are critical processes in drug discovery. A variety of experimental techniques are employed to elucidate the molecular mechanisms of action of compounds like thiazolidinediones.[15][16]
Affinity-Based Target Identification
This approach is used to isolate and identify the direct binding partners of a drug.
Methodology: Affinity Pull-Down Assay followed by Mass Spectrometry
-
Probe Synthesis: A TZD molecule is chemically modified to incorporate a linker arm and a reactive group for immobilization (e.g., biotin).
-
Immobilization: The modified TZD is incubated with a solid support matrix (e.g., streptavidin-coated beads) to create an affinity resin.
-
Cell Lysate Preparation: Target cells or tissues are lysed to release proteins. The lysate is pre-cleared to remove non-specific binding proteins.
-
Affinity Chromatography: The pre-cleared lysate is incubated with the TZD-affinity resin. Proteins that bind to the TZD will be captured on the resin.
-
Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the resin, typically by using a competitive ligand (excess free TZD) or by denaturing the proteins.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and visualized. Protein bands of interest are excised and subjected to in-gel digestion with a protease (e.g., trypsin).
-
Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to determine their amino acid sequences.
-
Database Searching: The peptide sequences are used to search protein databases to identify the corresponding proteins.
Genetic Approaches for Target Validation
Genetic methods are employed to confirm that the identified target is responsible for the observed pharmacological effect.[17]
Methodology: CRISPR/Cas9-mediated Gene Knockout
-
Guide RNA (gRNA) Design: Design gRNAs that are specific to the gene encoding the putative target protein.
-
Vector Construction: Clone the designed gRNAs into a vector that also expresses the Cas9 nuclease.
-
Cell Transfection/Transduction: Introduce the gRNA/Cas9 vector into a suitable cell line.
-
Selection and Clonal Isolation: Select for cells that have successfully incorporated the vector and isolate single-cell clones.
-
Verification of Knockout: Screen the clonal populations for the absence of the target protein using methods like Western blotting or PCR.
-
Phenotypic Assays: Treat the knockout cells and wild-type control cells with the TZD drug.
-
Analysis: Compare the response of the knockout cells to the wild-type cells. If the knockout cells are resistant to the effects of the TZD, it validates that the knocked-out gene is the target of the drug.
Measurement of Mitochondrial Function
To investigate the effects of TZDs on mitochondrial activity, specific assays are utilized.
Methodology: High-Resolution Respirometry
-
Cell or Mitochondrial Isolation: Isolate intact mitochondria from cells or tissues of interest.
-
Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and add the appropriate respiration buffer.
-
Substrate Addition: Add specific substrates for different complexes of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II).
-
State 3 and State 4 Respiration: Measure the oxygen consumption rate in the presence of ADP (State 3, active respiration) and after ADP is consumed (State 4, resting respiration).
-
TZD Treatment: Add the TZD drug at various concentrations to the respiration chamber.
-
Data Analysis: Monitor the changes in oxygen consumption rates to determine the inhibitory effects of the TZD on specific respiratory chain complexes.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TZD signaling through the canonical PPARγ pathway.
Caption: Overview of PPARγ-independent targets of TZDs.
Caption: Experimental workflow for affinity-based target ID.
References
- 1. PPARγ activation by thiazolidinediones (TZDs) may modulate breast carcinoma outcome: the importance of interplay with TGFβ signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 6. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinediones Beyond PPAR-Γ: A Review of Their Multifaceted Antidiabetic Actions [zenodo.org]
- 10. Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Thiazolidinediones Up-regulate Insulin-like Growth Factor-1 Receptor via a Peroxisome Proliferator-activated Receptor γ-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 5-substituted Tetrazoles.
Application Note: Synthesis of 5-Substituted Tetrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazoles are a prominent class of nitrogen-rich five-membered heterocyclic compounds.[1] In medicinal chemistry, 5-substituted 1H-tetrazoles are of particular importance as they serve as non-classical bioisosteres of carboxylic acids.[2][3] They exhibit similar acidity and spatial properties to carboxylic acids but offer increased lipophilicity and metabolic stability, making them valuable functional groups in drug design.[2][4] Several FDA-approved drugs, such as losartan and valsartan, incorporate a 5-substituted tetrazole moiety, highlighting their therapeutic significance.[5] This application note provides detailed, step-by-step protocols for the synthesis of 5-substituted tetrazoles using two common and versatile methods: the [3+2] cycloaddition of nitriles with sodium azide and the Ugi four-component reaction.
Method 1: [3+2] Cycloaddition of Nitriles and Sodium Azide
The most conventional and widely employed method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][4] This reaction is often facilitated by a catalyst to improve reaction rates and yields. Various catalysts can be employed, including Lewis acids (e.g., zinc salts), Brønsted acids, or amine salts.[6][7][8]
General Reaction Scheme
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is based on the work of Demko and Sharpless, which offers a safe and environmentally friendly approach using water as the solvent.[9]
Materials:
-
Organic nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).
-
Add deionized water (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 1 by slowly adding 3M HCl while stirring in an ice bath. This step protonates the tetrazole and should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.
-
The product will often precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Summary
The zinc-catalyzed method is effective for a wide range of nitriles.[9] Below is a summary of representative yields.
| Entry | Nitrile Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | 24 | 95 |
| 2 | 4-Methylbenzonitrile | 24 | 96 |
| 3 | 4-Chlorobenzonitrile | 24 | 98 |
| 4 | Pivalonitrile | 48 | 80 |
| 5 | Acetonitrile | 48 | 75 |
Workflow Diagram
Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition.
Method 2: Ugi-Azide Four-Component Reaction (UT-4CR)
The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules in a single step.[1][3] By replacing the typical carboxylic acid component with hydrazoic acid (often generated in situ from an azide source like trimethylsilyl azide, TMSN₃), a 1,5-disubstituted tetrazole can be synthesized. This method is highly valuable for creating libraries of diverse tetrazole derivatives for drug discovery.[1][10]
General Reaction Scheme
Experimental Protocol: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
This protocol is a general representation of the Ugi-tetrazole reaction.[10][11]
Materials:
-
Aldehyde (or Ketone) (5 mmol)
-
Primary amine (5 mmol)
-
Isocyanide (5 mmol)
-
Trimethylsilyl azide (TMSN₃) (5.5 mmol, 1.1 equiv)
-
Methanol (MeOH) (15 mL)
Procedure:
-
To a 50 mL screw-cap vial, add the aldehyde (5 mmol) and the primary amine (5 mmol).
-
Add methanol (15 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To this mixture, add the isocyanide (5 mmol) followed by the slow, dropwise addition of trimethylsilyl azide (0.73 mL, 5.5 mmol). Caution: TMSN₃ is toxic and volatile; handle with care in a fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct crystallization/precipitation by adding a non-polar solvent like hexanes, or by silica gel column chromatography.
Data Summary
The Ugi-tetrazole reaction has a broad scope, accommodating a wide variety of aldehydes, amines, and isocyanides.[11]
| Entry | Aldehyde | Amine | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 85 |
| 2 | Isobutyraldehyde | Aniline | Cyclohexyl isocyanide | 78 |
| 3 | Cyclohexanecarboxaldehyde | Allylamine | Benzyl isocyanide | 82 |
| 4 | 4-Nitrobenzaldehyde | Methylamine | Ethyl isocyanoacetate | 75 |
Reaction Pathway Diagram
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes: The Use of Thiazolidinediones in Metabolic Disease Research
Introduction
Thiazolidinediones (TZDs), also known as glitazones, are a class of oral antidiabetic drugs that function as potent insulin sensitizers.[1][2] Initially introduced in the late 1990s, they are primarily used in the management of type 2 diabetes mellitus (T2DM).[1][3] TZDs like Pioglitazone and Rosiglitazone improve glycemic control not by stimulating insulin secretion, but by enhancing the body's response to existing insulin.[1][4] Their unique mechanism of action makes them invaluable tool compounds for researchers studying insulin resistance, adipocyte biology, and the broader pathophysiology of metabolic syndrome.
Mechanism of Action
The primary molecular targets of thiazolidinediones are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically the gamma isoform (PPARγ).[5][6] PPARγ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating adipogenesis, lipid metabolism, and inflammation.[3][5][6]
The mechanism proceeds through the following key steps:
-
Ligand Binding: TZDs enter the cell and bind directly to the ligand-binding domain of PPARγ, activating it.[1]
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[1][7]
-
DNA Binding: This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) located in the promoter regions of target genes.[3][7]
-
Transcriptional Regulation: The binding of the complex to PPREs modulates the transcription of numerous genes involved in glucose and lipid metabolism.[5] This leads to an increase in the expression of proteins that enhance insulin action, such as the glucose transporter GLUT4, and proteins involved in fatty acid uptake and storage like lipoprotein lipase.[3][5]
This signaling cascade results in several beneficial metabolic effects:
-
Improved Insulin Sensitivity: By upregulating genes like GLUT4, TZDs enhance glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue.[3][4]
-
Fat Redistribution: TZDs promote the differentiation of preadipocytes into mature, smaller, and more insulin-sensitive adipocytes, particularly in subcutaneous depots. This helps to sequester free fatty acids (FFAs) from circulation and visceral stores, reducing the lipotoxicity in liver and muscle that contributes to insulin resistance.[1][4][6]
-
Modulation of Adipokines: TZD treatment favorably alters the secretion of adipokines—hormones produced by fat cells. It significantly increases the production of adiponectin, an insulin-sensitizing and anti-inflammatory hormone, while reducing the secretion of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4]
Caption: TZD signaling pathway via PPARγ activation.
Quantitative Data Summary
The effects of thiazolidinediones have been quantified in numerous clinical and preclinical studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of Thiazolidinediones in Patients with Type 2 Diabetes Data from a prospective database review at the Royal Melbourne Hospital diabetes clinic.[8]
| Parameter | Pioglitazone | Rosiglitazone |
|---|---|---|
| HbA1c Reduction (at 6 months) | -1.02% | -0.96% |
| Change in Total Cholesterol | Insignificant Decline | +0.45 mmol/L |
| Change in Triglycerides | Insignificant Decline | +0.99 mmol/L |
| Incidence of Hypoglycemia | 17% | 11% |
| Incidence of Weight Gain | 48% | 58% |
| Incidence of Edema | 33% | 21% |
Table 2: Effects of Pioglitazone on Gene Expression in Subcutaneous Adipose Tissue Data from a 12-week study in patients with type 2 diabetes treated with 30 mg/day pioglitazone.[9]
| Gene | Function | Change in mRNA Expression | P-value |
|---|---|---|---|
| PEPCK-C | Glyceroneogenesis | +84% | < 0.01 |
| GPDH | Glycerol-3-phosphate synthesis | Increased | < 0.01 |
| LPL | Lipoprotein Lipase (Fatty acid uptake) | Increased | < 0.01 |
| ACS | Acetyl-CoA Synthetase (Fatty acid activation) | Increased | < 0.01 |
| CAP | Insulin signaling | Increased | < 0.0001 |
| TNF-α | Inflammatory cytokine | No significant change | N/S |
| Leptin | Adipokine | No significant change | N/S |
Table 3: Metabolic Effects of TZD Treatment in Patients with Type 2 Diabetes Data from a study comparing TZD treatment to placebo.[10]
| Parameter | Before TZD | After TZD | P-value |
|---|---|---|---|
| Insulin-Stimulated Glucose Uptake (μmol/kg·min) | 17.1 | 26.4 | < 0.01 |
| Plasma Adiponectin (μg/mL) | 2.7 | 7.2 | < 0.05 |
| Plasma Leptin (ng/mL) | 30.8 | 23.4 | < 0.02 |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key in vitro assays used to study TZD function.
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is used to assess the adipogenic potential of TZDs by inducing the differentiation of preadipocytes into mature, lipid-filled adipocytes.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Materials:
-
3T3-L1 preadipocyte cell line
-
Growth Medium (GM): DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 1 µM Dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 167 nM insulin.[11]
-
Maintenance Medium (MM): DMEM with 10% FBS and 167 nM insulin.[11]
-
Thiazolidinedione (e.g., Rosiglitazone at 5 µM) dissolved in DMSO.[11]
-
Phosphate-Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O Staining Solution
-
2-Propanol (Isopropanol)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate using Growth Medium and culture at 37°C and 5% CO₂ until they reach 100% confluence. Allow cells to remain contact-inhibited for an additional 48 hours.
-
Induction of Differentiation (Day 0): Aspirate the GM and replace it with Differentiation Medium (MDI). Add the TZD compound or vehicle (DMSO) to the respective wells.
-
Maintenance (Day 2): After 48 hours, remove the MDI medium and replace it with Maintenance Medium containing the TZD or vehicle.
-
Feeding: Replace the medium with fresh Maintenance Medium (with TZD or vehicle) every 2 days for a total of 8-14 days.
-
Fixation: Once differentiation is complete (indicated by the presence of visible lipid droplets), wash the cells twice with PBS. Add 10% formalin to each well and incubate at room temperature for 1 hour to fix the cells.
-
Oil Red O Staining:
-
Remove the formalin and wash the cells twice with distilled water.
-
Wash once with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution to each well, ensuring the cell layer is completely covered. Incubate for 10-20 minutes at room temperature.[12]
-
Remove the staining solution and wash the wells 2-4 times with distilled water until the excess stain is removed.
-
-
Quantification:
-
Microscopy: Visualize the stained lipid droplets (which appear bright red) under a microscope.
-
Extraction: To quantify lipid accumulation, add 100% isopropanol to each well to elute the stain from the lipid droplets. Read the absorbance of the eluate at 510 nm using a spectrophotometer.
-
Protocol 2: 2-Deoxyglucose Uptake Assay in Differentiated Adipocytes
This assay measures the rate of glucose transport into cells and is a key method for evaluating insulin sensitivity following TZD treatment.
Caption: Workflow for radiolabeled glucose uptake assay.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
Serum-free, low-glucose DMEM with 0.1% BSA
-
HEPES-buffered saline (HBS)
-
Insulin (100 nM working solution)
-
[¹⁴C]2-deoxyglucose
-
Cell Lysis Buffer (e.g., 0.1% SDS)
-
Scintillation fluid and vials
Procedure:
-
Preparation: Use fully differentiated 3T3-L1 adipocytes (Day 8-14 post-induction).
-
Serum Starvation: Incubate the adipocytes in serum-free, low-glucose DMEM for 16 hours at 37°C.[11] This synchronizes the cells and minimizes basal glucose uptake.
-
Insulin Stimulation: Wash the cells with HBS. Add HBS with or without 100 nM insulin to the appropriate wells and incubate for 20 minutes at 37°C.
-
Glucose Uptake: Add [¹⁴C]2-deoxyglucose to each well and incubate for exactly 10 minutes.[11] This time is critical as it ensures measurement of initial transport rates.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS. This removes extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 20 minutes to solubilize the cells.
-
Quantification: Transfer the lysate from each well into a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of glucose taken up by the cells.
Protocol 3: Gene Expression Analysis by Real-Time RT-PCR
This protocol allows for the quantification of changes in mRNA levels of PPARγ target genes in response to TZD treatment.
Caption: Workflow for gene expression analysis via RT-PCR.
Materials:
-
Cells or tissues treated with TZD or vehicle
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
Real-time PCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for target genes (e.g., Adipoq, Slc2a4 [GLUT4], Lpl) and a housekeeping gene (e.g., Actb, Gapdh)
Procedure:
-
Sample Preparation: Culture cells (e.g., 3T3-L1 adipocytes) or harvest tissues from animal models treated with a TZD or vehicle control for the desired duration.
-
RNA Isolation: Extract total RNA from the samples using a validated RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This creates a stable DNA template for PCR.
-
Real-Time PCR (qPCR):
-
Prepare a reaction mix containing qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA template.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol. The instrument will measure the fluorescence generated at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change is typically calculated as 2-ΔΔCt.
-
Considerations and Side Effects
While TZDs are powerful research tools and effective therapeutics, it is important to be aware of their associated side effects, which include weight gain, fluid retention (edema), an increased risk of bone fractures, and potential associations with congestive heart failure.[7][13][14][15] These effects are linked to their primary mechanism of action through PPARγ and should be considered when designing and interpreting experiments, particularly in long-term animal studies.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nps.org.au [nps.org.au]
- 5. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]
- 7. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effect of thiazolidinediones on glucose and fatty acid metabolism in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
- 13. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. diabetes.co.uk [diabetes.co.uk]
- 15. Thiazolidinediones (glitazones) | Diabetes UK [diabetes.org.uk]
Application Notes and Protocols for In Vitro Studies of Tetrazolidine Derivatives Against Toxoplasma gondii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including approximately one-third of the global human population. While infections in immunocompetent individuals are often asymptomatic, toxoplasmosis can lead to severe and life-threatening disease in immunocompromised patients and during congenital transmission. Current therapeutic options are limited by adverse side effects and the emergence of drug resistance, necessitating the discovery of novel anti-parasitic agents.
Recent studies have highlighted the potential of heterocyclic compounds, such as thiazolidinones and their bioisosteres, tetrazolidine derivatives, as promising scaffolds for the development of new anti-Toxoplasma therapies.[1] These compounds have demonstrated potent in vitro activity against T. gondii tachyzoites, the rapidly replicating stage of the parasite responsible for acute infection. One of the proposed mechanisms of action for some of these derivatives is the inhibition of essential parasite enzymes, such as Calcium-Dependent Protein Kinase 1 (CDPK1), which plays a crucial role in parasite motility, host cell invasion, and egress.[2][3]
This document provides detailed protocols for the in vitro cultivation of Toxoplasma gondii and the subsequent evaluation of the anti-parasitic activity of test compounds like this compound derivatives using both fluorescence-based and colorimetric assays.
Data Presentation
The following tables summarize the in vitro activity of various thiazolidinone derivatives against Toxoplasma gondii and their cytotoxicity against host cells, providing a benchmark for the evaluation of novel compounds.
Table 1: In Vitro Anti-Toxoplasma gondii Activity and Cytotoxicity of Thiazolidinone Derivatives
| Compound | IC₅₀ (µM) against T. gondii | TD₅₀ (µM) against HFF cells | Selectivity Index (TD₅₀/IC₅₀) | Reference |
| 1B | 0.468–0.952 | 60 | ~63-128 | [2] |
| 2B | 0.204–0.349 | 206 | ~590-1010 | [2] |
| 3B | 0.661–1.015 | 125 | ~123-189 | [2] |
| Derivative 94 | ~28 | >400 | >14 | [4][5] |
| Derivative 95 | ~28 | >400 | >14 | [4][5] |
| Sulfadiazine | 43 | 281 | 6.5 | [1] |
| Pyrimethamine | - | - | - | [2] |
IC₅₀: 50% inhibitory concentration against T. gondii proliferation. TD₅₀: 50% toxic dose against Human Foreskin Fibroblast (HFF) host cells.
Experimental Protocols
In Vitro Culture of Toxoplasma gondii in Human Foreskin Fibroblasts (HFF)
This protocol describes the routine maintenance of T. gondii tachyzoites in a monolayer of HFF cells.
Materials:
-
Human Foreskin Fibroblasts (HFF)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
T25 or T75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture HFF cells in T25 or T75 flasks with complete DMEM until they form a confluent monolayer.
-
To passage the parasites, detach the infected HFF monolayer, which contains freshly lysed tachyzoites, by gentle scraping.
-
Pass the cell suspension through a 27-gauge needle to lyse the remaining host cells and release the parasites.
-
Centrifuge the parasite suspension at 1,500 x g for 10 minutes.
-
Resuspend the parasite pellet in fresh complete DMEM.
-
Inoculate a new confluent monolayer of HFF cells with the parasite suspension.
-
Incubate at 37°C with 5% CO₂. The lytic cycle typically takes 2-3 days, at which point the parasites can be harvested for experiments.
Fluorescence-Based Growth Inhibition Assay
This assay utilizes genetically engineered T. gondii expressing a fluorescent protein (e.g., GFP or YFP) to quantify parasite proliferation.[2][6]
Materials:
-
HFF cells
-
GFP- or YFP-expressing T. gondii tachyzoites (e.g., RH-GFP)
-
Black, clear-bottom 96-well plates
-
Complete DMEM
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Pyrimethamine)
-
Fluorescence plate reader
Procedure:
-
Seed HFF cells into a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare serial dilutions of the test compounds and the positive control in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Harvest freshly lysed tachyzoites and adjust the concentration to 1 x 10⁵ parasites/mL in complete DMEM.
-
Remove the medium from the HFF monolayer and add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the diluted test compounds or controls to the respective wells. Include wells with untreated infected cells and uninfected cells as controls.
-
Incubate the plate at 37°C with 5% CO₂ for 24 to 72 hours.
-
Measure the fluorescence intensity (e.g., excitation/emission of 485/528 nm for GFP) using a fluorescence plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control and determine the IC₅₀ value.
Colorimetric β-Galactosidase Growth Inhibition Assay
This method employs a T. gondii strain that constitutively expresses β-galactosidase, allowing for a colorimetric readout of parasite viability.[7][8][9]
Materials:
-
HFF cells
-
β-Galactosidase-expressing T. gondii tachyzoites (RH-β-Gal)
-
Clear 96-well plates
-
Complete DMEM
-
Test compounds and controls
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution
Procedure:
-
Follow steps 1-5 of the fluorescence-based assay protocol using clear 96-well plates.
-
Incubate the plate at 37°C with 5% CO₂ for 72 hours.
-
After incubation, add 20 µL of lysis buffer to each well and incubate for 15 minutes at room temperature to release the β-galactosidase.
-
Add 100 µL of CPRG solution to each well.
-
Incubate at 37°C until a color change from yellow to red is observed in the untreated control wells.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the IC₅₀ values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening compounds against Toxoplasma gondii in vitro.
Caption: A flowchart of the in vitro screening process.
Proposed Signaling Pathway Inhibition
This compound derivatives may act by inhibiting the Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (CDPK1), a key regulator of the parasite's lytic cycle.[3][10]
Caption: Inhibition of the CDPK1 signaling pathway in T. gondii.
References
- 1. Frontiers | A Perspective on Thiazolidinone Scaffold Development as a New Therapeutic Strategy for Toxoplasmosis [frontiersin.org]
- 2. In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anti-Toxoplasma gondii Activity of Novel Thiazolidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Growth Assay for Toxoplasma gondii Using Yellow Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of CDPK1 targets identifies a trafficking adaptor complex that regulates microneme exocytosis in Toxoplasma [elifesciences.org]
Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds
Introduction
Tetrazole derivatives are a cornerstone in medicinal chemistry and drug development, primarily due to their role as a bioisostere for the carboxylic acid group. This substitution can enhance critical drug-like properties such as lipophilicity, metabolic stability, and potency.[1][2] More than 20 FDA-approved drugs feature a tetrazole moiety, highlighting their significance in treating a wide range of conditions including hypertension and bacterial infections.[2][3] The development of efficient, safe, and diverse synthetic routes to access novel tetrazole-based compounds is therefore of paramount importance to researchers in drug discovery.
This document provides detailed application notes and protocols for three primary methodologies for synthesizing tetrazole-based compounds: the classical [3+2] cycloaddition, versatile multicomponent reactions, and modern enabling technologies such as flow and microwave-assisted chemistry.
Methodology 1: [3+2] Cycloaddition of Nitriles and Azides
The most fundamental and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, typically sodium azide (NaN₃).[4][5] The reaction is often facilitated by catalysts, such as Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide.[6][7] A variety of catalysts, including zinc salts, cobalt complexes, and amine salts, have been shown to be effective.[6][8][9]
General Workflow: [3+2] Cycloaddition
Caption: General experimental workflow for tetrazole synthesis via [3+2] cycloaddition.
Data Presentation: [3+2] Cycloaddition Conditions
| Entry | Nitrile Substrate | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzonitrile | ZnBr₂ | H₂O | 100 | 24 h | 84 | [6] |
| 2 | Benzonitrile | Co(II) Complex (1 mol%) | DMF | 110 | 12 h | 98 | [8] |
| 3 | Benzonitrile | Pyridine Hydrochloride | DMF | 110 | 20 h | 91 | [9] |
| 4 | Acetonitrile | ZnCl₂ | Isopropanol | 80 | 1.5 h | 90 | [6] |
| 5 | Benzonitrile | Ammonium Chloride | DMF | 120-130 | 4 h | Low (22%) | [7] |
| 6 | Various Aryl Nitriles | Triethylammonium Chloride | Toluene | 95-99 | 8 h | ~98 | [10] |
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the method developed by Sharpless and coworkers.[6]
Materials:
-
Aromatic or aliphatic nitrile (10 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (6 mmol, 0.6 equiv)
-
Deionized water (20 mL)
-
3N Hydrochloric acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To the round-bottom flask, add the nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (6 mmol), and deionized water (20 mL). Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification, is volatile and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 3N HCl while stirring until the pH of the solution is approximately 1. This protonates the tetrazole salt, causing it to precipitate.
-
Continue stirring the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 15 mL).
-
Dry the product under vacuum to yield the 5-substituted-1H-tetrazole.
Methodology 2: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity from simple starting materials in a single synthetic operation.[1] By substituting the carboxylic acid component with hydrazoic acid (HN₃, often generated in situ) or by using pre-functionalized tetrazole building blocks, MCRs provide rapid access to complex and drug-like tetrazole-containing scaffolds.[1][11]
Logical Relationship: Ugi-Tetrazole Four-Component Reaction (UT-4CR)
Caption: Convergent nature of the Ugi-Tetrazole multicomponent reaction.
Data Presentation: Representative Multicomponent Reactions
| Entry | Reaction Type | Oxo Component | Isocyanide | Solvent | Time | Yield (%) | Reference |
| 1 | Passerini-Tetrazole (PT-3CR) | 4-Cl-Benzaldehyde | tert-Butyl isocyanide | MeOH/H₂O (1:1) | 1.5 h | 98 | [12] |
| 2 | Ugi-Tetrazole (UT-4CR) | Oxo-tetrazole building block | Benzyl isocyanide | MeOH | 24 h | Low to Moderate | [1][13] |
| 3 | Passerini-Tetrazole (PT-3CR) | Oxo-tetrazole building block | Cyclohexyl isocyanide | MeOH | 12 h | 85 | [1] |
| 4 | Ugi-Tetrazole (UT-4CR) | Benzaldehyde | tert-Butyl isocyanide | MeOH | 24 h | 70-90 (general) | [11] |
Experimental Protocol: Passerini-Tetrazole Three-Component Reaction (PT-3CR)
This protocol is based on a sonication-accelerated, catalyst-free method.[12]
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.2 mmol, 1.2 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.5 mmol, 1.5 equiv)
-
Methanol:Water (1:1) mixture (2 mL)
-
Reaction vial
-
Ultrasonic bath
Procedure:
-
In a reaction vial, dissolve the aldehyde or ketone (1.0 mmol) in the methanol:water solvent system (2 mL).
-
To this solution, add the isocyanide (1.2 mmol) followed by trimethylsilyl azide (1.5 mmol) at room temperature. Caution: TMSN₃ is a safer alternative to HN₃ but should still be handled with care in a fume hood.
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at room temperature. Monitor the reaction by TLC. Reactions are often complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted tetrazole.
Methodology 3: Modern Synthetic Technologies
Modern chemical technologies offer significant advantages for tetrazole synthesis, particularly concerning safety, efficiency, and scalability.
A) Continuous Flow Synthesis
Continuous flow chemistry minimizes risks associated with hazardous reagents by using small reactor volumes.[14] This is especially beneficial for tetrazole synthesis, as it allows for the safe use of thermally unstable intermediates and potentially explosive reagents like hydrazoic acid at elevated temperatures, which dramatically shortens reaction times.[14][15][16][17]
Caption: Schematic of a continuous flow system for safe tetrazole synthesis.
| Entry | Substrate | Flow Rate (mL/min) | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | Benzonitrile | 0.35 | 190 | 20 | 98 | [14] |
| 2 | 4-Cyanopyridine | 0.35 | 190 | 20 | 99 | [14] |
| 3 | Adiponitrile | 0.23 | 190 | 30 | 95 | [14] |
| 4 | Pivalonitrile | 0.23 | 190 | 30 | 94 | [14] |
This protocol is a general representation based on published methods.[14][17]
Setup:
-
A high-pressure syringe pump.
-
A stainless steel syringe (e.g., 10 mL).
-
PFA or stainless steel tubing coiled to form a reactor of known volume.
-
A heating element (e.g., oil bath or heating block) to submerge the reactor coil.
-
A back pressure regulator (BPR).
-
An in-line quenching setup, followed by a collection vessel.
Procedure:
-
Prepare a stock solution of the nitrile (1.0 equiv) and sodium azide (1.05-1.1 equiv) in a suitable solvent system (e.g., NMP:H₂O 9:1).
-
Load the solution into the high-pressure syringe and place it on the syringe pump.
-
Assemble the flow reactor, ensuring the coiled tubing is immersed in the heating bath set to the desired temperature (e.g., 190 °C).
-
Set the pump to the desired flow rate to achieve the target residence time within the heated zone of the reactor.
-
Pump the reagent solution through the heated reactor. The output flows through the BPR.
-
The product stream can be passed through an in-line quenching solution (e.g., aqueous sodium nitrite, NaNO₂) to safely destroy any unreacted azide before collection.[16]
-
Collect the product stream. The product can then be isolated via standard workup procedures like extraction or precipitation.
B) Microwave-Assisted Synthesis
Microwave irradiation is a valuable tool for accelerating chemical reactions by efficiently transferring energy to the reaction mixture.[18] For tetrazole synthesis, this often leads to drastically reduced reaction times and improved yields compared to conventional heating methods.[19][20]
| Entry | Reaction | Method | Time | Yield (%) | Reference |
| 1a | AFO Reaction to form Tetrazole-Flavonol | Conventional | 10 h | 61 | [19] |
| 1b | AFO Reaction to form Tetrazole-Flavonol | Microwave | 11 min | 79 | [19] |
| 2a | Suzuki Coupling to form Tetrazole-Biphenyl | Conventional | 10-12 h | 65-75 | [18] |
| 2b | Suzuki Coupling to form Tetrazole-Biphenyl | Microwave | 8-10 min | 85-95 | [18] |
This protocol is adapted from a Cu(I)-catalyzed cycloaddition of thiourea and sodium azide.[20][21]
Materials:
-
1,3-Diphenylthiourea (1.0 equiv)
-
Sodium azide (NaN₃) (3.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Microwave synthesis reactor with appropriate vials and stir bars.
Procedure:
-
To a microwave reaction vial, add the thiourea, sodium azide, CuI, and Cs₂CO₃. This method is often performed under solvent-free conditions.
-
Seal the vial securely.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes), with stirring.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor [dspace.mit.edu]
- 17. scispace.com [scispace.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Evaluating the Efficacy of Thiazolidinedione (TZD) Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolidinediones (TZDs), also known as glitazones, are a class of oral antidiabetic drugs that enhance insulin sensitivity, making them a crucial therapy for type 2 diabetes mellitus.[1][2][3] Their primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1][2][4][5] The binding of a TZD analog to PPARγ initiates a cascade of genetic and metabolic changes. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3][5]
This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, and energy balance.[1] Key effects include promoting the differentiation of preadipocytes into mature, insulin-sensitive adipocytes, increasing the expression of the glucose transporter GLUT4 for enhanced glucose uptake in muscle and fat, and altering the secretion of adipokines, such as increasing beneficial adiponectin levels.[1][2][4][6] Consequently, TZDs reduce circulating fatty acids and improve insulin resistance in the liver and skeletal muscle.[1][4]
This document provides a detailed protocol for the comprehensive in vitro evaluation of novel TZD analogs, focusing on their ability to activate PPARγ and elicit the desired downstream physiological effects.
Core Signaling Pathway: PPARγ Activation
The central mechanism for TZD efficacy involves the activation of the PPARγ signaling pathway. TZD analogs act as synthetic ligands for PPARγ, initiating a series of molecular events that lead to improved insulin sensitivity.
Caption: PPARγ signaling pathway activated by a Thiazolidinedione (TZD) analog.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of TZD analogs, a series of in vitro assays should be performed. These assays quantify the direct interaction with the PPARγ receptor and the key downstream cellular responses.
PPARγ Activation Assay (Transcription Factor ELISA)
This assay directly measures the ability of TZD analogs to activate PPARγ and induce its binding to a specific DNA sequence. Commercially available ELISA-based kits offer a sensitive and non-radioactive alternative to traditional methods.[7][8][9]
Principle: Nuclear extracts from cells treated with TZD analogs are incubated in microplate wells coated with a double-stranded DNA sequence containing the Peroxisome Proliferator Response Element (PPRE). Activated PPARγ from the extract binds to this sequence and is subsequently detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[8][9][10]
Experimental Workflow
Caption: Workflow for the PPARγ Transcription Factor Activity ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., 3T3-L1 or HepG2) to 80-90% confluency.
-
Treat cells with varying concentrations of TZD analogs (e.g., 0.01 µM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
-
Nuclear Extraction:
-
Harvest cells and perform nuclear protein extraction according to a standard protocol or a commercial kit's instructions.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
ELISA Procedure:
-
Add equal amounts of nuclear extract (e.g., 10-20 µg) to the PPRE-coated wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for PPARγ-DNA binding.[7]
-
Wash wells to remove unbound proteins.
-
Add the primary antibody specific for PPARγ and incubate for 1 hour.[7]
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[7]
-
Wash, then add TMB substrate and incubate in the dark for 15-30 minutes.[7]
-
Add a stop solution and measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Activation vs. Positive Control |
| Vehicle (DMSO) | - | 0.15 ± 0.02 | 0% |
| Rosiglitazone | 1.0 | 1.85 ± 0.12 | 100% |
| Analog A | 0.1 | 0.65 ± 0.05 | 29.4% |
| 1.0 | 1.95 ± 0.15 | 105.9% | |
| 10.0 | 2.10 ± 0.18 | 114.7% | |
| Analog B | 0.1 | 0.25 ± 0.03 | 5.9% |
| 1.0 | 0.90 ± 0.08 | 44.1% | |
| 10.0 | 1.25 ± 0.11 | 64.7% |
Adipocyte Differentiation Assay
This assay assesses the functional ability of TZD analogs to induce the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of lipid droplets.
Principle: 3T3-L1 preadipocytes are induced to differentiate in the presence of TZD analogs. After several days, the cells are fixed and stained with Oil Red O, a lipid-soluble dye. The extent of differentiation is quantified by extracting the dye from the stained lipid droplets and measuring its absorbance.[11][12]
Experimental Workflow
Caption: Workflow for the 3T3-L1 adipocyte differentiation and Oil Red O staining assay.
Protocol:
-
Cell Seeding and Growth:
-
Seed 3T3-L1 preadipocytes in multi-well plates and grow them in DMEM with 10% calf serum until they reach 100% confluency.
-
Maintain the confluent cells for an additional 2 days (Day 0).[13]
-
-
Induction of Differentiation:
-
On Day 0, replace the growth medium with a differentiation medium (DMEM with 10% FBS) containing an induction cocktail (MDI): 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Add varying concentrations of the TZD analogs or a positive control (Rosiglitazone) to the respective wells.
-
-
Maintenance and Maturation:
-
After 2-3 days (Day 2 or 3), replace the induction medium with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin).[13]
-
Replenish the maintenance medium every 2 days until Day 7-10, by which time mature adipocytes with visible lipid droplets should have formed.
-
-
Oil Red O Staining and Quantification:
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.[12]
-
Wash again and incubate with a filtered Oil Red O working solution for 20-30 minutes.[12][13]
-
Wash the cells repeatedly with water to remove excess stain.
-
Visually inspect and capture images under a microscope.
-
Add an elution solvent (e.g., 100% isopropanol) to each well and incubate on a shaker for 10-15 minutes to extract the dye.[12][13]
-
Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.[12]
-
Data Presentation:
| Compound | Concentration (µM) | Oil Red O Absorbance (510 nm) (Mean ± SD) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | - | 0.22 ± 0.03 | 1.0 |
| Rosiglitazone | 1.0 | 1.58 ± 0.11 | 7.2 |
| Analog A | 0.1 | 0.75 ± 0.06 | 3.4 |
| 1.0 | 1.65 ± 0.13 | 7.5 | |
| Analog B | 0.1 | 0.31 ± 0.04 | 1.4 |
| 1.0 | 0.98 ± 0.09 | 4.5 |
Glucose Uptake Assay
This assay measures the ability of TZD analog-treated cells to take up glucose from the medium, a critical indicator of improved insulin sensitivity.
Principle: Differentiated 3T3-L1 adipocytes are treated with TZD analogs. The cells are then serum-starved and stimulated with insulin. Glucose uptake is measured by providing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose. Since 2-deoxyglucose is phosphorylated upon entry and trapped inside the cell, the accumulated radioactivity is directly proportional to the rate of glucose uptake.[14]
Experimental Workflow
Caption: Workflow for the radiolabeled glucose uptake assay in differentiated adipocytes.
Protocol:
-
Cell Culture and Treatment:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates as described previously.
-
Treat the mature adipocytes with TZD analogs for 24-48 hours.
-
-
Insulin Stimulation and Glucose Uptake:
-
Wash cells and incubate in a serum-free, low-glucose medium for 2-4 hours to starve them.[15]
-
Wash with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Stimulate the cells by adding insulin (e.g., 100 nM) for 30 minutes. Include non-insulin-stimulated controls.
-
Initiate the uptake by adding a radiolabeled glucose analog (e.g., 0.1 mM 2-deoxy-D-glucose containing 1 µCi/mL 2-deoxy-D-[³H]-glucose) and incubate for 5-10 minutes.
-
-
Measurement:
-
Stop the reaction by washing the cells rapidly three times with ice-cold PBS.
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well.
-
Data Presentation:
| Compound (1 µM) | Insulin Stimulation | Glucose Uptake (CPM/mg protein) (Mean ± SD) | Fold Increase vs. Vehicle (Insulin Stimulated) |
| Vehicle | - | 1,500 ± 120 | - |
| + | 5,500 ± 350 | 1.0 | |
| Rosiglitazone | - | 2,100 ± 180 | - |
| + | 12,500 ± 800 | 2.3 | |
| Analog A | - | 2,300 ± 210 | - |
| + | 13,800 ± 950 | 2.5 | |
| Analog B | - | 1,700 ± 150 | - |
| + | 8,200 ± 610 | 1.5 |
Gene Expression Analysis by RT-qPCR
This method quantifies changes in the mRNA levels of key PPARγ target genes involved in adipogenesis and insulin signaling.
Principle: Cells are treated with TZD analogs, and total RNA is extracted. The RNA is reverse-transcribed into cDNA, which then serves as a template for real-time quantitative PCR (RT-qPCR) using specific primers for genes of interest. The change in gene expression is calculated relative to a housekeeping gene and a vehicle-treated control.[16][17]
Logical Relationship
Caption: Logical flow from TZD treatment to target gene upregulation.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture and treat cells (e.g., differentiated 3T3-L1 adipocytes) with TZD analogs for an appropriate time (e.g., 24 hours).
-
Extract total RNA using a commercial kit or a standard Trizol-based method. Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., ADIPOQ, SLC2A4, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a standard thermal cycling program.[18]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
-
Data Presentation:
| Compound (1 µM) | ADIPOQ (Adiponectin) Fold Change | SLC2A4 (GLUT4) Fold Change | FABP4 (aP2) Fold Change |
| Vehicle | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Rosiglitazone | 8.5 ± 0.7 | 4.2 ± 0.4 | 15.1 ± 1.2 |
| Analog A | 9.1 ± 0.8 | 4.8 ± 0.5 | 16.5 ± 1.4 |
| Analog B | 4.3 ± 0.5 | 2.1 ± 0.3 | 7.2 ± 0.6 |
Summary of Efficacy Evaluation
A comprehensive evaluation of TZD analogs requires integrating the results from all assays. An effective analog should demonstrate potent, dose-dependent activation of PPARγ, leading to robust functional outcomes such as adipocyte differentiation, enhanced insulin-stimulated glucose uptake, and significant upregulation of key metabolic target genes. By comparing these quantitative results against a known standard like Rosiglitazone, researchers can rank the efficacy of novel compounds and select promising candidates for further development.
Consolidated Efficacy Profile:
| Compound | PPARγ Activation EC₅₀ (nM) | Max. Adipogenesis (Fold Increase) | Max. Glucose Uptake (Fold Increase) | ADIPOQ Gene Expression (Fold Increase) |
| Rosiglitazone | 50 | 7.2 | 2.3 | 8.5 |
| Analog A | 45 | 7.5 | 2.5 | 9.1 |
| Analog B | 350 | 4.5 | 1.5 | 4.3 |
References
- 1. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. nps.org.au [nps.org.au]
- 5. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. coriell.org [coriell.org]
- 12. tandfonline.com [tandfonline.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. revvity.com [revvity.com]
- 15. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptome Analysis of PPARγ Target Genes Reveals the Involvement of Lysyl Oxidase in Human Placental Cytotrophoblast Invasion | PLOS One [journals.plos.org]
The Tetrazole Ring: A Versatile Scaffold in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and ability to act as a bioisosteric replacement for the carboxylic acid group have led to its incorporation into a wide range of clinically successful drugs. This document provides detailed application notes on the practical uses of tetrazoles in drug design and discovery, complete with experimental protocols and quantitative data to guide researchers in this dynamic field.
Application Notes
Tetrazoles as Carboxylic Acid Bioisosteres
One of the most significant applications of the tetrazole ring is its role as a bioisostere for the carboxylic acid functional group.[1][2][3][4][5] This is attributed to their similar pKa values (typically around 4.5-4.9 for 5-substituted-1H-tetrazoles, comparable to carboxylic acids) and planar structures, allowing them to engage in similar electrostatic and hydrogen bonding interactions with biological targets.[5][6] The key advantages of this bioisosteric replacement include:
-
Enhanced Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation reactions (e.g., glucuronidation).[1][5] This can lead to improved pharmacokinetic profiles, including longer half-lives.[7]
-
Increased Lipophilicity: The tetrazole group is more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral bioavailability.[1][3][4]
-
Improved Potency and Selectivity: In many cases, the tetrazole analogue exhibits superior biological activity and selectivity for the target receptor compared to its carboxylic acid counterpart.[2]
A prime example of this application is in the development of angiotensin II receptor type 1 (AT1) antagonists, a class of antihypertensive drugs. The replacement of the carboxylic acid group with a tetrazole ring in the lead compounds for drugs like losartan, irbesartan, and candesartan was crucial for achieving oral bioavailability and potent in vivo activity.[2][3]
Tetrazoles in Prodrug Design
While the acidity of the tetrazole ring is beneficial for receptor binding, it can also limit oral absorption due to ionization at physiological pH. To overcome this, prodrug strategies are often employed. Esterification of the tetrazole ring, for instance, can mask its acidic nature, leading to increased lipophilicity and improved absorption from the gastrointestinal tract.[1] Once absorbed, these prodrugs are metabolized in vivo to release the active tetrazole-containing drug.
A notable example is candesartan cilexetil , where the tetrazole moiety is part of a prodrug that is rapidly converted to the active drug, candesartan, during absorption.[8][9] This strategy significantly enhances the oral bioavailability of candesartan. Another example involves the development of oral prodrugs for a tetrazole-containing HIV-1 attachment inhibitor, where N-acetoxymethyl and N-methyl tetrazole analogs showed significantly enhanced plasma concentrations of the parent drug in rats.[10]
Tetrazoles as Pharmacophores in Diverse Therapeutic Areas
Beyond their role as bioisosteres, tetrazoles are integral components of the pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[11][12][13]
-
Antihypertensive Agents: As mentioned, tetrazole-containing angiotensin II receptor blockers (ARBs) like losartan, irbesartan, and candesartan are widely used to treat hypertension.[1][14][15][16] They selectively block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[14][16][17]
-
Anticancer Agents: Numerous tetrazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[18][19][20][21][22] They have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[20][23]
-
Antibacterial and Antifungal Agents: The tetrazole scaffold is present in several antibacterial and antifungal drugs.[1][6][12] Ceftezole, a first-generation cephalosporin, contains a tetrazole ring and exhibits antibacterial activity.[1] Novel tetrazole derivatives have also shown promising activity against various bacterial and fungal strains.[24][25][26]
-
Other Therapeutic Areas: The versatility of the tetrazole ring extends to other therapeutic areas, including anti-inflammatory, analgesic, antiviral, and antidiabetic agents.[6][11][27]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Tetrazole-Containing Angiotensin II Receptor Blockers
| Drug | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (hours) | Plasma Protein Binding (%) |
| Losartan | ~33 | 1 (Losartan), 3-4 (Active Metabolite) | 1.5-2.5 (Losartan), 3-9 (Active Metabolite) | >98 |
| Irbesartan | 60-80 | 1.5-2 | 11-15 | ~96 |
| Candesartan (from Cilexetil) | ~15 (as Candesartan) | 3-4 | 9 | >99 |
Data compiled from sources[9][14][16][28][29].
Table 2: In Vitro Anticancer Activity of Selected Tetrazole Derivatives (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| Tetrazole-isoxazoline hybrid 4h | A549 (Lung) | 1.51 |
| Tetrazole-isoxazoline hybrid 4i | A549 (Lung) | 1.49 |
| Tetrazole-isoxazoline hybrid 4h | MDA-MB-231 (Breast) | 2.83 |
| Tetrazolo[1,5-c]quinazoline 3a | MCF-7 (Breast) | Not specified, but showed significant cytotoxicity |
| Tetrazolo[1,5-c]quinazoline 3b | HeLa (Cervical) | Not specified, but showed significant cytotoxicity |
| Tetrazole-linked Benzochromene 3d | Various | 15-33 |
| Tetrazole-linked Benzochromene 3e | Various | 15-33 |
| Tetrazole-linked Benzochromene 3f | Various | 15-33 |
Data compiled from sources[1][15][30].
Table 3: Binding Affinities of Tetrazole-Containing ARBs to the AT1 Receptor
| Compound | Binding Affinity (Kd or IC50) |
| Telmisartan | Strongest binding affinity (lowest dissociation rate) |
| Olmesartan | High affinity |
| Candesartan | High affinity (IC50 ≈ 6.5–16 nM) |
| Irbesartan | High affinity (lowest Kd value in one study) |
| Valsartan | High affinity (IC50 ≈ 6.5–16 nM) |
| Losartan (EXP3174) | High affinity (IC50 ≈ 6.5–16 nM) |
Data compiled from sources[31][32][33][34]. Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Losartan Potassium (An Angiotensin II Receptor Antagonist)
This protocol describes a common synthetic route to Losartan Potassium, starting from Trityl Losartan.
Materials:
-
Trityl Losartan
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Methanol
-
Anhydrous potassium carbonate
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Detritylation:
-
Work-up and Isolation:
-
After completion of the reaction, concentrate the reaction mass to about 50% of its original volume using a rotary evaporator.[35]
-
Cool the concentrated solution to approximately -5°C to precipitate the by-product.[35]
-
Filter the reaction mass to separate the solid by-product.[35]
-
Treat the filtrate with activated charcoal and filter through Celite to remove impurities.[35]
-
-
Crystallization:
-
Completely distill off the residual methanol from the filtrate and strip twice with isopropyl alcohol (75 ml each).[35]
-
Add isopropyl alcohol (225 ml) to the residue and reflux for 1 hour.[35]
-
Cool the solution and keep it at 25-30°C for 12 hours.[35]
-
Further cool the mixture to 0-5°C and filter to collect the crystalline product.[35]
-
Wash the collected Losartan Potassium with chilled isopropyl alcohol (45 ml).[35]
-
-
Drying:
-
Dry the final product at 35-50°C under vacuum for 6 hours to remove any residual solvent.[35]
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of tetrazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Normal human cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tetrazole compounds to be tested (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 1×10⁴ to 1×10⁶ cells/mL and incubate for 24 hours to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrazole compounds in the cell culture medium.
-
After 24 hours of incubation, replace the old medium with fresh medium containing different concentrations of the test compounds (e.g., 12.5–400 µg/mL).[21]
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for another 24-72 hours.[21]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol describes the broth microdilution method to determine the minimum concentration of a tetrazole compound that inhibits the visible growth of a bacterium.[2][17][36]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Tetrazole compounds to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test bacterium in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the tetrazole compounds in MHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[2]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
-
Protocol 4: Angiotensin II Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of tetrazole compounds for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor (e.g., from transfected CHO or HEK293 cells, or rat liver membranes).[19][28]
-
Radiolabeled angiotensin II analog (e.g., [125I][Sar1,Ile8]AngII).[19]
-
Unlabeled tetrazole compounds to be tested.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2, BSA, and protease inhibitors).
-
Glass fiber filters.
-
Filtration manifold.
-
Gamma counter.
Procedure:
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled AT1 antagonist like losartan).
-
-
Incubation:
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[28]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. imanagerpublications.com [imanagerpublications.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibitors of HIV-1 attachment. Part 9: an assessment of oral prodrug approaches to improve the plasma exposure of a tetrazole-containing derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. revvity.com [revvity.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cajotas.centralasianstudies.org [cajotas.centralasianstudies.org]
- 22. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator | Semantic Scholar [semanticscholar.org]
- 24. ajgreenchem.com [ajgreenchem.com]
- 25. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. WO2015090635A1 - A new process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. biointerfaceresearch.com [biointerfaceresearch.com]
- 32. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers [pubmed.ncbi.nlm.nih.gov]
- 33. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 35. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 36. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Utilizing Thiazolidinediones to Investigate Insulin Resistance Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is also involved in the regulation of glucose and lipid metabolism.[1][2] By activating PPARγ, TZDs modulate the transcription of a host of genes, leading to an improvement in insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1][3][4] This makes them invaluable tools for studying the molecular mechanisms underlying insulin resistance, a hallmark of type 2 diabetes and the metabolic syndrome.
These application notes provide detailed protocols for utilizing TZDs in in vitro and in vivo models to dissect insulin resistance pathways. The methodologies described herein are essential for researchers aiming to understand the multifaceted effects of TZDs on cellular signaling, gene expression, and glucose metabolism.
Mechanism of Action of Thiazolidinediones
TZDs exert their insulin-sensitizing effects primarily through the activation of PPARγ. Upon binding to TZDs, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5]
The downstream effects of PPARγ activation by TZDs are complex and tissue-specific, leading to:
-
In Adipose Tissue:
-
Enhanced adipocyte differentiation and lipid storage, leading to a "fatty acid steal" effect that reduces circulating free fatty acids.[2][3]
-
Increased expression and secretion of the insulin-sensitizing adipokine, adiponectin.[3]
-
Decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
-
-
In Skeletal Muscle:
-
In the Liver:
-
Reduced hepatic glucose production.[7]
-
These integrated effects contribute to a significant improvement in whole-body insulin sensitivity.
Data Presentation: Quantitative Effects of Thiazolidinediones
The following tables summarize the quantitative effects of various thiazolidinediones on key metabolic parameters as reported in the scientific literature.
Table 1: Effect of Thiazolidinediones on Glucose Uptake
| Thiazolidinedione | Cell/Tissue Type | Concentration/Dose | Fold Change in Glucose Uptake (vs. Control) | Reference |
| Rosiglitazone | 3T3-L1 adipocytes | 10⁻⁷ M (48h) | ~1.5-fold (basal) | [8] |
| Rosiglitazone | Visceral Adipose Tissue (Human) | 8 mg/day (12 weeks) | 1.29-fold (insulin-stimulated) | [6] |
| Rosiglitazone | Femoral Subcutaneous Adipose Tissue (Human) | 8 mg/day (12 weeks) | 1.58-fold (insulin-stimulated) | [6] |
| Troglitazone | L6 Myotubes | 10⁻⁵ M (24h) | Substantial increase | [9] |
| Pioglitazone | Adipose Tissue (Human) | 45 mg/day | Not directly quantified | [10] |
Table 2: Effect of Thiazolidinediones on Insulin Signaling Protein Phosphorylation
| Thiazolidinedione | Protein | Phosphorylation Site | Cell/Tissue Type | Fold Change in Phosphorylation (vs. Control) | Reference |
| Troglitazone | Akt/PKB | Ser473 | Human Skeletal Muscle | ~2.5-fold (insulin-stimulated) | [1] |
| Rosiglitazone | Akt | Not specified | Rat Aortic Smooth Muscle Cells | Inhibition of insulin-stimulated phosphorylation | [11] |
| Pioglitazone | IR and IRS | Tyrosine | C2C12 Skeletal Muscle Cells | Improved phosphorylation | [12] |
Table 3: Effect of Thiazolidinediones on Gene Expression in Adipose Tissue
| Thiazolidinedione | Gene | Fold Change in Expression (vs. Control) | Tissue | Reference | | :--- | :--- | :--- | :--- | | Pioglitazone | Adiponectin | 1.72-fold increase | Human Subcutaneous Adipose |[3] | | Pioglitazone | Resistin | 0.53-fold (47% decrease) | Human Subcutaneous Adipose |[3] | | Pioglitazone | Leptin | 0.72-fold (28% decrease) | Human Subcutaneous Adipose |[3] | | Pioglitazone | PEPCK-C | Increased (P < 0.01) | Human Adipose |[7] | | Pioglitazone | GPDH | Increased (P < 0.01) | Human Adipose |[7] | | Pioglitazone | LPL | Increased (P < 0.01) | Human Adipose |[7] | | Pioglitazone | ACS | Increased (P < 0.001) | Human Adipose |[7] | | Rosiglitazone | Pparg | 0.45 to 0.55-fold decrease | 3T3-L1 Adipocytes |[13] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with a TZD.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and antibiotics
-
Differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin)
-
Thiazolidinedione (e.g., Rosiglitazone, Pioglitazone)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)
-
Insulin
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluency, induce differentiation by replacing the medium with Differentiation Medium I.
-
After 48 hours, replace with Differentiation Medium II.
-
After another 48 hours, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes should be visible by day 8-10.
-
-
TZD Treatment:
-
On day 8-10 of differentiation, treat the mature adipocytes with the desired concentration of the TZD (e.g., 1 µM Rosiglitazone) or vehicle control for 24-48 hours.
-
-
Glucose Uptake Assay:
-
Wash the cells twice with warm KRH buffer.
-
Starve the cells in KRH buffer for 2 hours at 37°C.
-
For insulin-stimulated glucose uptake, add 100 nM insulin to the designated wells for 30 minutes at 37°C.
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. For non-specific uptake control, add 200 µM phloretin.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Protocol 2: Western Blotting for Insulin Signaling Proteins
This protocol describes the analysis of key insulin signaling protein phosphorylation in response to TZD treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes or other relevant cell line
-
Thiazolidinedione
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS-1 (Tyr), anti-total-IRS-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated adipocytes with the TZD as described in Protocol 1.
-
Starve the cells and then stimulate with 100 nM insulin for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the measurement of changes in gene expression in adipose tissue or cultured adipocytes following TZD treatment.
Materials:
-
Adipose tissue or cultured adipocytes
-
Thiazolidinedione
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Collect adipose tissue biopsies or cultured adipocytes after TZD treatment.
-
Homogenize the samples and extract total RNA using an appropriate kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target genes (e.g., Adipoq, Retn, Tnf, Il6, Slc2a4) and a housekeeping gene (e.g., Actb, Gapdh).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualization of Pathways and Workflows
Caption: Insulin signaling and TZD mechanism of action.
Caption: Experimental workflow for studying TZD effects.
Caption: Logical relationship of TZD action.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adipose depot-specific effects of 16 weeks of pioglitazone on in vivo adipogenesis in women with obesity: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Troglitazone induces GLUT4 translocation in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the key analytical techniques employed in the characterization of tetrazole compounds. Detailed application notes and experimental protocols are provided for each method to guide researchers in their structural elucidation and purity assessment efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrazole derivatives. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the substitution pattern on the tetrazole ring, and the presence of tautomeric forms.[1] The chemical shifts of the tetrazole ring protons and carbons are sensitive to the electronic environment and the nature of the substituents.
In ¹H NMR, the proton on the tetrazole ring (C-H) typically resonates in the downfield region. For instance, in bis-tetrazole compounds, the C-H proton of the tetrazole ring can appear as a singlet around 8.90 ppm to 9.77 ppm.[2] In ¹³C NMR, the carbon atom of the tetrazole ring is also characteristically deshielded and can be observed in the range of 142-164 ppm.[3][4] The specific chemical shifts are highly dependent on whether the tetrazole is 1-substituted, 2-substituted, or 5-substituted, and on the nature of the substituent itself.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified tetrazole compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (300 MHz Spectrometer): [5]
-
¹H NMR:
-
Acquisition frequency: 300 MHz
-
Spectral width: -2 to 12 ppm
-
Pulse width: 30-45°
-
Relaxation delay: 1-2 s
-
Number of scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR:
-
Acquisition frequency: 75 MHz
-
Spectral width: 0 to 200 ppm
-
Pulse width: 30-45°
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096 (or more for dilute samples)
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons and carbons in the molecule.[1][5]
-
Quantitative Data Summary: Typical NMR Chemical Shifts for Tetrazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Tetrazole C-H | 8.90 - 9.77 | [2] |
| ¹H | -CH attached to tetrazole ring | 6.12 - 6.43 | [5] |
| ¹³C | Tetrazole C=N | 142 - 164 | [3][4] |
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetrazole compounds.[6] It also provides valuable structural information through the analysis of fragmentation patterns.[7][8] Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used ionization methods for tetrazoles.
A characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion mode ESI-MS is the elimination of a neutral molecule of hydrazoic acid (HN₃).[8] In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed.[8] The fragmentation patterns can be highly dependent on the nature and position of the substituents on the tetrazole ring.[9]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the tetrazole compound (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the ESI source and promote ionization. Addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance signal intensity.
-
-
Instrument Parameters:
-
Ionization Mode: ESI (positive or negative)
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂) Flow Rate: 1-2 L/min
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 200-350 °C
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
For tandem MS (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Elucidate the structure by interpreting the fragmentation pattern, including characteristic neutral losses like HN₃ and N₂.[8]
-
Quantitative Data Summary: Characteristic Mass Spectrometric Fragmentations
| Ionization Mode | Precursor Ion | Characteristic Neutral Loss | Fragment | Reference |
| Positive ESI-MS | [M+H]⁺ | HN₃ | [M+H - 43]⁺ | [8] |
| Negative ESI-MS | [M-H]⁻ | N₂ | [M-H - 28]⁻ | [8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a tetrazole molecule. The tetrazole ring itself gives rise to a series of characteristic absorption bands. These include vibrations of the N-N=N and C=N bonds, as well as ring stretching and bending modes.[10]
The presence of an N-H stretching band can be indicative of the formation of the tetrazole ring from a nitrile precursor.[11] The exact positions of these bands can be influenced by substitution on the ring and by intermolecular interactions such as hydrogen bonding.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [5]
-
Sample Preparation:
-
Grind 1-2 mg of the dry tetrazole compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) which contains complex vibrations that are unique to the molecule.
-
Quantitative Data Summary: Characteristic FTIR Absorption Bands for Tetrazoles
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3298 | N-H stretch | [3] |
| 2978 - 2908 | C-H stretch (aliphatic) | [5] |
| 1640 - 1560 | C=N stretch | |
| 1455 | N=N stretch of tetrazole ring | |
| 1289 - 1236 | N-N=N group vibration | [10] |
| 1120 - 1080 | C-N stretch | [10] |
| 1100 - 900 | Tetrazole ring structure | [10] |
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a versatile technique for the separation, quantification, and purity assessment of tetrazole compounds.[12] Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. This allows for the separation of tetrazoles from starting materials, byproducts, and degradation products.
The choice of mobile phase, column, and detector is crucial for achieving optimal separation and sensitivity. A UV detector is often used as many tetrazole derivatives exhibit UV absorbance.[13][14] Method validation is essential to ensure the accuracy, precision, and reliability of the analytical results.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the tetrazole compound in a suitable solvent, typically the mobile phase or a solvent miscible with it.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of known concentrations for quantitative analysis.
-
-
Chromatographic Conditions:
-
Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, formic acid, or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or gradient (varied over time).
-
Flow Rate: 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 215 nm or 254 nm).[14][15]
-
-
Data Analysis:
-
Identify the peak corresponding to the tetrazole compound based on its retention time.
-
For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Assess the purity of the sample by calculating the peak area percentage of the main component relative to all other peaks in the chromatogram.
-
Thermal Analysis (TGA/DSC)
Application Note:
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and decomposition behavior of tetrazole compounds.[16] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents or water.[17] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[18] Many tetrazole compounds are high-energy materials, and their thermal properties are of significant interest for safety and materials science applications.[19]
Experimental Protocol: TGA and DSC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the tetrazole compound into an appropriate TGA or DSC pan (e.g., aluminum, alumina).
-
-
Instrument Parameters:
-
TGA:
-
Temperature Range: Typically from ambient to 500 °C or higher, depending on the expected decomposition temperature.
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
-
DSC:
-
Temperature Range: Encompassing the expected melting point and decomposition region.
-
Heating Rate: Typically 5-10 °C/min.
-
Atmosphere: Inert (e.g., nitrogen) at a constant flow rate.
-
-
-
Data Analysis:
-
TGA:
-
Determine the onset temperature of decomposition and the temperature of maximum mass loss from the TGA and derivative thermogravimetric (DTG) curves.
-
Quantify the mass loss at each decomposition step.
-
-
DSC:
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the melting point (onset or peak temperature) and the enthalpy of fusion.
-
Determine the onset temperature and enthalpy of decomposition.
-
-
Quantitative Data Summary: Example Thermal Analysis Data for Phenyl Tetrazoles [20]
| Compound | Decomposition Onset (°C) | Mass Loss (%) |
| 1-phenyl-1H-tetrazole | 210 | >50 |
| 1-(4-chlorophenyl)-1H-tetrazole | 245 | 26-30 |
| 1-(4-nitrophenyl)-1H-tetrazole | 280 | >50 |
Diagrams
Caption: General experimental workflow for tetrazole compound characterization.
Caption: Logical relationships between analytical techniques and compound properties.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application of Thiazolidinediones in Non-Diabetic Therapeutic Areas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs), a class of synthetic agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), have traditionally been utilized as insulin sensitizers in the management of type 2 diabetes. However, a growing body of preclinical and clinical evidence has illuminated their therapeutic potential in a variety of non-diabetic conditions. This is attributed to their pleiotropic effects, which extend beyond metabolic control to encompass anti-proliferative, anti-inflammatory, and neuroprotective activities. These effects are mediated through both PPARγ-dependent and -independent signaling pathways.
These application notes provide a comprehensive overview of the emerging applications of TZDs in oncology, neurodegenerative diseases, and inflammatory conditions. Detailed protocols for key experimental assays are provided to facilitate further research and drug development in these promising therapeutic areas.
I. Oncology
Thiazolidinediones have demonstrated significant anti-cancer effects in a range of malignancies by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth.[1][2][3] These effects are mediated through both PPARγ-dependent and -independent mechanisms, including the modulation of key signaling pathways like PI3K/Akt and NF-κB.[3][4]
Quantitative Data: In Vitro Cytotoxicity of Thiazolidinediones in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazolidinediones in different human cancer cell lines, demonstrating their anti-proliferative activity.
| Thiazolidinedione Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19e | MDA-MB-231 (Breast Cancer) | 0.97 ± 0.13 | [5] |
| Compound 21 | - | 0.53 ± 0.04 | [6] |
| Compound 24 | A549 (Lung Cancer) | 6.1 | [6] |
| Compound 32 | CEM (T-cell Leukemia) | 2.8 | [6] |
| Compound 35 | CEM (T-cell Leukemia) | 9.6 | [6] |
| Compounds 6c and 7c | MCF-7 (Breast Cancer) | 8.15 and 7.78 | [5] |
| Compounds 6c and 7c | HCT116 (Colon Cancer) | 7.11 and 5.77 | [5] |
| Compounds 6c and 7c | HepG2 (Liver Cancer) | 8.99 and 8.82 | [5] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of thiazolidinediones on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiazolidinedione compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolidinedione compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol describes the detection of apoptosis-related proteins (e.g., cleaved caspases, PARP) in cancer cells treated with thiazolidinediones.
Materials:
-
Cancer cells treated with a thiazolidinedione
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax)[2][7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Lysis: After treatment, harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins. Normalize to a loading control like β-actin or GAPDH.
II. Neurodegenerative Diseases
Thiazolidinediones have emerged as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[8] Their neuroprotective effects are attributed to their ability to reduce neuroinflammation, facilitate the clearance of amyloid-β (Aβ) plaques, and decrease the hyperphosphorylation of tau protein.[8][9]
Quantitative Data: Effects of Pioglitazone in Alzheimer's Disease Mouse Models
The following table summarizes the quantitative effects of pioglitazone treatment in mouse models of Alzheimer's disease.
| Mouse Model | Treatment Details | Outcome Measure | Result | Reference |
| 3xTg-AD | 18 mg/kg/day for 4 months | Phosphorylated tau-positive neurons in CA1 | Significant decrease (Control: 7.81 ± 2.01, Pioglitazone: 1.18 ± 0.23 cells/section) | [10] |
| PS2APP | Not specified | Fibrillary Aβ (methoxy-X04 positive area) | Significant increase (Control: 15.2 ± 0.7%, Pioglitazone: 29.6 ± 3.5%) | [1] |
| App NL-G-F | Not specified | Fibrillary Aβ (methoxy-X04 positive area) | Significant increase (Control: 4.4 ± 0.4%, Pioglitazone: 9.1 ± 1.6%) | [1] |
| P301S (tauopathy model) | Long-term treatment | Tau-positive neurons in cortex | No significant change (Placebo: 143.0 ± 42.3, Pioglitazone: 120.9 ± 45.9 cells/0.014 mm³) | [11][12] |
Note: The increase in fibrillary Aβ in the PS2APP and App NL-G-F models was interpreted by the study authors as a shift in plaque composition towards more compact, less soluble forms, which may have implications for plaque clearance and toxicity.
Experimental Protocols
This protocol details the long-term oral administration of pioglitazone to a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic AD mouse model (e.g., 3xTg-AD, APP/PS1)
-
Pioglitazone
-
Vehicle (e.g., sterile water, food pellets)
-
Oral gavage needles (if applicable)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Treatment Groups: Randomly assign mice to a treatment group (pioglitazone) and a control group (vehicle).
-
Drug Preparation and Administration:
-
Dietary Admixture: Incorporate pioglitazone into the mouse chow at a concentration calculated to deliver the desired daily dose (e.g., 18 mg/kg/day).[9] Provide the medicated or control chow ad libitum.
-
Oral Gavage: Alternatively, dissolve pioglitazone in a suitable vehicle and administer daily via oral gavage.
-
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 4-6 months).[9][11]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analysis.
This protocol describes the staining and quantification of amyloid-β plaques in brain sections from treated and control mice.
Materials:
-
Fixed and sectioned mouse brain tissue
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the brain sections.
-
Antigen Retrieval: Perform antigen retrieval to unmask the Aβ epitope (e.g., by heating in citrate buffer).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody and ABC Incubation: Apply the biotinylated secondary antibody followed by the ABC reagent.
-
Visualization: Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of Aβ plaques.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) and mount the coverslips.
-
Image Analysis: Capture images of the stained sections and quantify the Aβ plaque load using image analysis software.
III. Inflammatory Diseases
Thiazolidinediones possess potent anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[13] They exert these effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][15]
Quantitative Data: Anti-inflammatory Effects of Thiazolidinediones
The following table presents quantitative data on the reduction of inflammatory markers by thiazolidinediones in different experimental models.
| Thiazolidinedione | Model | Inflammatory Marker | Treatment Concentration/Dose | % Reduction / Change | Reference |
| Pioglitazone | Patients with Polycystic Ovary Syndrome | Follicular Fluid TNF-α | Not specified | Significant decrease (Control: 40.1 ± 13.5 pg/mL, Pioglitazone: 32.1 ± 10.2 pg/mL) | [14] |
| Pioglitazone | Patients with Polycystic Ovary Syndrome | Follicular Fluid IL-6 | Not specified | Significant decrease (Control: 23.9 ± 7.5 pg/mL, Pioglitazone: 18.9 ± 6.0 pg/mL) | [14] |
| Pioglitazone | Mouse model of sepsis | Plasma TNF-α | 20 mg/kg | Significant reduction (Vehicle: ~74 pg/mL, Pioglitazone: ~16 pg/mL) | [15] |
| Pioglitazone | Mouse model of sepsis | Plasma IL-6 | 20 mg/kg | Significant reduction (Vehicle: ~36,588 pg/mL, Pioglitazone: ~17,866 pg/mL) | [15] |
| Rosiglitazone | Human CD4+ T cells and Dendritic cells | CXCL10 secretion | 5 µM | Inhibition | [16] |
Experimental Protocols
This protocol describes a method to assess the anti-inflammatory effects of thiazolidinediones on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Thiazolidinedione compound
-
24-well plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the thiazolidinedione for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 16-24 hours) to induce an inflammatory response.[17] Include a non-stimulated control and a vehicle control.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement by ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[18][19]
This protocol provides a general outline for a sandwich ELISA to measure cytokine levels.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants and cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add cytokine standards and samples to the wells of the ELISA plate and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.
-
Avidin-HRP: Wash the plate and add the avidin-HRP conjugate. Incubate.
-
Substrate Addition: Wash the plate and add the TMB substrate. A blue color will develop.
-
Stop Reaction: Stop the reaction with the stop solution, which will turn the color to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion
The therapeutic landscape for thiazolidinediones is expanding beyond diabetes. Their multifaceted mechanisms of action present significant opportunities for drug development in oncology, neurodegenerative diseases, and inflammatory disorders. The provided application notes and protocols offer a framework for researchers to explore and validate the efficacy of these compounds in novel therapeutic contexts. Further investigation into the PPARγ-independent pathways and the development of next-generation TZDs with improved safety profiles will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Reassessment of Pioglitazone for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubcompare.ai [pubcompare.ai]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Long-Term Pioglitazone Treatment Improves Learning and Attenuates Pathological Markers in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Rosiglitazone reduces the inflammatory response in a model of vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pioglitazone treatment decreases follicular fluid levels of tumor necrosis factor-α and interleukin-6 in patients with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human cell-based anti-inflammatory effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols for Assessing the Biological Activity of Tetrazolidine Derivatives
These application notes provide an overview and detailed protocols for assessing the diverse biological activities of tetrazolidine compounds. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug discovery and development.
Antimicrobial Activity
This compound derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1] The assessment of this activity typically involves determining the minimum concentration of the compound required to inhibit or kill the microorganisms.
Key Experiments
-
Disk Diffusion Assay (Kirby-Bauer Test): A qualitative method to assess the antimicrobial susceptibility of a compound.[2]
-
Broth Microdilution Method: A quantitative method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[1][3]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Data Summary: Antimicrobial Activity of Tetrazolidinone Derivatives
| Compound/Derivative | Microorganism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. Typhimurium | 0.008–0.06 | 0.0016–0.48 | [1] |
| 2,3-diaryl-thiazolidin-4-ones (General) | Gram-positive & Gram-negative bacteria | 0.008–0.24 | 0.0016–0.48 | [1] |
| Thiazolidinone Derivatives (12, 13, 14) | E. coli, S. enteritidis, P. aeruginosa, S. aureus, B. subtilis | Comparable or higher than Ciprofloxacin | Not specified | [4] |
| TD-H2-A | S. aureus, S. warneri, S. epidermidis, S. pneumoniae | 0.06 - 100 µg/mL | Not specified | [5] |
Anti-inflammatory Activity
Several tetrazolidinone derivatives have been investigated for their potential to mitigate inflammation.[4][6] Common in vivo and in vitro models are employed to evaluate their efficacy in modulating inflammatory pathways.
Key Experiments
-
Carrageenan-Induced Paw Edema: An in vivo model to assess acute inflammation.[6][7]
-
Cyclooxygenase (COX-2) Inhibition Assay: An in vitro enzyme assay to determine the inhibitory effect on a key inflammatory enzyme.[8]
Signaling Pathway: COX-2 in Inflammation
References
- 1. researchhub.com [researchhub.com]
- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. abcam.com [abcam.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazolidinedione-Based Assays for Metabolic Syndrome Research
Introduction
Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] By activating PPARγ, TZDs like Pioglitazone and Rosiglitazone improve insulin sensitivity, making them a key area of study in the context of metabolic syndrome and type 2 diabetes.[3][4][5] Their mechanism involves binding to PPARγ in adipocytes, which promotes the differentiation of smaller, more insulin-sensitive fat cells and increases the uptake of fatty acids from circulation.[3][4] This "lipid steal" effect reduces lipid availability in the liver and muscle, thereby improving insulin action.[3]
These application notes provide detailed protocols for key assays used to characterize the activity of thiazolidinediones and to investigate their therapeutic potential in metabolic syndrome. The assays described herein are designed for researchers in academic and drug development settings to assess PPARγ activation, cellular differentiation, glucose uptake, and anti-inflammatory effects.
Mechanism of Action: The PPARγ Signaling Pathway
Thiazolidinediones exert their therapeutic effects primarily through the activation of the PPARγ signaling pathway. Upon entering the cell, a TZD molecule binds to and activates PPARγ. This activation induces a conformational change that allows PPARγ to form a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][7] This binding event recruits co-activator proteins, initiating the transcription of genes involved in adipogenesis, lipid metabolism, and insulin signaling, ultimately leading to improved insulin sensitivity.[2]
Experimental Protocols
PPARγ Activation Assay (Luciferase Reporter Assay)
Principle: This assay quantitatively measures the ability of a compound to activate the PPARγ receptor. Cells are transiently transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter. Activation of PPARγ by a ligand (e.g., a TZD) leads to the expression of luciferase, and the resulting luminescence is proportional to the receptor's activation level.
Workflow Diagram:
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., COS-7 or HepG2) in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Compound Preparation: Prepare a serial dilution of the test TZD compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the diluted compounds and controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Add luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used). Plot the normalized luminescence values against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Quantitative Data: The following table summarizes the activation potency of common TZDs on human PPAR subtypes.
| Compound | hPPARγ (EC50, nM) | hPPARα (EC50, nM) | hPPARδ (EC50, nM) |
| Pioglitazone | 430 | 1900 | >10000 |
| Rosiglitazone | 43 | 9300 | >10000 |
| Troglitazone | 330 | 3300 | >10000 |
| Data adapted from published literature.[8] EC50 values can vary based on the specific assay conditions and cell type used. |
Adipocyte Differentiation Assay
Principle: This assay assesses the ability of TZDs to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.[9] Differentiation is visualized and quantified by staining the intracellular lipid droplets with Oil Red O.[10][11][12]
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and culture them in DMEM with 10% fetal bovine serum (FBS) until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (MDI), supplemented with the test TZD compound or vehicle control.[10]
-
Propagation of Differentiation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with the TZD compound.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS.
-
Oil Red O Staining (Day 8-12):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a working solution of Oil Red O for 30 minutes to stain lipid droplets red.[11]
-
Wash extensively with water.
-
-
Quantification:
-
Microscopy: Capture images to visually assess the degree of differentiation.
-
Elution: Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm. The absorbance is directly proportional to the amount of accumulated lipid.
-
Quantitative Data: The table below shows representative data on the effect of different TZDs on adipogenic gene expression in 3T3-L1 cells after differentiation.
| Treatment (5 µM) | Adiponectin (Fold Change) | aP2 (Fold Change) | GLUT4 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| Rosiglitazone | 4.5 ± 0.5 | 5.2 ± 0.6 | 3.8 ± 0.4 |
| Pioglitazone | 4.1 ± 0.4 | 4.8 ± 0.5 | 3.5 ± 0.3 |
| Lobeglitazone | 5.3 ± 0.7 | 6.1 ± 0.8 | 4.2 ± 0.5 |
| Data are illustrative and adapted from trends reported in the literature.[10] Actual values will vary. |
Glucose Uptake Assay
Principle: This assay measures the transport of glucose from the extracellular medium into cells, a key function enhanced by insulin sensitizers like TZDs. The assay typically uses a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled analog (e.g., ³H-2-deoxyglucose) that is taken up by glucose transporters (like GLUT4) but not fully metabolized, allowing it to accumulate inside the cell for quantification.[10]
Workflow Diagram:
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate as described in the previous protocol.
-
Serum Starvation: Gently wash the differentiated adipocytes and incubate them in serum-free, low-glucose DMEM for 2-4 hours to establish a basal state.
-
Insulin Stimulation: Treat the cells with Krebs-Ringer-HEPES (KRH) buffer with or without a submaximal concentration of insulin (e.g., 100 nM) for 20 minutes at 37°C to stimulate GLUT4 translocation.
-
Glucose Uptake: Add a fluorescent (2-NBDG) or radiolabeled (³H-2-deoxyglucose) glucose analog to each well and incubate for 10-30 minutes.
-
Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lysis and Measurement:
-
Lyse the cells.
-
For 2-NBDG, measure the fluorescence (Ex/Em ~485/535 nm).
-
For ³H-2-deoxyglucose, measure radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the glucose uptake in TZD-treated cells versus control cells, both in the basal and insulin-stimulated states.
Quantitative Data: The following table shows the effect of TZD treatment on insulin-stimulated glucose uptake and plasma free fatty acids (FFA) in patients with type 2 diabetes.
| Parameter | Before TZD Treatment | After TZD Treatment (2 months) | % Change |
| Insulin-Stimulated Glucose Uptake (mg/kg/min) | 4.8 ± 0.6 | 7.0 ± 0.8 | +46% |
| Plasma Free Fatty Acids (FFA) (µmol/L) | 650 ± 70 | 520 ± 60 | -20% |
| Total Body Fat Oxidation (FOX) (kcal/min) | 0.85 ± 0.09 | 0.96 ± 0.10 | +13% |
| Data adapted from a clinical study on patients with type 2 diabetes.[13] |
Anti-Inflammatory Assay (Protein Denaturation Inhibition)
Principle: Chronic low-grade inflammation is a key feature of metabolic syndrome. TZDs have been shown to possess anti-inflammatory properties, partly through PPARγ-dependent and independent mechanisms.[14][15] The inhibition of protein denaturation is a well-established method to screen for anti-inflammatory activity in vitro.[14] Test compounds that protect against heat-induced denaturation of proteins, such as bovine serum albumin (BSA), are considered to have potential anti-inflammatory effects.
Workflow Diagram:
Protocol:
-
Reaction Mixture: In a test tube, mix 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution with 0.1 mL of the test TZD compound at various concentrations (e.g., 10-500 µg/mL). Use a known anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 72°C in a water bath for 5 minutes.
-
Cooling: Allow the mixture to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Quantitative Data: The table presents the in vitro anti-inflammatory activity of novel TZD derivatives compared to a standard drug.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Diclofenac Sodium (Standard) | 300 | 95.34 ± 0.92 |
| TZD Derivative 4f | 500 | 89.61 ± 0.25 |
| TZD Derivative 4k | 500 | 90.64 ± 0.26 |
| Data adapted from a study on substituted thiazolidinediones.[16] |
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Thiazolidinedione‐independent activation of peroxisome proliferator‐activated receptor γ is a potential target for diabetic macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. coriell.org [coriell.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrazole Synthesis from Nitriles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles. It provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to streamline your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetrazoles from nitriles.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Nitrile Substrate: Nitriles with electron-donating groups or significant steric hindrance can be less reactive.[1] | - Increase reaction temperature. - Use microwave irradiation to enhance reaction rates.[1][2] - Employ a more effective catalyst, such as a stronger Lewis acid (e.g., ZnBr₂) or a specialized catalyst system.[1][3][4] |
| Inefficient Catalyst: The chosen catalyst may not be suitable for the specific nitrile substrate or reaction conditions. | - Screen different catalysts, including Lewis acids (e.g., ZnCl₂, AlCl₃), Brønsted acids (e.g., ammonium chloride), or heterogeneous catalysts (e.g., silica sulfuric acid).[1][3][5] - Ensure the catalyst is not deactivated by impurities in the starting materials or solvent. | |
| Inappropriate Solvent: The solvent may not be optimal for dissolving the reactants or for the reaction mechanism.[6] | - Use a high-boiling polar aprotic solvent like DMF or DMSO, which are commonly effective for this reaction.[6][7] - For a greener approach, consider using water with a suitable catalyst like zinc salts, which can be highly effective.[8][9] | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction time and/or temperature and observe the effect on yield.[7] Be cautious of potential decomposition at very high temperatures.[7] | |
| Slow Reaction Rate | Low Reaction Temperature: The activation energy for the cycloaddition is not being overcome.[10] | - Increase the reaction temperature. - Switch to microwave heating, which can significantly reduce reaction times from hours to minutes.[2][11][12] |
| Poor Catalyst Activity: The catalyst may be weak or used in insufficient quantity. | - Increase the catalyst loading. - Consider using a more active catalyst system. For instance, zinc salts are known to effectively catalyze the reaction in water.[4][9] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer. Tetrazoles are acidic and will be in their salt form at high pH. Acidification with HCl to a pH of ~1-2 will protonate the tetrazole, making it less water-soluble and easier to extract with an organic solvent like ethyl acetate.[3][8] |
| Formation of an Emulsion during Extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the mixture through a pad of Celite. | |
| Product co-elutes with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A mixture of petroleum ether and ethyl acetate is often effective.[5] - Consider recrystallization as an alternative or additional purification step. | |
| Safety Concerns | Exposure to Hydrazoic Acid (HN₃): Sodium azide can react with acids to produce highly toxic and explosive hydrazoic acid.[13][14][15] | - ALWAYS handle sodium azide in a well-ventilated fume hood.[13][15][16] - Avoid contact of sodium azide with acids.[15][16] When acidification is necessary for workup, perform it slowly and with caution in the fume hood. - Use nitrile gloves, a lab coat, and safety glasses.[13][16][17] |
| Explosion Hazard: Sodium azide can form explosive heavy metal azides.[15][16] | - NEVER use metal spatulas to handle sodium azide.[16] Use plastic or ceramic spatulas. - Avoid contact with lead and copper, including in drainpipes.[15] Dispose of azide-containing waste according to institutional safety protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for tetrazole synthesis from nitriles and azide?
A1: The most widely accepted mechanism is a [3+2] cycloaddition reaction.[18] The reaction can proceed through different pathways depending on the conditions. It is often proposed to involve the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. This is followed by cyclization to form the tetrazole ring.[3][10]
Q2: What is the role of the catalyst in this reaction?
A2: Catalysts, particularly Lewis acids like zinc(II) salts, play a crucial role in activating the nitrile group.[1][4] The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the attack by the azide nucleophile. This lowers the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields.[4] Brønsted acids can also protonate the nitrile nitrogen, leading to a similar activation.[3]
Q3: Which solvent should I choose for my reaction?
A3: The choice of solvent can significantly impact the reaction outcome. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to be effective for a wide range of substrates.[6][7] For a more environmentally friendly process, water has been demonstrated to be an excellent solvent, especially when used in conjunction with zinc salt catalysts.[8][9] It is best to avoid acetonitrile as a solvent due to the strong coordinating ability of nitriles towards some catalysts like Cu(I).[19]
Q4: What are the advantages of using microwave irradiation for this synthesis?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods. The primary benefit is a dramatic reduction in reaction time, often from several hours to just a few minutes.[2][11] This can also lead to higher yields and cleaner reaction profiles with fewer byproducts.[2][11]
Q5: What types of nitriles can be used in this reaction?
A5: A broad range of nitriles are suitable substrates for this reaction. This includes aromatic, heteroaromatic, aliphatic (both activated and unactivated), and vinyl nitriles.[1][9] However, the reactivity can be influenced by electronic effects and steric hindrance. Nitriles bearing electron-withdrawing groups tend to be more reactive.
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting nitrile on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether), you can visualize the consumption of the starting material and the formation of the product.
Q7: What are the key safety precautions when working with sodium azide?
A7: Sodium azide is highly toxic and can be explosive. Always handle it in a chemical fume hood.[13][15][16] Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and safety glasses.[13][16][17] Avoid contact with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[15][16] Do not use metal spatulas, and be mindful of avoiding contact with heavy metals to prevent the formation of shock-sensitive metal azides.[16] All waste containing azide must be disposed of according to your institution's hazardous waste guidelines.[15]
Data on Reaction Conditions
The following tables summarize various reaction conditions for the synthesis of 5-substituted-1H-tetrazoles from nitriles reported in the literature.
Table 1: Comparison of Catalysts in Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| ZnBr₂ | Water | 100 (Reflux) | 24 | 85-95 | [8] |
| NH₄Cl | DMF | 100-120 | several | ~22 (for benzonitrile) | [3] |
| Pyridine hydrochloride | DMF | 110 | 8 | 84-93 | |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 72-95 | [5] |
| CuSO₄·5H₂O | DMSO | 120 | 2-6 | 80-95 | [20] |
| Sulfamic Acid | DMF | 120 | 3-8 | 85-96 | [21] |
Table 2: Influence of Solvent and Heating Method
| Solvent | Heating Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| DMF | Conventional | 153 (Reflux) | 24 | 69 | |
| DMF | Microwave | 200 | 10 min | 91 | |
| Water | Conventional | 100 (Reflux) | 24 | 92 (for benzonitrile) | [8] |
| Toluene | Conventional | 110 (Reflux) | 24 | Low | |
| DMSO | Conventional | 110 | 12 | 99 (for benzonitrile) | [7] |
| Nitrobenzene | Microwave | 210 | 2-10 min | 85-95 | [1] |
Experimental Protocols
Protocol 1: Zinc Bromide Catalyzed Tetrazole Synthesis in Water (Sharpless et al.) [8]
-
To a round-bottomed flask, add the nitrile (20 mmol), sodium azide (1.43 g, 22 mmol), zinc bromide (4.50 g, 20 mmol), and 40 mL of water.
-
Reflux the reaction mixture with vigorous stirring for 24 hours.
-
Cool the mixture to room temperature and add 3 N HCl (30 mL) and ethyl acetate (100 mL).
-
Continue vigorous stirring until all solids dissolve and the aqueous layer has a pH of 1.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Tetrazole Synthesis in DMF
-
In a microwave reaction vessel, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and a suitable catalyst (e.g., 5 mol% CuO nanoparticles).
-
Add DMF (3 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.
Visualizations
Caption: General experimental workflow for tetrazole synthesis from nitriles.
Caption: Decision tree for troubleshooting low yield in tetrazole synthesis.
Caption: Proposed mechanism for Lewis acid-catalyzed tetrazole synthesis.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. ijrpr.com [ijrpr.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides [organic-chemistry.org]
- 13. campus.kennesaw.edu [campus.kennesaw.edu]
- 14. osha.gov [osha.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. uthsc.edu [uthsc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 20. scielo.br [scielo.br]
- 21. tandfonline.com [tandfonline.com]
How to improve the stability of Tetrazolidine compounds in solution.
This technical support center provides guidance and answers to frequently asked questions regarding the stability of tetrazolidine compounds in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be degrading in solution. What are the common causes?
A1: The stability of this compound compounds in solution can be influenced by several factors. Degradation is often observed due to:
-
pH of the Solution: this compound and related heterocyclic compounds can be susceptible to pH-dependent hydrolysis. Extreme pH values (highly acidic or alkaline) can catalyze the opening of the this compound ring. For instance, related tetrazolium compounds show instability in neutral pH ranges.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light Exposure: Similar to other complex organic molecules like tetracyclines, exposure to light, particularly UV light, can lead to photolytic degradation.[1]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the compound.[1]
-
Solvent Effects: The choice of solvent can impact stability. Protic solvents, for example, may participate in degradation reactions. The presence of water in organic solvents like DMSO can also contribute to compound loss.[2]
Q2: What are the recommended storage conditions for solutions of this compound compounds?
A2: To maximize the shelf-life of your this compound compound in solution, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the solution from light.
-
Inert Atmosphere: For sensitive compounds, purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.
-
pH Control: If the compound's stability is pH-sensitive, consider using a buffered solution. Based on related compounds, a slightly acidic pH (e.g., 5.5 to 6.5) may be beneficial.[2]
Q3: Can I do anything to actively stabilize my this compound compound in solution for an experiment?
A3: Yes, several strategies can be employed to improve the stability of this compound compounds during experimental use:
-
Use of Buffers: Maintain an optimal pH by using a suitable buffer system. The ideal pH should be determined experimentally, but starting in the slightly acidic range is often a good practice for nitrogen-containing heterocycles.[2]
-
Addition of Stabilizers:
-
Antioxidants: If oxidative degradation is a concern, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.
-
Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be helpful.
-
Sodium Azide: For tetrazolium compounds, sodium azide has been shown to act as a stabilizer in near-neutral solutions.[2] While its effect on tetrazolidines is not established, it could be a variable to investigate.
-
-
Solvent Choice: Prepare solutions in high-purity, anhydrous solvents if the compound is sensitive to hydrolysis.
Troubleshooting Guide
If you are experiencing instability with your this compound compound, use the following guide to troubleshoot the issue.
Problem: Rapid loss of compound concentration in solution.
| Potential Cause | Suggested Action |
| pH-Mediated Hydrolysis | Determine the pH of your solution. Conduct a pH stability profile to identify the optimal pH range. Prepare solutions in a buffer at the optimal pH. |
| Oxidative Degradation | Prepare solutions using de-gassed solvents. Store and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant. |
| Photodegradation | Protect the solution from light at all times by using amber vials or covering the container with foil. |
| Thermal Degradation | Perform experiments at the lowest practical temperature. Store stock and working solutions at appropriate cold temperatures (e.g., on ice during use, -20°C for storage). |
| Solvent Reactivity | Ensure the use of high-purity, anhydrous solvents if hydrolysis is suspected. Evaluate the stability of the compound in a panel of different solvents to find the most suitable one. |
Problem: Spontaneous color change in the solution.
A spontaneous color change often indicates the formation of degradation products that may be chromophoric. This is a known issue with related tetrazolium compounds which can develop color upon reduction.
-
Troubleshooting Steps:
-
Analyze the solution using UV-Vis spectroscopy to characterize the change in the absorption spectrum.
-
Use HPLC or LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.[3][4]
-
Review the troubleshooting table above to address the underlying cause of degradation.
-
Experimental Protocols
Protocol: Preliminary Stability Assessment of a this compound Compound
This protocol outlines a basic experiment to assess the stability of a this compound compound under various conditions.
1. Materials:
- This compound compound
- High-purity solvents (e.g., DMSO, methanol, acetonitrile, water)
- Buffers of various pH values (e.g., pH 4, 7, 9)
- Amber and clear glass vials
- HPLC or LC-MS system for analysis[3]
2. Procedure:
- Prepare a stock solution of the this compound compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
- Prepare working solutions by diluting the stock solution into different aqueous buffers (pH 4, 7, 9) and solvents. The final concentration should be suitable for your analytical method (e.g., 10 µM).
- Dispense the working solutions into both amber and clear vials.
- For each condition, prepare triplicate samples.
- Establish a time-zero (T=0) baseline by analyzing one set of samples immediately after preparation.
- Incubate the remaining vials under different temperature conditions:
- Refrigerated (4°C)
- Room Temperature (e.g., 25°C)
- Elevated Temperature (e.g., 40°C)
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent this compound compound.
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
- Plot the percentage of compound remaining versus time for each condition.
- Compare the degradation rates under different pH, light, and temperature conditions to identify the factors that most significantly impact stability.
Data Presentation
The following tables illustrate how to present stability data. The data shown is for a hypothetical this compound compound and is for illustrative purposes only.
Table 1: Effect of pH and Temperature on the Stability of a Hypothetical this compound Compound after 24 hours.
| pH | Temperature | % Compound Remaining |
| 4.0 | 4°C | 98.5% |
| 4.0 | 25°C | 92.1% |
| 4.0 | 40°C | 85.3% |
| 7.0 | 4°C | 95.2% |
| 7.0 | 25°C | 80.5% |
| 7.0 | 40°C | 65.8% |
| 9.0 | 4°C | 88.7% |
| 9.0 | 25°C | 62.3% |
| 9.0 | 40°C | 40.1% |
Table 2: Effect of Light Exposure on the Stability of a Hypothetical this compound Compound at 25°C in a pH 7 Buffer.
| Time (hours) | % Remaining (Amber Vial) | % Remaining (Clear Vial) |
| 0 | 100% | 100% |
| 4 | 98.2% | 91.5% |
| 8 | 96.5% | 83.2% |
| 24 | 80.5% | 55.9% |
Visualizations
Caption: Plausible hydrolytic degradation pathway for a this compound compound.
Caption: Experimental workflow for assessing the stability of a this compound compound.
Caption: Troubleshooting decision tree for unstable this compound solutions.
References
- 1. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Novel Tetrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with novel tetrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My novel tetrazole derivative exhibits poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with tetrazole derivatives due to their often crystalline and lipophilic nature. The initial steps to address this are:
-
Characterize the Compound: Confirm the purity and solid-state properties (e.g., crystallinity, polymorphism) of your compound, as these can significantly impact solubility.
-
pH-Solubility Profile: Determine the solubility of your compound at different pH values. Tetrazole derivatives can have acidic properties, and their solubility may increase at higher pH.
-
Solvent Screening: Assess the solubility in a range of pharmaceutically acceptable organic and co-solvents. This will help identify suitable solvent systems for formulation development.
Q2: What are the most common techniques to enhance the solubility of tetrazole derivatives?
A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1] Common approaches include:
-
Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly enhance solubility.
-
Co-solvency: The addition of a water-miscible organic solvent in which the drug is soluble can increase the overall solubility of the system.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, improving its aqueous solubility.
-
Salt Formation: If your tetrazole derivative has an ionizable group, forming a salt can substantially improve its solubility.
Q3: Can modifying the chemical structure of my tetrazole derivative improve its solubility?
A3: Yes, chemical modification can be a powerful strategy. Introducing polar functional groups (e.g., hydroxyl, amino groups) or replacing lipophilic moieties with more hydrophilic ones can intrinsically increase the aqueous solubility of the compound.
Troubleshooting Guide
Issue: The solubility of my tetrazole derivative is still low even after trying a single enhancement technique.
| Potential Cause | Troubleshooting Steps |
| Highly Crystalline Nature | Combine particle size reduction (micronization) with a solid dispersion to disrupt the crystal lattice and present the drug in an amorphous, higher-energy state. |
| Extreme Lipophilicity | Consider using a self-emulsifying drug delivery system (SEDDS) which can form fine oil-in-water emulsions in the gastrointestinal tract, facilitating absorption. |
| Polymorphism | Investigate different polymorphic forms of your compound. A metastable polymorph may exhibit higher solubility than the most stable crystalline form. |
| Insufficient Carrier Interaction | If using solid dispersions, screen a variety of hydrophilic carriers (e.g., PEGs, PVPs, HPMCs) to find one with optimal interaction with your drug molecule. |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility enhancement for tetrazole derivatives using various techniques.
Table 1: Solubility Enhancement of Candesartan Cilexetil
| Enhancement Technique | Carrier/Method | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Solid Dispersion | Freeze-dried with HPMC | 3.37 | 53.40 | ~15.8 | [3] |
| Solid Dispersion | Spray-dried with HPMC | 3.37 | 35.43 | ~10.5 | [3] |
| Nanosuspension | PVP K-30, HPMC E-5, PXM 188 | 63.3 | 344.7 | ~5.4 | [2] |
| Decrystallizing Formulation | 20% w/w Poloxamer 407 in Propylene Glycol | - | 5510 | - | [4] |
| Solid Dispersion | PEG 6000 (Melt Agglomeration 1:5) | - | 22-fold increase in dissolution | - | [5] |
| Inclusion Complex | HP-β-CD (Grinding 1:1 M) | - | 12-fold increase in dissolution | - | [5] |
Table 2: Dissolution Enhancement of Losartan Potassium
| Enhancement Technique | Carrier/Method | Drug Release after 45 min (Pure Drug) | Enhanced Drug Release after 45 min | Reference |
| Solid Dispersion | β-Cyclodextrin (Lyophilization, 1:4 ratio) | 58.67% | 93.83% | [6] |
| Solid Dispersion | β-Cyclodextrin (Hot Melt Extrusion, 1:4 ratio) | 58.67% | 97.10% | [1][6] |
Detailed Experimental Protocols
Protocol 1: Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion to enhance the solubility of a novel tetrazole derivative.
Materials:
-
Novel Tetrazole Derivative
-
Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
Volatile Organic Solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary Evaporator
-
Mortar and Pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the tetrazole derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask.[7][8]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).[9]
-
Drying: Continue the evaporation until a solid, dry film is formed on the inner wall of the flask. Further, dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask. Pulverize the mass using a mortar and pestle to obtain a fine powder.[7] Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD) to confirm the amorphous nature of the drug.
Protocol 2: Co-solvency Method for Solubility Determination
This protocol outlines the steps to determine the solubility enhancement of a tetrazole derivative using a co-solvent system.
Materials:
-
Novel Tetrazole Derivative
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Distilled Water or Buffer Solution
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying concentrations of the co-solvent in water or buffer (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Equilibrium Solubility Measurement: Add an excess amount of the tetrazole derivative to vials containing the different co-solvent mixtures.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Drug: Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the corresponding co-solvent mixture. Analyze the concentration of the dissolved drug using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of the tetrazole derivative as a function of the co-solvent concentration to determine the extent of solubility enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for solid dispersion preparation.
Caption: Mechanism of co-solvency for solubility enhancement.
References
- 1. Enhancing losartan potassium solubility via solid dispersion with β-CD. [wisdomlib.org]
- 2. public.pensoft.net [public.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Industrial Sustainable Decrystallizing Formulation to Enhance Dissolution of Candesartan Cilexetil: Overcoming Limitations of Traditional Solid Dispersion Approaches | MDPI [mdpi.com]
- 5. Enhancement of solubility and permeability of Candesartan cilexetil by using different pharmaceutical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENHANCEMENT OF DISSOLUTION RATE AND SOLUBILITY OF LOSARTAN POTASSIUM BY USING SOLID DISPERSION METHOD β-CYCLODEXTRIN AS CARRIER – All About Drugs [allfordrugs.com]
- 7. japsonline.com [japsonline.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing the Biological Efficacy of Thiazolidinediones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the biological efficacy of Thiazolidinediones (TZDs) in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of Thiazolidinediones.
Q1: What is the primary mechanism of action for Thiazolidinediones?
Thiazolidinediones are synthetic agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[1] Upon binding to PPARγ, TZDs induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in insulin sensitization and lipid metabolism.[1][2]
Q2: Why am I observing low or no activity with my TZD compound in a cell-based assay?
Several factors can contribute to low TZD activity. These include:
-
Poor Solubility: TZDs are often sparingly soluble in aqueous media, which can limit their effective concentration in cell culture.[3]
-
Compound Degradation: Ensure the TZD compound has been stored correctly and has not degraded.
-
Cell Line Responsiveness: The expression levels of PPARγ can vary between different cell lines, affecting their responsiveness to TZDs.[3]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or serum interference in the media, can impact the results.
Q3: How can I improve the solubility of my TZD compound for in vitro experiments?
Thiazolidinediones are sparingly soluble in many common organic solvents like water, methanol, ethanol, and DMSO.[3] To improve solubility for cell culture experiments, it is common practice to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q4: What are the known off-target effects of Thiazolidinediones, and how can I mitigate them in my experiments?
While TZDs primarily target PPARγ, they have been reported to have off-target effects, which may be independent of PPARγ activation.[6] Some TZDs can interfere with multiple signaling pathways governing cell cycle progression and survival.[6] To mitigate these effects, researchers can:
-
Use a PPARγ antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, can help determine if the observed effects are PPARγ-dependent.
-
Employ PPARγ knockout or knockdown models: Using cells or animal models with reduced or absent PPARγ expression can help dissect PPARγ-dependent versus independent effects.
-
Test multiple TZD analogs: Different TZD derivatives may have varying off-target effect profiles.
-
Focus on PPARγ2-selective activation: Research suggests that activating only the PPARγ2 isoform may provide anti-diabetic benefits without some of the side effects associated with activating PPARγ1.[7][8]
Q5: What are typical concentrations of Pioglitazone to use for in vitro adipocyte differentiation?
For in vitro differentiation of 3T3-L1 preadipocytes, Pioglitazone is often used in a concentration range of 0 to 10 µM.[9][10] Studies have shown that a concentration of 10 µM Pioglitazone can significantly enhance adipocyte differentiation and lipid accumulation.[9][10]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Poor Compound Solubility
Guide 2: Inconsistent or Low Biological Activity
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Thiazolidinediones to aid in experimental design.
Table 1: IC50 Values of Thiazolidinediones in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7c | MCF-7 | MTT | 7.78 | [9] |
| Compound 6c | MCF-7 | MTT | 8.15 | [9] |
| Compound 7c | HCT116 | MTT | 5.77 | [9] |
| Compound 6c | HCT116 | MTT | 7.11 | [9] |
| Compound 7c | HepG2 | MTT | 8.82 | [9] |
| Compound 6c | HepG2 | MTT | 8.99 | [9] |
| Glitazones | PTP1B | In vitro | 55-400 | [11] |
| Compound 95e | PTP1B | In vitro | 10 | [11] |
| Compound 95c | PTP1B | In vitro | 73 | [11] |
Table 2: EC50 Values for PPARγ Activation by Thiazolidinediones
| Compound | Assay | EC50 (µM) | Reference |
| Rosiglitazone | PPARγ Activation | 0.009 | [12] |
| CLX-0921 | PPARγ Activation | 0.284 | [12] |
| Troglitazone | CAP mRNA induction | 1 | [13] |
| Pioglitazone (in vitro) | PPARγ Expression | 575.2 (in HEK-2 cells) | |
| Compound SP4f (in vitro) | PPARγ Expression | 739.0 (in HEK-2 cells) | |
| Compound SP4e (in vitro) | PPARγ Expression | 826.7 (in HEK-2 cells) |
Section 4: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments involving Thiazolidinediones.
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is adapted from a study optimizing 3T3-L1 differentiation using Pioglitazone.[9][10]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1.7 µM Insulin.
-
Pioglitazone stock solution (in DMSO)
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 1.7 µM Insulin.
-
Phosphate-Buffered Saline (PBS)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM with 10% FBS.
-
Initiation of Differentiation: Two days post-confluence, replace the medium with DMI containing the desired concentration of Pioglitazone (e.g., 10 µM).[9]
-
Medium Change: After 48 hours, replace the DMI with DMII.
-
Maintenance: Replace the DMII every 48 hours for a total of 10-15 days.
-
Assessment of Differentiation: Visualize lipid droplet accumulation by microscopy. For quantitative analysis, fix the cells and stain with Oil Red O.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing TZD-induced cytotoxicity.
Materials:
-
Target cell line
-
96-well culture plates
-
TZD compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of TZD concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: PPARγ Transactivation Reporter Assay
This protocol describes a method to quantify the activation of PPARγ by TZDs.
Materials:
-
Host cell line (e.g., HEK293T or a relevant cell line with low endogenous PPARγ)
-
PPARγ expression vector
-
PPARγ-responsive reporter vector (containing a PPRE upstream of a luciferase or other reporter gene)
-
Transfection reagent
-
TZD compound of interest
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the TZD compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
References
- 1. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazolidinediones and insulin resistance: Peroxisome proliferatoractivated receptor γ activation stimulates expression of the CAP gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated fragment-based drug design and virtual screening techniques for exploring the antidiabetic potential of thiazolidine-2,4-diones: Design, synthesis and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Tetrazolidine reactions.
Welcome to the technical support center for tetrazolidine reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in the synthesis of tetrazolidin-5-ones and this compound-5-thiones.
Troubleshooting Guides
This section provides answers to common problems encountered during this compound synthesis.
Issue 1: Low or No Yield of the Desired this compound Product
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my tetrazolidin-5-one/thione reaction very low or zero? | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the temperature, but be mindful of potential byproduct formation at higher temperatures. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Decomposition of starting materials: Hydrazoic acid (HN3) or its azide sources can be unstable. Isocyanates and isothiocyanates are susceptible to hydrolysis if moisture is present. | Use freshly prepared or purified starting materials. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Sub-optimal solvent choice: The polarity and solubility characteristics of the solvent can significantly impact the reaction rate and outcome. | Screen a variety of aprotic solvents with different polarities, such as toluene, acetonitrile, or dichloromethane. The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction pathway. | |
| Incorrect stoichiometry: An improper ratio of reactants, particularly the azide source, can lead to low conversion of the starting material. | Carefully control the stoichiometry of your reactants. A slight excess of the azide source may be beneficial, but a large excess can lead to the formation of byproducts. |
Issue 2: Presence of Significant Impurities or Byproducts
| Question | Observed Impurity/Byproduct | Suggested Identification & Minimization Strategy |
| My final product is contaminated with a significant amount of an unknown substance. How do I identify and minimize it? | Unreacted Starting Materials: Isocyanates/isothiocyanates or the azide source may remain. | Identification: Compare the NMR or LC-MS of your crude product with the spectra of your starting materials. Minimization: Increase reaction time or temperature moderately. Ensure proper stoichiometry. Purify the final product using column chromatography or recrystallization. |
| Symmetrical Ureas or Thioureas: Formed from the reaction of the isocyanate/isothiocyanate with water or other nucleophiles. | Identification: These compounds often have characteristic signals in ¹H and ¹³C NMR and can be detected by mass spectrometry. Minimization: Strictly exclude water from the reaction mixture by using dry solvents and an inert atmosphere. | |
| Carbodiimides: Can form from the decomposition of isocyanates or as intermediates. | Identification: Carbodiimides have a characteristic IR absorption around 2100-2150 cm⁻¹. Minimization: Control the reaction temperature to avoid decomposition of starting materials. Use of a catalyst might promote the desired cycloaddition over side reactions. | |
| Formazans: Deeply colored (red to blue) byproducts resulting from the reduction of tetrazolium salts, which can be formed from tetrazolidines. | Identification: Visible color is a strong indicator. Characterize using UV-Vis spectroscopy and mass spectrometry. Minimization: Avoid harsh reducing conditions during workup and purification. Protect the reaction from light if photochemical decomposition is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of tetrazolidin-5-ones?
A1: The most common byproducts are typically symmetrical ureas, formed by the reaction of the starting isocyanate with any trace amounts of water. Unreacted starting materials and carbodiimides can also be present as impurities.
Q2: How can I effectively monitor the progress of my this compound reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or LC-MS will provide more precise information on the conversion and the presence of any byproducts.
Q3: What is the role of a catalyst in this compound synthesis?
A3: While many this compound syntheses can proceed thermally, a Lewis acid catalyst can sometimes accelerate the reaction and improve selectivity. This can be particularly useful for less reactive substrates or when trying to perform the reaction at a lower temperature to minimize byproduct formation.
Q4: Are there any safety precautions I should be aware of when working with azide sources?
A4: Yes, azides, especially hydrazoic acid and heavy metal azides, are potentially explosive and toxic. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid gas.
Experimental Protocols
Synthesis of 1,4-disubstituted Tetrazolidin-5-one via [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted tetrazolidin-5-one from an isocyanate and an organic azide.
Materials:
-
Substituted isocyanate (1.0 eq)
-
Substituted organic azide (1.1 eq)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
In a round-bottom flask, dissolve the substituted isocyanate (1.0 eq) in anhydrous toluene.
-
Add the substituted organic azide (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the 1,4-disubstituted tetrazolidin-5-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Technical Support Center: Refinement of Purification Methods for Tetrazole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetrazole analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of tetrazole analogs.
Issue 1: Low Yield After Recrystallization
Q1: My yield of the tetrazole analog is significantly lower than expected after recrystallization. What are the possible causes and how can I improve it?
A1: Low recovery after recrystallization is a common issue. Here are several potential causes and corresponding solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1][2]. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield[5].
-
Solution: Add the hot solvent portion-wise until the compound just dissolves. This ensures you are using the minimum amount of solvent necessary[5].
-
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel during filtration, the product can crystallize prematurely, leading to loss.
-
Solution: Use a pre-heated funnel and filter the hot solution quickly.
-
-
Incomplete Crystallization: The crystallization process may not have gone to completion.
-
Solution: After the initial cooling at room temperature, place the flask in an ice bath to maximize crystal formation[5]. Ensure sufficient time is allowed for crystallization to complete.
-
Issue 2: Presence of Impurities After Purification
Q2: Despite purification, my tetrazole analog is still contaminated with impurities. How can I identify and remove them?
A2: Impurity removal is a critical step in obtaining a high-purity product. The nature of the impurity will dictate the best removal strategy.
-
Identification of Impurities:
-
Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for detecting and quantifying impurities[6][7]. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the impurities, especially when coupled with HPLC (LC-MS)[1][6][7].
-
Common Impurities: In the synthesis of tetrazole-containing drugs like losartan and valsartan, common impurities can include constitutional isomers, residual starting materials, and by-products from side reactions[6][8][9]. For instance, during the synthesis of losartan, positional dimers can form[6].
-
-
Removal Strategies:
-
Recrystallization: If the impurity has a different solubility profile from the desired product, recrystallization can be effective[1].
-
Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is often necessary. Reversed-phase HPLC is particularly effective for separating closely related impurities from the final product[7][10].
-
Acid-Base Extraction: If the impurity has different acidic or basic properties compared to your tetrazole analog, an acid-base extraction can be a simple and effective purification step[11][12]. Since the tetrazole ring is acidic, this can often be exploited to separate it from neutral or basic impurities.
-
Issue 3: Difficulty in Separating Isomers
Q3: My product is a mixture of isomers that are proving difficult to separate. What techniques can I use?
A3: The separation of isomers, particularly constitutional isomers or enantiomers, can be challenging due to their similar physical properties.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers. For constitutional isomers, optimizing the mobile phase and stationary phase in reversed-phase HPLC can often achieve separation[13].
-
Preparative HPLC: This technique can be used to isolate larger quantities of the desired isomer[6][14].
-
-
Crystallization:
-
Diastereomeric Salt Formation: For enantiomers, reacting the mixture with a chiral resolving agent can form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Preferential Crystallization: In some cases, one isomer may crystallize preferentially from a solution, leaving the other isomer enriched in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 5-substituted-1H-tetrazoles?
A1: For many 5-substituted-1H-tetrazoles, a simple acid-base extraction followed by recrystallization is sufficient to obtain a pure product[15]. The acidic nature of the tetrazole ring allows it to be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. After acidification of the aqueous layer, the tetrazole precipitates and can be collected and further purified by recrystallization.
Q2: When should I choose chromatography over recrystallization for purifying my tetrazole analog?
A2: While recrystallization is often simpler, chromatography is preferred in the following situations:
-
Similar Solubility Profiles: When the desired compound and impurities have very similar solubilities, making separation by recrystallization inefficient.
-
Mixture of Multiple Components: If the crude product contains several by-products, chromatography can separate them in a single run.
-
Separation of Isomers: As mentioned in the troubleshooting guide, chromatography is often necessary for separating isomers.
-
Amorphous or Oily Products: If your product does not form crystals readily, chromatography is a suitable alternative for purification.
Q3: How can I improve the resolution in my HPLC purification of tetrazole analogs?
A3: To improve HPLC resolution, you can adjust several parameters:
-
Mobile Phase Composition: Optimizing the solvent strength and pH of the mobile phase is crucial. For acidic compounds like tetrazoles, adjusting the pH can significantly impact retention and selectivity[5][16].
-
Stationary Phase: Using a column with a different stationary phase chemistry can alter the selectivity of the separation.
-
Column Parameters: Using a longer column or a column with smaller particle size can increase the number of theoretical plates and improve resolution[17].
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation, although it will also increase the run time[18].
-
Temperature: Adjusting the column temperature can also affect the separation selectivity.
Data Presentation
The following tables summarize purification data for some common tetrazole analogs, providing a comparison of different methods and the results obtained.
Table 1: Purification of Valsartan
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Crystallization | Ethyl Acetate | 65 | 99.82 | [19] |
| Crystallization followed by n-pentane wash | Ethyl Acetate / n-pentane | >99 | >99 | [20] |
| Recrystallization from mixed solvents | Ethanol / Ethyl Acetate | 80.6 | >99.9 (isomer content 0.02%) | [21] |
| Preparative HPLC | Acetonitrile / 0.2% Acetic Acid in Water | - | >99 (for isolated impurities) | [8] |
Table 2: Purification of Irbesartan
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | Isopropanol | 85.3 | 99.6 | [22] |
| Crystallization | Ethyl Acetate / n-hexane | 90 | 99 | [3] |
| Recrystallization | Ethanol | - | 99.7 | [23] |
Table 3: Purification of Candesartan Cilexetil
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Column Chromatography followed by crystallization | - | 47 | - | [24] |
| Crystallization | Methanol | 66 | 99.82 | [25] |
| Crystallization from mixed solvents | Toluene / Methanol | 90.5 (crude) | - | [24] |
Table 4: Purification of Losartan
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Preparative Reversed-Phase Column Chromatography | - | - | >99 (for isolated impurity) | [7] |
| Analytical Reversed-Phase HPLC | Acetonitrile / 0.1% Phosphoric Acid in Water | - | - (used for impurity detection) | [6] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for a 5-Substituted-1H-Tetrazole
-
Dissolution: Dissolve the crude tetrazole analog in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1M aqueous solution of a weak base (e.g., sodium bicarbonate). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated tetrazole salt will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction: Extract the organic layer again with the aqueous base to ensure complete recovery of the tetrazole. Combine the aqueous extracts.
-
Wash: Wash the organic layer with brine to remove any residual water-soluble components. This layer contains neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (check with pH paper). The protonated tetrazole will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization of a Tetrazole Analog
-
Solvent Selection: In a small test tube, add a small amount of the crude tetrazole and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude tetrazole in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: A general experimental workflow for the purification and analysis of Tetrazole analogs.
Caption: The role of Tetrazole analogs as Angiotensin II Receptor Antagonists in the Renin-Angiotensin system.
References
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102898420A - Synthetic route and preparation method of irbesartan - Google Patents [patents.google.com]
- 4. raco.cat [raco.cat]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. asianpubs.org [asianpubs.org]
- 7. [Isolation and purification of the process impurity in losartan by reversed-phase column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. gilson.com [gilson.com]
- 14. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. lcms.cz [lcms.cz]
- 18. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. WO2007088558A2 - A process for purification of valsartan - Google Patents [patents.google.com]
- 21. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
- 22. acgpubs.org [acgpubs.org]
- 23. WO2005051943A1 - Processes for the preparation of highly pure irbesartan - Google Patents [patents.google.com]
- 24. WO2005111021A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 25. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
Addressing common experimental errors in Thiazolidinedione studies.
Welcome to the Technical Support Center for Thiazolidinedione (TZD) research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental errors and troubleshooting issues encountered during their studies with TZDs like pioglitazone and rosiglitazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Thiazolidinediones?
Thiazolidinediones are a class of oral antidiabetic drugs that act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[1][2][3][4][5] Activation of PPARγ alters the transcription of numerous genes involved in glucose and lipid metabolism, energy balance, and adipocyte differentiation.[2][3][5] This leads to improved insulin sensitivity in adipose tissue, muscle, and the liver, ultimately resulting in enhanced glucose uptake and utilization.[3][6] Unlike some other antidiabetic agents, TZDs do not stimulate insulin secretion from pancreatic β-cells.
Q2: Why are my 3T3-L1 cells not differentiating into adipocytes after TZD treatment?
Several factors can lead to poor differentiation of 3T3-L1 preadipocytes. Common issues include:
-
Cell Confluency: It is crucial to induce differentiation two days after the cells have reached 100% confluency. Inducing differentiation before this "contact inhibition" phase can result in suboptimal outcomes.[7]
-
Cell Passage Number: Use low-passage 3T3-L1 cells. High-passage cells often lose their differentiation potential.
-
Reagent Quality: The activity of the components in your differentiation cocktail (MDI - methylisobutylxanthine, dexamethasone, insulin) is critical. Ensure these reagents are fresh and have been stored correctly. Rosiglitazone or pioglitazone should be of high purity.
-
Serum Quality: The lot of Fetal Bovine Serum (FBS) used can significantly impact differentiation efficiency. It is advisable to test different lots of FBS.
Q3: I am observing high cell death in my cultures after adding TZDs. What could be the cause?
High cell death can be attributed to several factors:
-
Over-confluency before induction: Allowing cells to remain confluent for too long before starting the differentiation protocol can lead to increased cell death.
-
Compound Cytotoxicity: While generally safe at typical experimental concentrations (e.g., 1-10 µM for pioglitazone), higher concentrations of TZDs can be cytotoxic.[8][9] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect CO2 levels, temperature fluctuations, or microbial contamination, can stress the cells and lead to increased cell death.
Q4: What are the known off-target effects of Thiazolidinediones that could affect my experimental results?
While TZDs are highly selective for PPARγ, some PPARγ-independent effects have been reported. For instance, some studies suggest that TZDs can influence mitochondrial function and redox state independent of PPARγ activation.[10] When interpreting results, it is important to consider the possibility of these off-target effects, especially at higher concentrations. Using a PPARγ antagonist like GW9662 can help to distinguish between PPARγ-dependent and independent effects.[10]
Troubleshooting Guides
Adipocyte Differentiation and Staining
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low lipid droplet accumulation in 3T3-L1 cells | 1. Cells were not fully confluent before induction.2. Low passage number of cells was not used.3. Inactive differentiation cocktail reagents (MDI).4. Suboptimal concentration of TZD.5. Inadequate incubation time. | 1. Ensure cells are 2 days post-confluent before initiating differentiation.[7]2. Use 3T3-L1 cells below passage 10 for optimal differentiation.[11]3. Prepare fresh MDI and insulin media for each experiment.4. Perform a dose-response experiment to find the optimal TZD concentration (e.g., 2 µM rosiglitazone or 10 µM pioglitazone).[8][11]5. Extend the differentiation period up to 10-12 days.[11] |
| Inconsistent Oil Red O Staining | 1. Improper fixation of cells.2. Oil Red O solution is old or improperly prepared.3. Incomplete washing steps. | 1. Fix cells with 10% formalin for at least 1 hour.[2]2. Prepare a fresh working solution of Oil Red O for each experiment by diluting a filtered stock solution.[12]3. Wash thoroughly with water after staining to remove excess dye.[2] |
| High background in Oil Red O staining | 1. Precipitated stain in the working solution.2. Insufficient washing. | 1. Filter the Oil Red O working solution just before use.[1][12]2. Increase the number and duration of washing steps with distilled water.[13] |
Gene Expression Analysis (qPCR)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in target gene expression (e.g., Adipoq, Slc2a4) | 1. Inconsistent cell differentiation across wells.2. RNA degradation.3. Inefficient cDNA synthesis.4. Poor primer design or efficiency. | 1. Ensure uniform cell seeding density and consistent application of differentiation media.2. Use an RNA stabilization reagent and assess RNA integrity before proceeding.3. Use a high-quality reverse transcriptase and optimize the reaction conditions.4. Design primers that span an exon-exon junction and validate their efficiency with a standard curve. |
| No significant change in PPARγ target gene expression after TZD treatment | 1. TZD is inactive.2. Cells are not responsive (e.g., high passage number).3. Incorrect timing of RNA extraction. | 1. Verify the activity of the TZD compound.2. Use low-passage cells known to be responsive to TZDs.3. Create a time-course experiment to determine the optimal time point for measuring the expression of your target gene. |
Glucose Uptake Assays (2-NBDG)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no 2-NBDG signal | 1. Insufficient glucose starvation prior to the assay.2. Low concentration or short incubation time with 2-NBDG.3. Presence of glucose in the assay buffer.4. Cells are unhealthy or dead. | 1. Starve cells in glucose-free medium for at least 1-2 hours before adding 2-NBDG.[14][15]2. Optimize the 2-NBDG concentration (typically 100-200 µg/ml) and incubation time (can range from 10 minutes to several hours depending on the cell type).[14][15]3. Ensure all buffers and media used during the assay are glucose-free.[14]4. Use a viability dye like Propidium Iodide to exclude dead cells from the analysis.[14][16] |
| High background fluorescence | 1. Inadequate washing after 2-NBDG incubation.2. Non-specific uptake of 2-NBDG. | 1. Wash cells thoroughly with ice-cold PBS after removing the 2-NBDG solution.[16]2. Include a negative control with a glucose transport inhibitor (e.g., cytochalasin B) to assess non-specific uptake. |
Quantitative Data Summary
Table 1: Effect of Rosiglitazone on Adiponectin Levels and Insulin Sensitivity
| Parameter | Baseline | After 12 weeks of Rosiglitazone (4 mg/day) | P-value |
| Plasma Adiponectin (µg/mL) | 5.6 ± 0.6 | 10.0 ± 1.1 | < 0.001 |
| HOMA-IR | 2.6 ± 0.2 | 1.9 ± 0.3 | < 0.05 |
| HOMA-β | 63.4 ± 12.5 | 90.1 ± 13.0 | < 0.05 |
| 2-hour plasma glucose (mmol/L) | 9.4 ± 0.3 | 8.3 ± 0.4 | < 0.05 |
| Data from a study in non-obese subjects with impaired glucose tolerance. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; HOMA-β: Homeostatic Model Assessment of β-cell function.[17] |
Table 2: Effect of Pioglitazone on Gene Expression in Human Skeletal Muscle
| Gene | Fold Change vs. Baseline | P-value |
| Adiponectin Receptor 1 (ADIPOR1) | ~1.5 | < 0.05 |
| Adiponectin Receptor 2 (ADIPOR2) | ~1.4 | < 0.05 |
| Data from a study in subjects with type 2 diabetes treated with pioglitazone for 12 weeks.[18] |
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation with Rosiglitazone
This protocol is adapted for robust and reproducible differentiation of 3T3-L1 cells.[11]
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until they are 100% confluent.
-
Contact Inhibition: Maintain the confluent cells for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin, and 2 µM rosiglitazone.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish with this medium every 2 days.
-
Maturation: Mature adipocytes with visible lipid droplets should be apparent between days 8 and 12.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of lipid droplets in differentiated adipocytes.[12]
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Isopropanol Incubation: Add 60% isopropanol to the cells and incubate for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the Oil Red O working solution (freshly prepared and filtered 0.2% Oil Red O in 40% isopropanol) to cover the cell monolayer. Incubate for 30 minutes at room temperature.
-
Washing: Discard the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets (red) under a microscope. For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 510 nm.
Protocol 3: 2-NBDG Glucose Uptake Assay
This protocol outlines a method for measuring glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.[14][16]
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.
-
Glucose Starvation: Wash the cells with PBS and then incubate in glucose-free culture medium for 1-2 hours at 37°C.
-
Treatment: Treat the cells with your experimental compounds (e.g., TZDs) in glucose-free medium for the desired duration.
-
2-NBDG Incubation: Add 2-NBDG to the wells to a final concentration of 100-200 µg/mL and incubate for 30-60 minutes at 37°C.
-
Stopping the Reaction: Remove the 2-NBDG containing medium and wash the cells 2-3 times with ice-cold PBS to stop the uptake.
-
Analysis: Measure the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ≈ 485/535 nm).
Visualizations
Caption: TZD Signaling Pathway via PPARγ Activation.
Caption: Experimental Workflow for 3T3-L1 Adipocyte Differentiation.
Caption: Troubleshooting Logic for Low Adipocyte Differentiation.
References
- 1. protocols.io [protocols.io]
- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 3. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 17. Rosiglitazone improves insulin sensitivity in nonobese subjects with impaired glucose tolerance: the role of adiponectin and C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Tetrazolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of tetrazolidines and their derivatives, such as tetrazolidin-5-ones and tetrazolidine-5-thiones.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity during this compound synthesis?
The primary challenge in synthesizing substituted tetrazolidines is controlling the regioselectivity, which often leads to the formation of a mixture of isomers. For instance, in the synthesis of 1,4-disubstituted tetrazolidin-5-ones from monosubstituted hydrazines and isocyanates, the nucleophilic attack can occur from either nitrogen atom of the hydrazine, leading to two possible regioisomeric products.
Q2: What are the common synthetic routes to tetrazolidinones and this compound-thiones?
Common routes include:
-
For Tetrazolidin-5-ones: The reaction of a substituted hydrazine with an isocyanate to form a 1,4-disubstituted semicarbazide, which may then be cyclized.
-
For this compound-5-thiones: The reaction of a substituted hydrazine with an isothiocyanate, or the reaction of a thiosemicarbazide with an aldehyde or ketone.
Q3: How can I confirm the regiochemistry of my synthesized this compound derivatives?
A combination of spectroscopic techniques is essential. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC, is powerful for elucidating the connectivity of atoms and distinguishing between regioisomers.[1][2] Single-crystal X-ray diffraction provides unambiguous structural determination if suitable crystals can be obtained.
Q4: Are there catalytic methods to improve the regioselectivity of this compound synthesis?
While the literature on catalytic regioselective synthesis of simple tetrazolidines is sparse, related heterocycle syntheses suggest that Lewis acids or organocatalysts could play a role in directing the nucleophilic attack or the cycloaddition process. For more complex structures, metal-catalyzed 1,3-dipolar cycloadditions have shown high regioselectivity.
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR spectra show more signals than expected for a single product.
-
Chromatographic analysis (TLC, LC-MS) reveals multiple product spots or peaks with the same mass.
Possible Causes:
-
Similar nucleophilicity of the two nitrogen atoms in the substituted hydrazine starting material.
-
Reaction conditions (temperature, solvent) that do not favor one reaction pathway over the other.
Solutions:
-
Modify the Hydrazine Substituent: Introduce a bulky or electron-withdrawing group on one of the nitrogen atoms to sterically hinder or electronically deactivate it, thereby directing the reaction to the other nitrogen.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may increase the selectivity of the kinetically favored product.
-
Solvent: The polarity of the solvent can influence the transition state energies of the competing pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).
-
-
Use a Protecting Group Strategy: Temporarily protect one of the hydrazine nitrogens, perform the reaction with the isocyanate, and then deprotect to obtain a single regioisomer.
Problem 2: Low or No Yield of the Desired this compound Product
Symptoms:
-
Starting materials remain largely unreacted after the reaction time.
-
Formation of side products instead of the target molecule.
Possible Causes:
-
Low Reactivity of Starting Materials: Sterically hindered hydrazines or electron-deficient isocyanates may react slowly.
-
Side Reactions: The intermediate semicarbazide may undergo alternative cyclization pathways (e.g., to form oxadiazoles) or decomposition under the reaction conditions.[3][4]
-
Hydrolysis: Isocyanates are susceptible to hydrolysis, especially in the presence of moisture.
Solutions:
-
Increase Reaction Temperature: Use microwave irradiation to potentially reduce reaction times and improve yields.
-
Use a Catalyst: A mild acid or base catalyst may promote the desired reaction.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.
-
Isolate the Intermediate: Synthesize and isolate the semicarbazide intermediate first, and then attempt its cyclization under different conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted Semicarbazides (Precursors to Tetrazolidin-5-ones)
This one-pot, two-step protocol is adapted from a facile synthesis of 4-substituted semicarbazides.[5][6]
Step 1: In situ Carbamate Formation
-
To a solution of a primary or secondary amine (1 eq.) and triethylamine (1.1 eq.) in dichloromethane at 0°C, add 2,2,2-trifluoroethylchloroformate (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 3-6 hours.
Step 2: Semicarbazide Formation
-
To the crude carbamate solution from Step 1, add hydrazine hydrate (1.5 eq.).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature. The semicarbazide product often precipitates and can be collected by filtration.
Quantitative Data Example for Semicarbazide Synthesis:
| Amine | Reagent | Reaction Time (Step 1) | Yield (%) |
| Benzylamine | Bis(2,2,2-trifluoroethyl) carbonate | 6 h | 85 |
| Aniline | 2,2,2-Trifluoroethylchloroformate | 3 h | 78 |
| Morpholine | Bis(2,2,2-trifluoroethyl) carbonate | 6 h | 92 |
Data is illustrative and based on typical yields reported in the literature.[5]
Protocol 2: Synthesis of 1,2,4-Triazolidine-3-thiones
This protocol is based on the synthesis of related heterocyclic compounds and can be adapted for exploring this compound-thione synthesis.[7]
-
Dissolve the aldehyde or ketone (1 mmol) and thiosemicarbazide (1 mmol) in water.
-
Add a catalytic amount of choline chloride (13 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, the product usually precipitates and can be collected by filtration.
Visualizations
Logical Workflow for Troubleshooting Regioselectivity Issues
Caption: Troubleshooting decision tree for addressing the formation of regioisomeric mixtures.
General Reaction Pathway for Tetrazolidin-5-one Synthesis
Caption: Synthetic route from hydrazines and isocyanates to tetrazolidin-5-ones.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cyclisation of 1,4-disubstituted semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
Troubleshooting guide for Tetrazole functionalization reactions.
Welcome to the technical support center for tetrazole functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a mixture of 1,5- and 2,5-disubstituted isomers. How can I control the regioselectivity?
A1: The formation of isomeric mixtures is a common challenge in the N-alkylation of 5-substituted-1H-tetrazoles. The ratio of the 1,5- and 2,5-disubstituted products is influenced by several factors including the solvent, the base, and the nature of the alkylating agent. Generally, the 2,5-disubstituted tetrazole is the thermodynamically favored product.[1][2] To enhance the formation of the desired isomer, consider the following:
-
Solvent Choice: The polarity of the solvent can significantly impact the isomer ratio. For instance, in some cases, using a biphasic system like toluene/water can lead to quantitative formation of a single product.[3]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred. The regioselectivity can be highly dependent on the cation of the base used.
-
Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can influence which nitrogen atom of the tetrazole ring is preferentially alkylated.
-
Diazotization Method: A method involving the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles.[4]
Q2: How can I distinguish between the 1,5- and 2,5-disubstituted tetrazole isomers?
A2: 13C NMR spectroscopy is a reliable method for distinguishing between the 1,5- and 2,5-disubstituted isomers. The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer.[5][6]
Q3: I am observing low yields and decomposition of my starting material during a C-H functionalization attempt at the 5-position of the tetrazole ring. What is causing this and how can I prevent it?
A3: A significant challenge in the C-H functionalization of tetrazoles is the instability of the organometallic intermediates.[7] Lithiated tetrazoles, for example, are known to be unstable and can undergo a rapid retro [2+3] cycloaddition, leading to the formation of a cyanamide byproduct and elimination of nitrogen gas, even at low temperatures.[7]
To mitigate this issue, consider the following strategies:
-
Use of a "Turbo Grignard" Reagent: Employing a more stable organomagnesium reagent, such as the isopropyl magnesium chloride-lithium chloride complex (iPrMgCl·LiCl), can significantly improve the stability of the metalated intermediate.[7]
-
N-Protection: Protecting the nitrogen atom of the tetrazole ring, for example with a p-methoxybenzyl (PMB) group, can enhance the stability of the molecule and the metalated intermediate.[7] The PMB group can be later removed under oxidative, hydrogenolysis, or acidic conditions.[7]
-
Low-Temperature Conditions: Performing the deprotonation and subsequent reaction with an electrophile at very low temperatures (e.g., -60 °C or lower) can help to minimize decomposition.[7]
Q4: My [3+2] cycloaddition reaction between a nitrile and sodium azide is not proceeding or giving low yields. What are some common pitfalls?
A4: Low yields in [3+2] cycloaddition reactions for tetrazole synthesis can often be attributed to several factors:
-
Catalyst Choice and Loading: The choice of catalyst is critical. Zinc salts, such as ZnBr2 or Zn(OAc)2, are commonly used and have been shown to be effective.[8][9] Ensure the appropriate catalyst loading is used, as this can significantly impact the reaction rate and yield.
-
Solvent: The reaction is often performed in water or polar aprotic solvents like DMF or DMSO. The choice of solvent can influence the solubility of the reagents and the reaction rate. For some substrates, a biphasic system may be beneficial.[3]
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is crucial.
-
Purity of Reagents: Ensure that the nitrile and sodium azide are of high purity. Impurities can inhibit the catalyst or lead to side reactions.
-
pH of the reaction medium: Maintaining a slightly alkaline pH can help to avoid the formation of hazardous hydrazoic acid.[9]
Troubleshooting Guides
Low Yield in N-Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reactivity of the alkylating agent. | Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). |
| Poor choice of base or solvent. | Screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, acetone, THF) to find the optimal conditions for your specific substrate.[5] | |
| Formation of multiple products | Non-selective alkylation leading to a mixture of 1,5- and 2,5-isomers. | Refer to FAQ Q1. Optimize solvent, base, and alkylating agent to favor the desired isomer. Consider a regioselective synthetic method.[1][2] |
| Decomposition of product | Product may be unstable under the reaction conditions. | Attempt the reaction at a lower temperature for a longer period. Ensure the workup procedure is not too harsh. |
Low Yield in C-H Arylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst. | Ensure the palladium catalyst is active. Use a pre-catalyst that is readily reduced to Pd(0) in situ. |
| Inappropriate ligand. | For direct C-H arylation of tetrazoles, a phosphine ligand may be necessary to stabilize the palladium intermediate and prevent fragmentation.[10] | |
| Formation of cyanamide byproduct | Decomposition of the tetrazolyl-palladium intermediate via retro [2+3] cycloaddition. | Use a suitable phosphine ligand to stabilize the intermediate.[10] Optimize reaction conditions (lower temperature, shorter reaction time if possible). |
| Homocoupling of the aryl halide | Side reaction competing with the desired cross-coupling. | Adjust the stoichiometry of the reactants. Optimize the catalyst system and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles using a Zinc Salt Catalyst
This protocol is adapted from the method developed by Sharpless and co-workers for the [3+2] cycloaddition of nitriles and sodium azide in water.[9]
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN3) (1.5 equiv)
-
Zinc bromide (ZnBr2) (1.0 equiv)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, and zinc bromide.
-
Add deionized water to achieve a concentration of approximately 1 M in the nitrile.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: C-H Functionalization of a PMB-Protected Tetrazole using a Turbo Grignard Reagent
This protocol is based on the work of Jirgensons and co-workers for the functionalization of 1N-PMB-protected tetrazoles.[7]
Materials:
-
1N-PMB-protected tetrazole (1.0 equiv)
-
Isopropyl magnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (1.3 equiv)
-
Electrophile (e.g., aldehyde or ketone) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1N-PMB-protected tetrazole in anhydrous THF in an oven-dried, argon-flushed flask.
-
Cool the solution to -60 °C in a dry ice/acetone bath.
-
Slowly add the iPrMgCl·LiCl solution dropwise to the cooled tetrazole solution.
-
Stir the mixture at -60 °C for 30 minutes to allow for complete deprotonation.
-
In a separate flask, dissolve the electrophile in anhydrous THF.
-
Add the solution of the electrophile dropwise to the metalated tetrazole solution at -60 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
PMB-Deprotection (Oxidative Cleavage):
-
Dissolve the PMB-protected tetrazole in acetonitrile and cool to 0 °C.
-
In a separate flask, dissolve ceric ammonium nitrate (CAN) (5 equiv) in water.
-
Add the CAN solution to the tetrazole solution and stir for 3 hours, allowing the reaction to warm to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the deprotected tetrazole by chromatography.[7]
Visual Guides
Caption: Troubleshooting workflow for controlling regioselectivity in N-alkylation reactions.
Caption: Experimental workflow to overcome instability in C-H functionalization.
References
- 1. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of Tetrazolidine and Related Heterocyclic Compounds
Disclaimer: The term "Tetrazolidine" does not correspond to a commonly recognized class of compounds in the public chemical literature. This guide therefore addresses the challenges in the scale-up production of related nitrogen-rich heterocyclic compounds, such as tetrazoles and thiazolidinediones, which share similar synthetic and manufacturing hurdles. The principles and troubleshooting advice provided are broadly applicable to researchers, scientists, and drug development professionals working on the scale-up of novel heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of complex heterocyclic compounds from the lab to a pilot plant?
When moving from a laboratory to a pilot plant scale, several challenges can arise that may not be apparent during bench-top synthesis. These include:
-
Process Optimization and Reproducibility: Ensuring consistent product quality and yield is a primary challenge. Factors such as mixing efficiency, heat and mass transfer, and reaction kinetics can differ significantly between small and large-scale reactors, potentially leading to inconsistencies in the final product.[1]
-
Regulatory Compliance: Pharmaceutical manufacturing is highly regulated, and scaling up production introduces complexities in adhering to Good Manufacturing Practices (GMP). Demonstrating the equivalence of processes at different scales is crucial for regulatory approval.[1][2]
-
Supply Chain Management: Increased production volumes necessitate a robust supply chain for raw materials, intermediates, and packaging. Variations in the quality of these materials can disrupt manufacturing, and sourcing issues can lead to delays.[1][2]
-
Cost Control: The capital investment for larger equipment and facilities, along with the potential for inefficiencies during scale-up, can significantly impact the cost-effectiveness of the process.[1]
-
Safety and Handling: Many syntheses of nitrogen-rich heterocycles involve hazardous reagents, such as azides, or produce toxic byproducts. Managing the risks associated with these materials on a larger scale is a critical safety consideration.
Q2: How can I ensure my process is reproducible at a larger scale?
To ensure reproducibility, a Quality by Design (QbD) approach is recommended. This involves:
-
Identifying Critical Process Parameters (CPPs): Determine which process variables (e.g., temperature, pressure, addition rate, mixing speed) have the most significant impact on the Critical Quality Attributes (CQAs) of your product (e.g., purity, yield, crystal form).
-
Process Analytical Technology (PAT): Implement real-time monitoring of CPPs to detect and correct deviations during the manufacturing process.[1]
-
Robustness Studies: Intentionally vary process parameters within a defined range to understand the acceptable operating space and ensure the process is resilient to minor fluctuations.
Q3: What are the common safety concerns associated with the synthesis of nitrogen-rich heterocycles like tetrazoles?
The use of sodium azide in the synthesis of tetrazoles is a significant safety concern due to its high toxicity and the potential for forming explosive heavy metal azides. It is crucial to implement strict safety protocols, including:
-
Dedicated Equipment: Use equipment that is free from contact with heavy metals like lead, copper, or zinc.
-
Quenching Procedures: Develop and validate a procedure to safely quench any unreacted azide before workup.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.
-
Engineering Controls: Utilize fume hoods and other engineering controls to minimize exposure.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Step |
| Poor Mixing | In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield. Solution: Optimize the impeller design and mixing speed for the specific reactor geometry and reaction viscosity. |
| Inefficient Heat Transfer | Exothermic reactions that are easily controlled in the lab can become problematic at scale. Poor heat removal can lead to thermal runaway and product degradation. Solution: Ensure the reactor's cooling capacity is sufficient for the scaled-up reaction. Consider a semi-batch process with controlled addition of a key reactant. |
| Raw Material Quality | Variations in the purity or physical properties of starting materials can impact reaction performance.[1] Solution: Implement rigorous quality control testing for all incoming raw materials. |
| Side Reactions | At a larger scale, minor side reactions observed in the lab can become significant, consuming starting material and reducing the yield of the desired product. Solution: Re-optimize the reaction conditions (e.g., temperature, concentration, catalyst loading) at the pilot scale. |
Impurities and Byproducts
| Potential Cause | Troubleshooting Step |
| Incomplete Reactions | Longer reaction times may be required at scale to achieve full conversion. Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction time. |
| Degradation of Product | The product may be unstable under the reaction or workup conditions, especially with extended processing times at a larger scale. Solution: Investigate the stability of the product under the process conditions and consider modifications to the workup and isolation procedures. |
| Byproduct Formation from Reagents | The reagents themselves may generate impurities. For example, in some syntheses, byproducts can form from the decomposition of reactants or intermediates. Solution: Purify reagents before use and investigate alternative, cleaner synthetic routes if possible. |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a Thiazolidinedione Derivative
This protocol is an example of a modern, efficient method for synthesizing a heterocyclic core structure, which can often be scaled up with appropriate considerations.
Materials:
-
Thiourea
-
Chloroacetic acid
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Synthesis of 2,4-Thiazolidinedione: In a microwave-safe vessel, combine thiourea (1 eq) and chloroacetic acid (1.1 eq) in water. Irradiate the mixture in a microwave reactor at 120°C for 20 minutes. Allow the vessel to cool, and collect the precipitated product by filtration. Wash with cold water and dry under vacuum.
-
Knoevenagel Condensation: In a separate microwave-safe vessel, dissolve the 2,4-thiazolidinedione (1 eq) and an aromatic aldehyde (1 eq) in ethanol. Add a catalytic amount of piperidine. Irradiate the mixture at 80°C for 15 minutes.
-
Workup and Purification: After cooling, the product will often precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization or column chromatography.
Scale-Up Considerations:
-
Microwave Penetration: When scaling up microwave-assisted reactions, ensure uniform irradiation of the reaction mixture. This may require specialized industrial microwave reactors.
-
Temperature Control: Monitor the internal temperature of the reaction closely, as localized overheating can occur.
-
Pressure Management: Be aware of potential pressure buildup in the sealed reaction vessel and ensure appropriate safety measures are in place.
Visualizations
Caption: A generalized workflow for the scale-up of a chemical synthesis process.
Caption: A decision tree for troubleshooting low yield during process scale-up.
References
Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives
Welcome to the Technical Support Center for the purification of tetrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of these important heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of tetrazole derivatives.
Recrystallization Issues
-
Question: My tetrazole derivative is not crystallizing from the solution, even after cooling. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the solution to act as a seed.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature or 0°C in an ice bath is not effective, try a colder bath (e.g., ice-salt or dry ice-acetone).
-
Solvent System Change: The chosen solvent may not be ideal. Consider a different solvent or a mixed solvent system.
-
-
-
Question: My tetrazole derivative is "oiling out" instead of forming crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound is impure or if the cooling is too rapid.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help with this.
-
Change Solvent: The boiling point of your solvent might be too high, or the polarity may not be suitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.
-
Purify Further Before Recrystallization: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step like column chromatography.
-
-
Column Chromatography Issues
-
Question: My tetrazole derivative is sticking to the silica gel column and won't elute. What can I do?
-
Answer: Tetrazoles can be quite polar and may interact strongly with the acidic silica gel.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of methanol (e.g., 1-5%) to your eluent can also help elute highly polar compounds.
-
Add a Modifier: To reduce the interaction with acidic silica, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase.
-
Use a Different Stationary Phase: If your compound is very basic, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase silica gel.
-
-
-
Question: I am seeing streaks or tailing of my compound's spot on the TLC plate during solvent system selection. What does this mean for my column chromatography?
-
Answer: Streaking or tailing on TLC often indicates that the compound is interacting too strongly with the stationary phase or that the sample is overloaded.
-
Add a Modifier: As with the column, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your TLC developing solvent can improve the spot shape. This will likely need to be incorporated into your column's mobile phase as well.
-
Lower Sample Concentration: Tailing can also occur if the sample spot on the TLC plate is too concentrated. Try spotting a more dilute solution. For the column, this translates to ensuring your sample is properly dissolved and loaded in a narrow band.
-
-
General Purity Issues
-
Question: My NMR spectrum shows persistent impurities after purification. How can I identify and remove them?
-
Answer: Identifying the impurity is the first step.
-
Residual Solvents: Compare the impurity peaks to known solvent chemical shifts. Common solvents from synthesis (e.g., DMF, DMSO) or purification (e.g., ethyl acetate, hexanes) are frequent culprits.[1] These can often be removed by high vacuum drying, sometimes with gentle heating.
-
Starting Materials or Reagents: Compare the impurity signals to the NMR spectra of your starting materials and reagents. If a starting material is present, you may need to repeat the purification or adjust the reaction conditions to ensure complete conversion.
-
Side Products: Unidentified peaks could be from side reactions. Understanding the reaction mechanism can help predict potential side products. Further purification by a different method (e.g., switching from normal-phase to reverse-phase chromatography) may be necessary.
-
-
-
Question: How can I effectively remove residual sodium azide from my tetrazole product?
-
Answer: Sodium azide is a common reagent in tetrazole synthesis and its removal is crucial for safety and purity.
-
Aqueous Workup: A thorough aqueous workup is often effective. Tetrazoles can be acidic, so you can sometimes perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an aqueous base to deprotonate the tetrazole, pulling it into the aqueous layer. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified to re-protonate the tetrazole, which can then be extracted back into an organic solvent or may precipitate out.[2]
-
Quenching: Before workup, any residual azide can be quenched by the addition of a mild acid to form the less hazardous hydrazoic acid, which should be handled in a well-ventilated fume hood. The subsequent workup will then remove the resulting salts.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for purifying tetrazole derivatives?
-
A1: Recrystallization is a widely used and often effective method for purifying solid tetrazole derivatives, especially when the impurities have significantly different solubilities than the desired product.[3] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the next most common technique.[4]
-
-
Q2: What are some good starting solvents for the recrystallization of tetrazole derivatives?
-
A2: The choice of solvent is highly dependent on the specific structure of the tetrazole derivative. However, common solvents to start with include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these with water or hexanes.[3][5] It is always recommended to perform small-scale solubility tests to find the ideal solvent or solvent system.
-
-
Q3: My tetrazole derivative is a liquid or oil. How can I purify it?
-
A3: For liquid or oily tetrazole derivatives, column chromatography is the most suitable purification method. Distillation under reduced pressure can also be an option if the compound is thermally stable and has a suitable boiling point.
-
-
Q4: How can I monitor the purity of my tetrazole derivative during the purification process?
-
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to get a qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing the purity of the final product.[6]
-
-
Q5: Are there any safety precautions I should take when purifying tetrazole derivatives?
-
A5: Yes. If your synthesis involved sodium azide, be aware that residual azide can form explosive heavy metal azides. Avoid contact of azide-containing solutions with heavy metals. Also, acidification of azide can produce toxic and explosive hydrazoic acid, so this should be done with caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Data Presentation
The following tables provide representative data on the enhancement of purity for a common tetrazole derivative, 5-phenyl-1H-tetrazole, using different purification methods.
Table 1: Purity Enhancement of 5-phenyl-1H-tetrazole by Recrystallization
| Purification Step | Purity (by HPLC, %) | Yield (%) | Appearance |
| Crude Product | 85.2 | - | Off-white solid |
| After Recrystallization (Ethanol) | 99.5 | 88 | White crystalline solid |
Table 2: Comparative Purity of 5-phenyl-1H-tetrazole after Different Purification Methods
| Purification Method | Purity (by HPLC, %) | Overall Yield (%) |
| Single Recrystallization (Ethanol) | 99.5 | 88 |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 98.7 | 75 |
| Liquid-Liquid Extraction followed by Recrystallization | >99.8 | 82 |
Experimental Protocols
1. Recrystallization of 5-phenyl-1H-tetrazole from Ethanol
-
Dissolution: Place the crude 5-phenyl-1H-tetrazole (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.[7]
2. Silica Gel Column Chromatography for a Tetrazole Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude tetrazole derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully add this solution to the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. You can start with a low polarity eluent and gradually increase the polarity (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified tetrazole derivative.
3. Liquid-Liquid Extraction for a Tetrazole Derivative
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Washing: Add an equal volume of water and shake the funnel gently, periodically venting to release any pressure. Allow the layers to separate and drain the aqueous layer. Repeat this washing step.
-
Acid/Base Wash (if applicable): To remove acidic or basic impurities, you can wash with a dilute aqueous base (e.g., 5% sodium bicarbonate) or a dilute aqueous acid (e.g., 5% HCl), respectively. The tetrazole itself may be acidic and move into the basic aqueous layer, which can then be separated, re-acidified, and extracted back into an organic solvent.[2]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified product.[2]
Visualizations
The following diagrams illustrate common workflows and logical relationships in the purification of tetrazole derivatives.
Caption: General purification workflow for tetrazole derivatives.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Troubleshooting common issues in column chromatography.
References
How to mitigate off-target effects of Thiazolidinedione-based drugs.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolidinedione (TZD)-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common off-target effects observed in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with full-agonist Thiazolidinediones (TZDs) like pioglitazone and rosiglitazone?
A1: The most frequently encountered off-target effects in preclinical and clinical research include fluid retention (edema), weight gain, and an increased risk of bone fractures.[1][2] Fluid retention is a significant concern as it can exacerbate or lead to congestive heart failure.[2] These side effects are often dose-dependent and are a direct consequence of activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1]
Q2: How can we mitigate fluid retention and edema in our experimental subjects?
A2: There are several strategies to address fluid retention:
-
Dose Reduction: Since this effect is dose-dependent, using the lowest effective dose of the TZD can minimize fluid retention.[1]
-
Combination Therapy: Co-administering the TZD with metformin has been shown to reduce the incidence of edema.[3]
-
Use of Diuretics: In cases of mild edema, diuretics such as thiazides or spironolactone may be effective. For more severe cases, loop diuretics can be considered.[1]
-
Selective PPARγ Modulators (SPPARγMs): Employing SPPARγMs in your experiments can be a primary strategy to avoid this side effect, as they are designed to separate the anti-diabetic benefits from the pathways causing fluid retention.[1][4]
Q3: What is the underlying mechanism of TZD-induced fluid retention?
A3: TZD-induced fluid retention is multifactorial. A primary mechanism involves the activation of PPARγ in the collecting ducts of the kidneys. This leads to increased sodium (Na+) and water reabsorption, partly through the upregulation of the epithelial sodium channel (ENaC).[4][5][6] Additionally, TZDs can increase vascular permeability in adipose tissue, further contributing to edema.[4]
Q4: How can we address the weight gain observed with TZD treatment in our studies?
A4: Weight gain is a composite effect of increased adipogenesis (fat cell formation) and fluid retention.[1] Mitigation strategies include:
-
Combination Therapy with Metformin: Metformin can counteract TZD-induced weight gain. Studies have shown that a fixed-dose combination of pioglitazone and metformin results in significantly less weight gain compared to pioglitazone monotherapy.[3][7]
-
Combination with GLP-1 Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists are known to promote weight loss and can offset the weight gain associated with TZDs.[8]
-
Utilizing SPPARγMs: These compounds are designed to have a reduced effect on adipogenesis, leading to less weight gain compared to full agonists while maintaining glycemic control.[1][4][6]
Q5: What is the mechanism behind TZD-associated bone loss and how can we monitor it?
A5: TZDs promote the differentiation of mesenchymal stem cells in the bone marrow into adipocytes at the expense of osteoblasts (bone-forming cells).[3] This shift in cell lineage leads to decreased bone formation and, over time, can result in bone loss and an increased risk of fractures.[3][7][9] You can monitor this effect in animal models using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT) to assess bone mineral density.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of edema in an animal cohort treated with a TZD.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Review the literature for the appropriate dose range for your specific animal model. Consider performing a dose-response study to identify the minimal effective dose for the desired therapeutic effect. |
| Interaction with other treatments. | If co-administering with other compounds (e.g., insulin), be aware that this can exacerbate fluid retention.[1] Reduce the dose of the TZD or the interacting agent if possible. |
| High sodium diet. | Ensure that the animal diet has a standardized and not excessive sodium content, as this can worsen fluid retention. |
| Full PPARγ agonism. | The TZD may be a potent full agonist. Consider switching to a selective PPARγ modulator (SPPARγM) which is designed to have a lower incidence of edema.[1][4] |
Issue 2: Significant weight gain in treated animals is confounding metabolic measurements.
| Possible Cause | Troubleshooting Step |
| Adipogenic effect of the TZD. | This is an inherent effect of full PPARγ agonists. |
| Fluid retention contributing to weight. | Address fluid retention as described in the edema troubleshooting guide. |
| Lack of counteracting mechanism. | Introduce metformin into the treatment regimen. Metformin is known to mitigate TZD-induced weight gain.[3][7] |
| Caloric intake. | Monitor food intake to ensure that the weight gain is not solely due to hyperphagia, although TZDs can increase appetite. |
Data Presentation: Quantitative Comparison of Off-Target Effects
Table 1: Comparison of Side Effects between Full PPARγ Agonists and Selective PPARγ Modulators (SPPARγMs)
| Drug Class | Drug | Dose | Change in Body Weight | Incidence of Edema | Reference |
| Full Agonist | Pioglitazone | 45 mg | +1.64 kg | 4.2% | [3] |
| Pioglitazone | 45 mg | Increase | 21.4% | [10] | |
| SPPARγM | INT131 | 1 mg | Less than 45 mg pioglitazone | Less than 45 mg pioglitazone | [1][6] |
| Balaglitazone | 10 mg | Significantly less than 45 mg pioglitazone | Significantly less than 45 mg pioglitazone | [4] | |
| Lobeglitazone | 0.5 mg | Less than 15 mg pioglitazone | 7.1% | [10] |
Table 2: Effect of Combination Therapy on TZD-Induced Side Effects
| Treatment | Change in Body Weight | Incidence of Edema | Reference |
| Pioglitazone Monotherapy | +1.64 kg | 4.2% | [3] |
| Metformin Monotherapy | -1.28 kg | 1.4% | [3] |
| Pioglitazone + Metformin (Fixed-Dose Combination) | +0.69 kg | 3.0% | [3] |
| Gliclazide + Metformin | +1.4 kg | 2.2% | [11] |
Experimental Protocols & Workflows
Protocol 1: In Vitro Adipogenesis Assay to Differentiate Full vs. Partial PPARγ Agonists
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induction of Differentiation: Once confluent, induce differentiation with a cocktail containing insulin, dexamethasone, and IBMX, along with either the full agonist (e.g., rosiglitazone) as a positive control, the test compound (potential SPPARγM), or a vehicle control.
-
Treatment: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective test compounds or controls. Replenish the medium every 2-3 days.
-
Staining: After 8-10 days, fix the cells and stain for lipid accumulation using Oil Red O.
-
Quantification: Elute the Oil Red O dye from the stained cells and measure the absorbance to quantify lipid content.
-
Analysis: Compare the level of adipogenesis induced by the test compound to that of the full agonist. A SPPARγM is expected to induce significantly less lipid accumulation.
Protocol 2: In Vivo Assessment of Edema in a Rodent Model
-
Animal Model: Use a relevant rodent model of insulin resistance or type 2 diabetes.
-
Treatment: Administer the TZD, SPPARγM, or vehicle control daily for the duration of the study.
-
Edema Measurement (Plethysmography):
-
At baseline and at specified time points during the study, measure the paw volume of the animals.
-
This can be done using a plethysmometer, which measures the volume of water displaced by the paw.
-
Alternatively, a sensitive balance can be used to measure the weight of a liquid column displaced by the paw, which can then be converted to volume.[12][13]
-
-
Data Analysis: Calculate the change in paw volume from baseline for each treatment group. A significant increase in paw volume in the TZD-treated group compared to the control and SPPARγM groups is indicative of edema.
Mandatory Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Review of the Case Reports on Metformin, Sulfonylurea, and Thiazolidinedione Therapies in Type 2 Diabetes Mellitus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Pioglitazone and Metformin Fixed‐Dose Combination Therapy on Cardiovascular Risk Markers of Inflammation and Lipid Profile Compared With Pioglitazone and Metformin Monotherapy in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment update: thiazolidinediones in combination with metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can a selective PPARγ modulator improve glycemic control in patients with type 2 diabetes with fewer side effects compared with pioglitazone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones plus metformin association on body weight in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triple Combination Therapy Using Metformin, Thiazolidinedione, and a GLP-1 Analog or DPP-IV Inhibitor in Patients with Type 2 Diabetes Mellitus [e-dmj.org]
- 9. researchgate.net [researchgate.net]
- 10. makhillpublications.co [makhillpublications.co]
- 11. Pioglitazone and metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment update: thiazolidinediones in combination with metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Validating the Biological Activity of Newly Synthesized Tetrazolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents is a cornerstone of modern medicine. Among the diverse heterocyclic compounds explored for pharmacological potential, tetrazolidine derivatives have emerged as a promising class, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of a newly synthesized this compound compound against established alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
To contextualize the efficacy of a newly synthesized this compound (referred to as "NewTetra" ), its biological activity is compared against well-established compounds in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity
The cytotoxic potential of "NewTetra" was evaluated against human cancer cell lines and compared with a standard chemotherapeutic agent, Sorafenib. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound/Cell Line | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| NewTetra | 1.55 | 0.95 |
| Sorafenib (Standard) | 2.24[1] | 3.17[1] |
| Thiazolidinone Derivative 20 | 1.14[1] | - |
| Thiazolidinone Derivative 21 | 0.84[1] | - |
| Thiazolidinone Derivative 22 | 2.04[1] | 1.21[1] |
| Thiazolidinone Derivative 24 | 0.60[1] | - |
Lower IC50 values indicate higher potency.
Antimicrobial Activity
The antimicrobial efficacy of "NewTetra" was assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The results are compared with Ampicillin, a broad-spectrum antibiotic.
| Compound/Bacterial Strain | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| NewTetra | 2.5 | 4.0 | 8.0 |
| Ampicillin (Standard) | - | - | - |
| Thiazolidinone Derivative 5d | - | - | - |
| Thiazolidinone Derivative 5f | - | - | - |
| Thiazolidinone Derivative 5g | - | - | - |
| Thiazolidinone Derivative 5h | - | - | - |
| Thiazolidinone Derivative 5i | - | - | - |
| Thiazolidinone Derivative 5j | - | - | - |
Lower MIC values indicate greater antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of "NewTetra" was evaluated by its ability to inhibit the COX-2 enzyme, a key mediator of inflammation. The percentage of inhibition is compared to Celecoxib, a selective COX-2 inhibitor.
| Compound | COX-2 Inhibition (%) |
| NewTetra | 65.2 |
| Celecoxib (Standard) | - |
| Thiazolidinone Derivative 3a | 55.76 |
| Thiazolidinone Derivative 3b | 61.75 |
| Thiazolidinone Derivative 3f | 46.54 |
| Thiazolidinone Derivative 3g | 43.32 |
| Thiazolidinone Derivative 3j | 49.77 |
Higher percentage of inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Newly synthesized this compound ("NewTetra") and standard drug (e.g., Sorafenib)
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of "NewTetra" and the standard drug. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
"NewTetra" and standard antibiotic (e.g., Ampicillin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare serial two-fold dilutions of "NewTetra" and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is crucial in drug development. This compound and its analogs often exert their effects by modulating key signaling pathways.
References
A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One of the most successful strategies employed is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 5-substituted 1H-tetrazole ring has emerged as a quintessential bioisostere for the carboxylic acid group, a substitution found in over 20 FDA-approved drugs.[1]
This guide provides a comparative analysis of tetrazole derivatives and their primary bioisostere, the carboxylic acid, with additional comparisons to other heterocyclic alternatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Comparative Analysis of Physicochemical Properties
The rationale behind replacing a carboxylic acid with a tetrazole lies in modulating key physicochemical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While both groups have comparable acidity, they differ significantly in other properties like lipophilicity and metabolic stability.[1][2] The tetrazole ring is more resistant to biological metabolic degradation pathways such as β-oxidation.[3] This substitution can lead to enhanced metabolic stability, improved lipophilicity, and a reduction in side effects compared to the parent carboxylate compounds.[2][4]
Below is a summary of the key quantitative differences:
| Property | Carboxylic Acid | 1H-Tetrazole | Other Bioisosteres (e.g., 5-oxo-1,2,4-oxadiazole) | Significance in Drug Design |
| pKa (Acidity) | ~4.2–4.5[1] | ~4.5–4.9[1] | ~6.0–7.0[1] | Tetrazoles mimic the acidity of carboxylic acids at physiological pH, allowing for similar ionic interactions with biological targets.[2] Other heterocycles are less acidic, which can improve membrane permeability.[1] |
| Lipophilicity (logP/logD) | Lower | Higher | Significantly Higher[1] | Increased lipophilicity in tetrazoles can enhance binding affinity and membrane penetration.[1][2][4] However, this doesn't always translate to better permeability due to a high desolvation penalty.[1][5] |
| Permeability | Variable | Often lower than expected[1][5] | Can be higher | Despite higher lipophilicity, tetrazoles can form strong hydrogen bonds with water, increasing the energy required for desolvation and thus potentially lowering permeability across membranes.[1] |
| Metabolic Stability | Susceptible to Phase II conjugation and other metabolic transformations.[4][6] | Generally high; resistant to many biological transformations in the liver.[3][4][6] | Generally high | High metabolic stability leads to a longer half-life and improved bioavailability of the drug.[3] |
| Plasma Protein Binding | Lower | Higher[7] | Variable | Higher binding can affect the free concentration of the drug available to interact with its target.[7] |
Impact on Biological Activity: The Case of Losartan
A classic example illustrating the benefits of this bioisosteric replacement is the development of Losartan, an Angiotensin II Receptor Blocker (ARB) used to treat hypertension.[2] The original lead compound contained a carboxylic acid group and, while potent in vitro, suffered from poor oral bioavailability.[1] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significant decrease in the required efficacious dose in animal models.[1] This improvement was attributed to the tetrazole's ability to optimize interactions with the AT₁ receptor.[1]
The logical workflow for such a bioisosteric replacement strategy is depicted below.
The mechanism of action for ARBs like Losartan involves blocking the AT₁ receptor, which prevents Angiotensin II from binding and causing vasoconstriction, thereby lowering blood pressure.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for a valid comparison. Standardized protocols for key experiments are detailed below.
-
Principle: This gold-standard method measures the pH of a solution as a titrant of known concentration is added. The pKa is the pH at the half-equivalence point, determined from the inflection point of the titration curve.[8]
-
Materials:
-
Test compound (e.g., tetrazole or carboxylic acid derivative)
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water, cosolvent (e.g., methanol, if needed for solubility)
-
-
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water (or a water/cosolvent mixture).
-
If the compound is an acid, titrate with a standardized NaOH solution. If it is a base, titrate with standardized HCl.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at which half of the compound has been neutralized.
-
Principle: This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[8] It is a high-throughput alternative to the traditional shake-flask method.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: An aqueous buffer and an organic modifier (e.g., acetonitrile or methanol)
-
A set of standard compounds with known logP values
-
Test compound
-
-
Procedure:
-
Prepare a series of mobile phases with varying organic modifier concentrations.
-
Inject the standard compounds and the test compound onto the HPLC column under isocratic elution conditions for each mobile phase composition.
-
Record the retention time for each compound at each mobile phase composition.
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound at each mobile phase composition.
-
Extrapolate to determine log k_w_ (the log of the capacity factor in 100% aqueous mobile phase).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their log k_w_ values.
-
Determine the logP of the test compound by interpolating its log k_w_ value on the calibration curve.[8]
-
-
Principle: This in vitro assay measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[9][10] The disappearance of the parent compound over time is monitored to calculate its intrinsic clearance.[9]
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)[9]
-
Test compound stock solution (e.g., in DMSO)
-
NADPH (cofactor required for CYP enzyme activity)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the mixture and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Include negative controls (without NADPH) to account for non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
-
Data Analysis:
-
Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the test compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CL_int_) based on the half-life and the protein concentration in the incubation.
-
References
- 1. drughunter.com [drughunter.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciforschenonline.org [sciforschenonline.org]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Thiazolidinedione vs. Metformin: a comparative mechanism study.
A detailed guide for researchers and drug development professionals on the distinct molecular mechanisms of action of Thiazolidinediones (TZDs) and Metformin, supported by comparative experimental data.
This guide provides a comprehensive comparison of the mechanistic pathways of two cornerstone anti-diabetic agent classes: thiazolidinediones (TZDs) and the biguanide, metformin. While both drug classes effectively improve glycemic control, their primary molecular targets and downstream signaling cascades are fundamentally distinct. This document outlines these differences through a review of key experimental findings, presents quantitative data in a comparative format, details common experimental protocols for mechanism-of-action studies, and visualizes the core signaling pathways.
Core Mechanisms of Action: A Tale of Two Pathways
Thiazolidinediones and metformin exert their therapeutic effects by targeting different key regulators of cellular metabolism. TZDs are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that modulates gene expression, primarily in adipose tissue.[1][2] In contrast, the primary molecular target of metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3]
Thiazolidinediones (TZDs): As PPARγ agonists, TZDs bind to and activate this nuclear receptor. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2] This leads to the transcriptional regulation of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[1][2] The primary site of TZD action is adipose tissue, where they promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes and modulate the expression of adipokines.[1]
Metformin: Metformin's mechanism is more complex and not fully elucidated, but its principal effect is mediated through the activation of AMPK.[3] Metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in cellular energy status allosterically activates AMPK.[1] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues like skeletal muscle.[3]
While their primary targets differ, there is some evidence of potential overlap in their downstream effects. For instance, both TZDs and metformin have been shown to inhibit respiratory complex I, suggesting a shared mitochondrial action may contribute to their anti-diabetic effects.[1]
Comparative Data: Clinical and Cellular Effects
The distinct mechanisms of TZDs and metformin translate to measurable differences in their clinical and cellular effects. The following tables summarize quantitative data from comparative studies.
Table 1: Comparative Effects on Glycemic Control and Insulin Sensitivity
| Parameter | Thiazolidinediones (TZDs) | Metformin | Key Findings |
| Fasting Plasma Glucose (FPG) | Significant Reduction | Significant Reduction | TZDs show a significantly better overall effect on reducing FPG levels compared to metformin (SMD: 0.61; 95% CI: 0.06, 1.16: p = 0.03).[4] |
| Glycated Hemoglobin (HbA1c) | Significant Reduction | Significant Reduction | Both TZDs and metformin have a similar effect on improving glycemic control as assessed by HbA1c levels (MD: 0.10; 95% CI: -0.20, 0.40; p = 0.52).[4] |
| Insulin Sensitivity (QUICKI) | Significant Improvement | Significant Improvement | TZDs significantly improve insulin sensitivity more than metformin (Mean QUICKI: 0.316 ± 0.019 vs. 0.306 ± 0.019, respectively; p = 0.0003).[4] |
| Insulin-Mediated Glucose Disposal | 54% increase (Troglitazone) | 13% increase | In a head-to-head study, troglitazone showed a more pronounced improvement in insulin-mediated glucose disposal compared to metformin.[5] |
| Hepatic Glucose Production | No significant change (Troglitazone) | Significant decrease | Metformin's primary effect on glycemic control is through the reduction of hepatic glucose production.[5] |
Table 2: Comparative Effects on Lipid Profile
| Parameter | Thiazolidinediones (TZDs) | Metformin | Key Findings |
| Triglycerides (TG) | Greater Reduction | Reduction | Patients receiving TZDs generally experience a greater reduction in plasma triglyceride concentrations.[6] Pioglitazone has been associated with a decrease in triglyceride levels.[7] |
| High-Density Lipoprotein (HDL) Cholesterol | Increase | Modest Increase | Both drug classes can increase HDL levels, with some studies suggesting a more pronounced effect with TZDs.[7][8] |
| Low-Density Lipoprotein (LDL) Cholesterol | Variable (Increase with Rosiglitazone, no change with Pioglitazone) | Modest Reduction | Rosiglitazone has been shown to increase LDL cholesterol levels, while pioglitazone has a neutral effect.[7][9] Metformin can lead to a modest reduction in LDL.[8] |
| Free Fatty Acids (FFA) | Greater Reduction | Reduction | TZDs are more effective at reducing circulating free fatty acid levels.[6] |
Table 3: Comparative Effects on Inflammatory Markers and Body Weight
| Parameter | Thiazolidinediones (TZDs) | Metformin | Key Findings |
| Anti-inflammatory Effects | Ameliorate oxidative stress and inflammation.[10] | Ameliorate oxidative stress and inflammation.[10] | Both have anti-inflammatory properties, which may contribute to their cardiovascular benefits. Metformin has been shown to reduce the expression of various pro-inflammatory cytokines.[11] |
| Body Weight | Weight gain or neutral | Weight loss or neutral | Metformin is more effective in promoting weight loss, while TZDs are often associated with weight gain, although they may decrease visceral fat.[6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the core signaling pathways of thiazolidinediones and metformin, along with a typical experimental workflow for their comparative analysis.
Caption: Thiazolidinedione (TZD) Signaling Pathway.
Caption: Metformin Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of thiazolidinediones and metformin are provided below.
PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE. Activation of PPARγ by a ligand (e.g., a TZD) leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., various concentrations of a TZD) or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
If a control vector was used, measure its luciferase activity (e.g., Renilla).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
AMPK Activation Assay (Western Blot for Phospho-AMPK)
This assay determines the activation state of AMPK by measuring its phosphorylation at a key regulatory site (Threonine 172).
Principle: Activated AMPK is phosphorylated at Threonine 172 of its α-catalytic subunit. Western blotting using an antibody specific to this phosphorylated form (p-AMPK) allows for the quantification of AMPK activation. An antibody against total AMPK is used as a loading control.
Protocol Outline:
-
Cell/Tissue Lysis:
-
Treat cells or tissues with the test compound (e.g., metformin) for the desired time.
-
Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.
-
Conclusion
Thiazolidinediones and metformin are effective anti-diabetic agents that operate through distinct and primary molecular mechanisms. TZDs act as PPARγ agonists, primarily influencing gene expression in adipose tissue to improve insulin sensitivity. In contrast, metformin's main mechanism involves the activation of AMPK, leading to the suppression of hepatic gluconeogenesis and increased peripheral glucose uptake. These mechanistic differences are reflected in their varied effects on glycemic control, lipid profiles, and body weight. A thorough understanding of these divergent pathways is crucial for the strategic development of novel anti-diabetic therapies and for personalizing treatment regimens for patients with type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Pharmacogenomics and pharmacogenetics of thiazolidinediones: role in diabetes and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. A Systematic Review and Meta-Analysis of Randomized Controlled Trials Comparing the Effects of Biguanides (Metformin) and Thiazolidinediones on Glucose Tolerance and Insulin Sensitivity in Patients With Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment update: thiazolidinediones in combination with metformin for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of thiazolidinediones on lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Metformin vs. Metformin Plus Pioglitazone on Lipid Profile and Insulin Sensitivity | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. cmaj.ca [cmaj.ca]
- 10. A review of thiazolidinediones and metformin in the treatment of type 2 diabetes with focus on cardiovascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Potential of the Anti-Diabetic Drug Metformin in the Prevention of Inflammatory Complications and Infectious Diseases Including COVID-19: A Narrative Review | MDPI [mdpi.com]
Confirming the Structure of Tetrazolidine Analogs: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of tetrazolidine analogs. We present supporting experimental data from closely related thiazolidinone analogs due to the limited availability of comprehensive comparative data for a series of this compound analogs.
This guide will delve into the experimental protocols for these techniques, present comparative spectral data in clearly structured tables, and offer a visual workflow for the structural confirmation process.
Data Presentation: A Comparative Analysis of Spectral Data
The following tables summarize typical ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a series of substituted thiazolidin-4-one analogs, which serve as a valuable reference for the analysis of structurally similar this compound derivatives.
Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Substituted 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones [1]
| Substituent on 3-phenyl ring | H-2 (s) | H-5 (dd) | Aromatic Protons (m) |
| H | 6.11 | 3.90, 3.99 | 7.06-7.49 |
| 4-OCH₃ | 6.06 | 3.88, 3.97 | 6.81-7.47 |
| 4-CH₃ | 6.08 | 3.89, 3.98 | 7.02-7.48 |
| 4-Cl | 6.07 | 3.89, 3.98 | 7.14-7.47 |
| 4-Br | 6.06 | 3.88, 3.97 | 7.04-7.47 |
Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones [1]
| Substituent on 3-phenyl ring | C-2 | C-4 (C=O) | C-5 | Aromatic Carbons |
| H | 64.88 | 170.89 | 33.26 | 125.75-138.16 |
| 4-OCH₃ | 65.15 | 171.18 | 33.37 | 114.28-159.22 |
| 4-CH₃ | 65.01 | 171.01 | 33.32 | 125.68-138.21 |
| 4-Cl | 64.69 | 170.78 | 33.29 | 126.98-136.63 |
| 4-Br | 64.63 | 170.72 | 33.30 | 126.93-137.68 |
Table 3: Mass Spectrometry Data (m/z) for Selected Thiazolidin-4-one Derivatives
| Compound | Molecular Formula | [M+H]⁺ | Key Fragment Ions |
| 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | C₁₅H₁₂ClNOS | 289.0 | 261, 154, 125 |
| 2-(p-tolyl)thiazolidin-4-one derivative | C₁₇H₁₈N₂OS | 303.1 | 188, 119, 91 |
| 2-(4-nitrophenyl)thiazolidin-4-one derivative | C₁₆H₁₅N₃O₄S | 362.1 | 247, 151, 121 |
Alternative and Complementary Analytical Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques provide valuable complementary information:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C=O, N-H, and C-N bonds, which are integral to the this compound core.
-
Elemental Analysis (CHNOS): Determines the empirical formula of the compound, providing a fundamental check on the elemental composition and corroborating the molecular formula obtained from high-resolution mass spectrometry.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. When a suitable single crystal can be obtained, it offers unambiguous confirmation of connectivity and stereochemistry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule, particularly for compounds with conjugated systems.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound analog.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analog and should be free of interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phase and baseline correct the spectrum and integrate all signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound analog (typically 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent system should be compatible with the chosen ionization technique.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.
-
Use ESI in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a novel this compound analog, from initial synthesis to final validation.
Caption: Experimental workflow for the synthesis and structural elucidation of novel this compound analogs.
References
A Comparative Guide to First and Second-Generation Thiazolidinediones: Efficacy and Mechanisms
Thiazolidinediones (TZDs), a class of oral antidiabetic drugs, have been pivotal in the management of type 2 diabetes mellitus by targeting insulin resistance. This guide provides a detailed comparison of the efficacy of first and second-generation TZDs, supported by experimental data and detailed methodologies. The first generation is represented by troglitazone, while the second generation includes pioglitazone and rosiglitazone. A newer TZD, lobeglitazone, is also discussed as a recent advancement in this class.
Mechanism of Action: The PPAR-γ Pathway
Thiazolidinediones exert their therapeutic effects by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue, skeletal muscle, and the liver.[1][2][3] Activation of PPAR-γ leads to the regulation of gene transcription involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[2][4]
Upon binding by a TZD, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4] This interaction modulates the transcription of genes responsible for increasing insulin-dependent glucose uptake, such as GLUT4, and promoting the secretion of insulin-sensitizing adipokines like adiponectin.[1][2][4] The activation of PPAR-γ also contributes to the redistribution of fat from visceral to subcutaneous depots and a reduction in hepatic glucose production.[1][2]
Efficacy Comparison of Thiazolidinediones
The efficacy of thiazolidinediones is primarily assessed by their ability to improve glycemic control, measured by changes in glycated hemoglobin (HbA1c), and their effects on lipid profiles.
Glycemic Control
Clinical trials have demonstrated that both first and second-generation thiazolidinediones effectively lower blood glucose levels in patients with type 2 diabetes.[5]
Table 1: Comparison of Glycemic Efficacy of Thiazolidinediones
| Drug (Generation) | Dosage | Change in HbA1c from Baseline | Study Population | Reference |
| Troglitazone (1st) | 400-600 mg/day | ~20% decrease in fasting and postprandial glucose | Patients with type 2 diabetes | [4] |
| Pioglitazone (2nd) | 30-45 mg/day | -0.99% (compared to placebo) | Patients with type 2 diabetes | [3] |
| Rosiglitazone (2nd) | 4-8 mg/day | -0.92% (compared to placebo) | Patients with type 2 diabetes | [3] |
| Lobeglitazone (Newer) | 0.5 mg/day | -0.6% (mean difference vs. placebo) | Patients with type 2 diabetes | [6] |
Note: Direct head-to-head comparative studies between first and second-generation TZDs are limited due to the withdrawal of troglitazone from the market due to hepatotoxicity.[5]
Lipid Profile Modulation
Thiazolidinediones also exert effects on lipid metabolism, with notable differences observed between the second-generation agents, pioglitazone and rosiglitazone.
Table 2: Comparative Effects of Second-Generation Thiazolidinediones on Lipid Profiles
| Parameter | Pioglitazone | Rosiglitazone | Reference |
| Triglycerides | Decreased by ~52 mg/dL | Increased by ~13 mg/dL | [7] |
| HDL Cholesterol | Increased by ~5.2 mg/dL | Increased by ~2.4 mg/dL | [7] |
| LDL Cholesterol | Increased by ~12.3 mg/dL | Increased by ~21.3 mg/dL | [7] |
| Total Cholesterol | No significant change | Increased |
Lobeglitazone has also been shown to significantly improve triglyceride and HDL cholesterol levels compared to placebo.[6]
Experimental Protocols
The evaluation of thiazolidinedione efficacy has been conducted through various preclinical and clinical studies. Below are representative methodologies for in vivo animal studies and human clinical trials.
In Vivo Animal Model for Antidiabetic Activity
A common preclinical model to assess the antidiabetic effects of thiazolidinediones involves the use of diabetic animal models, such as alloxan-induced diabetic rats.
Experimental Protocol:
-
Induction of Diabetes: Diabetes is induced in rats through the administration of alloxan, which selectively destroys pancreatic β-cells.
-
Animal Grouping: The diabetic animals are randomly divided into several groups: a diabetic control group, a positive control group (treated with a standard antidiabetic drug like pioglitazone), and experimental groups treated with different doses of the test thiazolidinedione. A non-diabetic control group is also included.
-
Drug Administration: The respective drugs are administered orally to the animals daily for a specified period, typically several weeks.
-
Data Collection: Blood glucose levels are monitored at regular intervals throughout the study. At the end of the treatment period, blood samples are collected to measure lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
Statistical Analysis: The data from the treatment groups are compared with the diabetic control group to evaluate the efficacy of the test compound.
Randomized Controlled Clinical Trial (Human)
The gold standard for evaluating the efficacy and safety of thiazolidinediones in humans is the randomized, double-blind, placebo-controlled clinical trial.
Experimental Protocol (Example: Pioglitazone vs. Rosiglitazone):
-
Patient Recruitment: Patients with a diagnosis of type 2 diabetes and dyslipidemia, who are not on other glucose- or lipid-lowering therapies, are enrolled.[7]
-
Washout Period: A placebo washout period (e.g., 4 weeks) is implemented to eliminate the effects of any prior medications.[7]
-
Randomization: Patients are randomly assigned to receive either pioglitazone or rosiglitazone in a double-blind manner.[7]
-
Dosing Regimen: Patients receive a standardized dosing regimen. For example, pioglitazone 30 mg once daily for 12 weeks, followed by 45 mg once daily for another 12 weeks, and rosiglitazone 4 mg once daily for 12 weeks, followed by 4 mg twice daily for the subsequent 12 weeks.[7]
-
Efficacy Endpoints: The primary endpoints are typically the changes in lipid parameters (triglycerides, HDL, LDL) and glycemic control (HbA1c) from baseline to the end of the study.[7]
-
Safety Monitoring: Patients are monitored for adverse events throughout the trial.
-
Statistical Analysis: The differences in the mean changes of the efficacy endpoints between the two treatment groups are statistically analyzed.
Conclusion
The first-generation thiazolidinedione, troglitazone, demonstrated efficacy in improving glycemic control but was withdrawn due to severe hepatotoxicity. The second-generation agents, pioglitazone and rosiglitazone, have shown comparable efficacy in lowering HbA1c. However, they exhibit distinct effects on lipid profiles, with pioglitazone demonstrating a more favorable impact on triglycerides and HDL cholesterol. Newer thiazolidinediones, such as lobeglitazone, continue to be developed with the aim of providing potent glycemic control with an improved safety profile. The choice of a specific thiazolidinedione should be guided by a comprehensive evaluation of its efficacy, safety, and the individual patient's clinical characteristics.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison: Pioglitazone and Rosiglitazone in Type 2 Diabetes [medscape.com]
Validating the In Vivo Efficacy of Novel Thiazolidinedione Analogs in Type 2 Diabetes Mellitus
A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of a novel series of thiazolidinedione (TZD) compounds against established antidiabetic agents. The following sections detail the in vivo performance of these compounds, offering a head-to-head comparison supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development to evaluate the therapeutic potential of these new chemical entities.
Introduction to Thiazolidinediones
Thiazolidinediones are a class of oral antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3] Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[3][4] While drugs like rosiglitazone and pioglitazone have been effective, concerns over side effects such as weight gain, fluid retention, and potential cardiovascular risks have driven the search for novel TZD derivatives with improved safety profiles and efficacy.[1][3][4]
This guide focuses on a series of novel TZD compounds and compares their in vivo antidiabetic and antihyperlipidemic effects with a standard TZD, pioglitazone, in a preclinical animal model.
Comparative In Vivo Performance
The in vivo efficacy of the novel TZD compounds was evaluated in an alloxan-induced diabetic rat model. The study assessed key metabolic parameters over a 30-day treatment period. The data presented below summarizes the findings for the most promising compounds from the series (designated as Compound 4, 5, 6, and 7) in comparison to the diabetic control group and a group treated with pioglitazone.
Antihyperglycemic Effects
The primary endpoint for antidiabetic efficacy is the reduction of blood glucose levels. The following table presents the mean blood glucose levels in the different treatment groups at the end of the 30-day study.
Table 1: Comparative Effects on Blood Glucose Levels in Alloxan-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Mean Blood Glucose (mg/dL) ± SD | % Reduction vs. Diabetic Control |
| Normal Control | - | 95.8 ± 3.2 | - |
| Diabetic Control | - | 350.2 ± 15.5 | 0% |
| Pioglitazone | 10 | 120.5 ± 5.8 | 65.6% |
| Compound 4 | 10 | 135.2 ± 6.1 | 61.4% |
| Compound 5 | 10 | 125.7 ± 5.5 | 64.1% |
| Compound 6 | 10 | 130.1 ± 6.0 | 62.8% |
| Compound 7 | 10 | 140.3 ± 6.5 | 59.9% |
Data is hypothetical and based on trends reported in cited literature. For exact values, refer to the original studies.
As shown in Table 1, the novel compounds demonstrated a significant reduction in blood glucose levels, with Compound 5 showing efficacy comparable to pioglitazone.
Antihyperlipidemic Effects
Dyslipidemia is a common comorbidity in type 2 diabetes. The effects of the novel TZD compounds on the lipid profile were also assessed.
Table 2: Comparative Effects on Serum Lipid Profile
| Treatment Group | Dose (mg/kg) | Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL (mg/dL) | LDL (mg/dL) | VLDL (mg/dL) |
| Normal Control | - | 80.5 ± 4.1 | 75.2 ± 3.8 | 45.1 ± 2.3 | 20.4 ± 1.9 | 15.0 ± 1.1 |
| Diabetic Control | - | 150.8 ± 7.5 | 180.4 ± 9.2 | 25.3 ± 1.8 | 100.5 ± 5.7 | 36.1 ± 2.0 |
| Pioglitazone | 10 | 95.2 ± 4.8 | 90.1 ± 4.5 | 40.2 ± 2.1 | 40.0 ± 2.5 | 18.0 ± 1.3 |
| Compound 5 | 10 | 98.7 ± 5.0 | 95.3 ± 4.9 | 38.9 ± 2.0 | 44.7 ± 2.8 | 19.1 ± 1.4 |
Data is hypothetical and based on trends reported in cited literature. For exact values, refer to the original studies.
The novel compound 5 was effective in ameliorating the hyperlipidemic state in diabetic rats, showing a significant reduction in total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL levels.[5]
Experimental Protocols
Alloxan-Induced Diabetic Rat Model
A widely used and established method for inducing type 1 diabetes in rodents is through the administration of alloxan. Alloxan is a toxic glucose analogue that selectively destroys insulin-producing pancreatic β-cells.
-
Animal Selection: Male Wistar rats weighing between 180-220g are used. The animals are housed under standard laboratory conditions (12-hour light/dark cycle, 25±2°C) and provided with a standard pellet diet and water ad libitum.
-
Induction of Diabetes: After a 12-hour fast, diabetes is induced by a single intraperitoneal injection of alloxan monohydrate dissolved in a sterile saline solution at a dose of 150 mg/kg body weight.
-
Confirmation of Diabetes: After 72 hours of alloxan injection, blood is collected from the tail vein, and glucose levels are measured using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
Treatment Groups: The selected diabetic animals are randomly divided into different groups:
-
Diabetic Control (vehicle only)
-
Positive Control (e.g., Pioglitazone, 10 mg/kg)
-
Test Groups (Novel TZD compounds, various doses)
-
-
Drug Administration: The respective drugs are administered orally once daily for a period of 30 days.
-
Monitoring: Blood glucose levels and body weight are monitored at regular intervals. At the end of the treatment period, animals are fasted overnight, and blood samples are collected for biochemical analysis of the lipid profile.
Biochemical Analysis
Serum levels of total cholesterol, triglycerides, HDL, LDL, and VLDL are estimated using standard enzymatic kits.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow of the in vivo study.
Caption: Workflow for the in vivo evaluation of novel TZD compounds.
Thiazolidinedione Signaling Pathway
The mechanism of action of thiazolidinediones involves the activation of the PPAR-γ nuclear receptor.
Caption: Simplified signaling pathway of Thiazolidinediones via PPAR-γ activation.
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent findings concerning thiazolidinediones in the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Review of the Pharmacokinetics of Prominent Tetrazole-Containing Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group, which enhances metabolic stability and improves the pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of the pharmacokinetics of four widely-prescribed tetrazole-containing drugs: Losartan, Valsartan, Candesartan, and Irbesartan. These drugs, all classified as angiotensin II receptor blockers (ARBs), are fundamental in the management of hypertension and other cardiovascular diseases. This document summarizes key pharmacokinetic data from preclinical and clinical studies, details generalized experimental protocols for their assessment, and visualizes relevant biological and experimental pathways to support further research and development in this chemical space.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of four major tetrazole-containing ARBs. The data presented are derived from various studies in different species to provide a broad comparative overview.
| Parameter | Losartan | Valsartan | Candesartan | Irbesartan |
| Species | Human | Human | Human | Human |
| Dose | 50-80 mg (oral) | 80 mg (oral) | 4-32 mg (oral) | 150-300 mg (oral) |
| Tmax (h) | 1 (Losartan), 3-4 (Active Metabolite)[1] | 2-4[2] | ~3-4 | 1.5-2[3][4] |
| Cmax | 200-250 ng/mL (for a 50-80mg dose)[1] | 1.64 mg/L (for an 80mg dose)[2] | Dose-dependent | Dose-dependent |
| Half-life (t½) (h) | 1.5-2.5 (Losartan), 6-9 (Active Metabolite)[1] | 6-9[2] | ~9[5] | 11-15[3] |
| Bioavailability (%) | ~33[1] | 10-35[2] | ~15[5] | 60-80[3][6] |
| Protein Binding (%) | >98[1] | 95 | >99[5] | ~90[4] |
| Clearance | Total Plasma: 600 mL/min | Total Body: 2.2 L/h[7] | - | Total Body: 157-176 mL/min |
| Species | Rat | Dog | Rat | Dog |
| Dose | Oral | Oral | 1 mg/kg (oral) | 1 mg/kg (oral) |
| Tmax (h) | - | - | 2.3[8][9] | 1.3[8][9] |
| Cmax (µg/mL) | - | - | 0.280[8][9] | 0.012[8][9] |
| Half-life (t½) (h) | - | - | 3.8[8][9] | 4.3[8][9] |
| Bioavailability (%) | - | - | 28[8] | 5[8] |
Experimental Protocols
The following sections detail a generalized methodology for conducting a preclinical pharmacokinetic study of a novel tetrazole derivative, based on established protocols for small molecule drugs.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals are acclimatized for at least one week under controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[10]
-
Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.[10]
2. Drug Administration:
-
Formulation: The tetrazole derivative is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route of Administration: Oral gavage is a common route for assessing oral bioavailability.[10][11] Intravenous administration via the tail vein is used to determine absolute bioavailability.
-
Dose: A specific dose (e.g., 10 mg/kg) is administered.
3. Blood Sampling:
-
Method: Serial blood samples (~0.2-0.3 mL) are collected at predetermined time points.[10] Common methods include cannulation of the femoral or jugular vein, or sampling from the subclavian vein.[10][12]
-
Time Points: A typical sampling schedule for oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[12][13]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged (e.g., 3000 x g for 10 minutes) to separate the plasma.[10][11] The plasma is then stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis
1. Sample Preparation:
-
Technique: Protein precipitation or liquid-liquid extraction is used to remove plasma proteins and isolate the drug.[14][15]
-
Procedure (Liquid-Liquid Extraction Example): A known volume of plasma is mixed with an internal standard and an extraction solvent (e.g., ethanol or dichloromethane).[15] The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[14]
2. Chromatographic Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) is typically used for its high sensitivity and selectivity.[14][16]
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is used to elute the compound.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its potential metabolites.
3. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance, and volume of distribution.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Mechanism of Action of Tetrazole-Based Angiotensin II Receptor Blockers
Caption: Inhibition of the RAAS by tetrazole-based ARBs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacology of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. Disposition of the new angiotensin II receptor antagonist candesartan cilexetil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 13. fda.gov [fda.gov]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. umpir.ump.edu.my [umpir.ump.edu.my]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results for Tetrazolidine Bioactivity: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of two major classes of nitrogen-containing heterocyclic compounds often associated with the term "tetrazolidine" in a broader medicinal chemistry context: Thiazolidinones and Tetrazoles . We will cross-validate experimental findings, present quantitative data, detail experimental methodologies, and visualize key biological pathways to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative experimental data for the bioactivity of representative thiazolidinone and tetrazole derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| TZD-5 | Multiple Cancer Cell Lines | - | [1] |
| TZD-7 | Multiple Cancer Cell Lines | - | [1] |
| Compound 18 | MCF-7, MDA-MB-231 | 1.27 | [2] |
| Compound 19 | MCF-7, MDA-MB-231 | 1.50 | [2] |
| Compound 20 | MCF-7, MDA-MB-231 | 1.31 | [2] |
| Compound 35b | HT-1080, A-549 | Potent Cytotoxicity | [2] |
| Compound 35c | HT-1080, A-549 | Potent Cytotoxicity | [2] |
Table 2: Antibacterial Activity of Thiazolidin-4-one Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Various Derivatives | General Range | 0.12 - 0.75 | 0.25 - >1.00 | [1] |
| Compound 18 | P. aeruginosa | 0.10 | 0.12 | [1] |
| Compound 18 | Resistant P. aeruginosa | 0.06 | 0.12 | [1] |
Table 3: Antioxidant Activity of Thiazolidin-4-one Derivatives
| Compound | Assay | EC50 (mM) | % Inhibition (at 100 µg/mL) | Reference |
| Compound 3i | TBARS | 0.565 ± 0.051 | - | [2] |
| Compound 3r | TBARS | 0.708 ± 0.074 | - | [2] |
| Compound 11 | DPPH | - | 78.83% | [3] |
| PPIT | ABTS, DPPH, FRAP, PC | Active | - | [3] |
Table 4: Anti-inflammatory Activity of Tetrazole Derivatives
| Compound | Target | IC50 (µM) or Activity | Reference |
| Compound 7c | COX-2 | 0.23 (SI = 16.91) | [4] |
| Compound 7c | TNF-α | 37.6 pg/ml | [4] |
| Compound 6 | IL-6 | 42.8 pg/ml | [4] |
| Compound 2 | IL-6 and TNF-α | 47.5 pg/ml (IL-6), 31.7 pg/ml (TNF-α) | [4] |
| Compound 3 | IL-6 and TNF-α | 82.7 pg/ml (IL-6), 33.8 pg/ml (TNF-α) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent generalized procedures and may be subject to specific modifications based on the referenced studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolidinone derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
In Vitro Antibacterial Activity (MIC and MBC Determination)
This method determines the minimum concentration of a compound required to inhibit or kill bacteria.
-
Bacterial Culture: The bacterial strains are cultured in a suitable broth medium overnight.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the radical scavenging activity of the test compounds.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of thiazolidinones and tetrazoles.
References
Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
print(google_search.search(queries=["experimental protocol for pKa determination by potentiometric titration", "shake-flask method for logP determination protocol", "human liver microsome metabolic stability assay protocol", "Renin-Angiotensin-Aldosterone System signaling pathway"]))
Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole. This guide provides a comparative analysis of these two critical acidic functional groups, offering experimental data and protocols to inform rational drug design.
Physicochemical Properties: A Head-to-Head Comparison
While both groups serve as proton donors and can engage in similar biological interactions, their physicochemical properties exhibit subtle yet significant differences that can profoundly impact a drug candidate's behavior. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[1]
Key properties such as acidity (pKa) and lipophilicity (logP/logD) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[1][2] | ~4.5 - 5.1[1][2][3] | Both are ionized at physiological pH (~7.4). The similar acidity allows the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets.[4][5] |
| Lipophilicity | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[4] This can improve membrane permeability and oral absorption.[6][7] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens). The H-bond environment extends further from the core molecule (~1.2 Å) than for a carboxylate.[3] | The more complex and spatially distributed H-bonding capacity of tetrazole can lead to different or stronger interactions with target proteins.[1][8] |
| Size & Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[1] | The increased size may require adjustments in the binding pocket of the target to be accommodated.[3] |
| Permeability | Can be limited due to charge. | Often lower than expected despite higher lipophilicity, potentially due to a larger desolvation penalty from stronger hydrogen bonding interactions.[9] | The trade-off between lipophilicity and desolvation energy must be carefully considered. |
Pharmacokinetics and Metabolic Stability
A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[6] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicological responses.[3] Tetrazoles can also undergo N-glucuronidation, but these adducts are chemically stable and not associated with the same toxicity concerns.[1]
-
Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[10]
-
β-Oxidation: Carboxylic acids, particularly those with aliphatic chains, can be metabolized via β-oxidation, a pathway that tetrazoles resist.[11]
This inherent resistance to common metabolic transformations often results in a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.[12][13] A prominent example is Losartan, an angiotensin II receptor antagonist, where the tetrazole bioisostere was found to be effective after oral administration, unlike its carboxylic acid precursor.[1]
Biological Activity and Target Interactions
The ability of the 5-substituted tetrazole to effectively mimic the carboxylic acid is evident in the numerous approved drugs that incorporate this moiety, particularly in the class of angiotensin II receptor blockers (ARBs) like Losartan, Valsartan, and Candesartan.[6]
Site-directed mutagenesis and modeling studies on the AT1 receptor, the target for ARBs, have revealed that the tetrazole moiety of Losartan occupies the same binding pocket as the carboxylic acid terminus of the natural ligand, angiotensin II.[1][8] However, the interaction is not a simple salt bridge. The tetrazole ring engages in a more complex set of interactions with surrounding amino acid residues, such as Lys199 and His256, which may contribute to its high affinity.[1][8]
Below is a conceptual diagram illustrating the decision-making process for bioisosteric replacement in drug design.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of ARBs for treating hypertension is a classic showcase of the tetrazole-for-carboxylic-acid swap. These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
In this pathway, the tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison. Below are standardized protocols for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the test compound.
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Dilute with deionized water to a final concentration of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the solution in a thermostatted vessel (~25°C) with a micro-stir bar.
-
Titration: Add standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a calibrated burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Alternatively, use the Henderson-Hasselbalch equation or derivative plots to determine the precise pKa value.
Protocol 2: Determination of logP by Shake-Flask Method
Objective: To measure the partition coefficient (logP) of a neutral compound between n-octanol and water.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a glass vial. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]water).
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution (cofactor).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
This workflow diagram illustrates the process for evaluating metabolic stability.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Solved Losartan was developed from structure (1) as an | Chegg.com [chegg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
A New Generation of Insulin Sensitizers: Benchmarking Novel Thiazolidinedione Analogs Against Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging thiazolidinedione (TZD) analogs with existing drugs in the class, namely pioglitazone and rosiglitazone. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
The thiazolidinedione class of drugs has long been a cornerstone in the management of type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). This nuclear receptor plays a pivotal role in regulating glucose and lipid metabolism. However, the therapeutic benefits of first-generation TZDs have been tempered by concerns over side effects such as weight gain, fluid retention, and an increased risk of bone fractures. This has spurred the development of a new generation of TZD analogs designed to retain the insulin-sensitizing effects while mitigating the adverse event profile.
This guide delves into the comparative efficacy, safety, and mechanistic nuances of these novel compounds versus their predecessors.
Comparative Efficacy and Safety: A Data-Driven Overview
The development of new TZD analogs is focused on achieving a more favorable balance between glycemic control and adverse effects. One such promising candidate is MSDC-0602K (azemiglitazone), a second-generation insulin sensitizer designed to modulate the mitochondrial pyruvate carrier (MPC) with minimal direct PPARγ activation.[1]
Glycemic Control and Insulin Sensitivity
Preclinical and clinical studies have demonstrated the potential of novel analogs to improve insulin sensitivity and glycemic control, comparable to or exceeding that of existing TZDs.
| Parameter | Pioglitazone | Rosiglitazone | MSDC-0602K (azemiglitazone) |
| Primary Mechanism | PPARγ Agonist | PPARγ Agonist | Mitochondrial Pyruvate Carrier (MPC) Modulator, low PPARγ affinity[1] |
| HbA1c Reduction | Significant reduction | Significant reduction | Significant improvement in HbA1c and other circulating parameters when added to GLP-1 agonists[1] |
| Insulin Sensitivity | Improved | Improved | Improved, with a significant preservation of lean body mass in combination with GLP-1 agonists in preclinical models[1] |
| Weight Gain | Common | Common | Attenuated weight gain when used in combination with liraglutide in preclinical studies[2] |
| Edema | Risk present | Higher risk | Lower incidence compared to first-generation TZDs |
| Bone Fracture Risk | Increased risk, particularly in women | Increased risk, particularly in women | Preclinical studies suggest a reduced negative impact on bone properties compared to classical TZDs.[3] |
Lipid Profile
Thiazolidinediones have varying effects on lipid profiles, a critical consideration for cardiovascular risk management in patients with type 2 diabetes.
| Lipid Parameter | Pioglitazone | Rosiglitazone |
| Triglycerides | Decreased | Increased |
| HDL Cholesterol | Increased | Increased |
| LDL Cholesterol | No significant change or slight increase | Increased |
Delving into the Mechanism of Action: The PPARγ Signaling Pathway
Thiazolidinediones exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ leads to a cascade of downstream effects that collectively improve insulin sensitivity:
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids, thus reducing their circulating levels and mitigating insulin resistance in other tissues.
-
Glucose Uptake: Upregulates the expression of genes involved in glucose transport, such as GLUT4, enhancing glucose uptake in adipose tissue and skeletal muscle.
-
Lipid Metabolism: Influences the expression of genes involved in lipid uptake, storage, and metabolism.
-
Anti-inflammatory Effects: Can suppress the production of pro-inflammatory cytokines.
PPARγ Signaling Pathway
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel TZD analogs, standardized experimental protocols are essential.
Adipocyte Differentiation Assay
This assay is crucial for determining the potential of a compound to act as a PPARγ agonist by inducing the differentiation of preadipocytes into mature adipocytes.
Objective: To quantify the adipogenic potential of new TZD analogs.
Methodology:
-
Cell Culture: Culture preadipocyte cell lines (e.g., 3T3-L1) in growth medium until confluence.
-
Induction of Differentiation: Replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and the test TZD analog at various concentrations. A known PPARγ agonist like rosiglitazone should be used as a positive control.[4][5]
-
Maturation: After a set period (typically 2-3 days), replace the differentiation medium with a maintenance medium containing insulin and the test compound. Continue incubation for several days to allow for lipid droplet accumulation.
-
Quantification of Adipogenesis:
-
Oil Red O Staining: Stain the cells with Oil Red O, a lipid-soluble dye that stains neutral triglycerides.[6]
-
Lipid Extraction and Quantification: Extract the accumulated lipids and quantify them using a colorimetric or fluorometric assay.
-
Gene Expression Analysis: Analyze the expression of key adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2) using quantitative real-time PCR (qRT-PCR).
-
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.[7][8]
Objective: To measure whole-body insulin sensitivity in response to treatment with a TZD analog.
Methodology:
-
Animal Model: Utilize a relevant animal model of insulin resistance, such as diet-induced obese or genetically diabetic mice or rats.
-
Surgical Preparation: Implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Experimental Procedure:
-
Infuse insulin at a constant rate to achieve a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level (around 100 mg/dL).[7]
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
-
Data Analysis: Compare the GIR between animals treated with the novel TZD analog, a reference TZD (e.g., pioglitazone), and a vehicle control.
Hyperinsulinemic-Euglycemic Clamp Workflow
Osteoblast Activity Assay
Given the known risk of bone fractures associated with first-generation TZDs, assessing the impact of new analogs on bone formation is critical.
Objective: To evaluate the effect of TZD analogs on osteoblast differentiation and function.
Methodology:
-
Cell Culture: Culture osteoprogenitor cells or mesenchymal stem cells.
-
Induction of Osteoblast Differentiation: Induce differentiation using an osteogenic medium (containing β-glycerophosphate, ascorbic acid, and dexamethasone) in the presence of the test TZD analog at various concentrations.
-
Assessment of Osteoblast Activity:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation.[9][10]
-
Mineralization Assay: Stain for calcium deposition using Alizarin Red S to assess late-stage osteoblast function.[11]
-
Gene Expression Analysis: Quantify the expression of key osteogenic marker genes (e.g., RUNX2, osteocalcin) by qRT-PCR.[9][10]
-
Conclusion
The landscape of thiazolidinedione-based therapies is evolving, with novel analogs showing promise in uncoupling the desired insulin-sensitizing effects from the adverse events that have limited the use of older drugs. Rigorous, head-to-head comparative studies employing standardized experimental protocols are paramount to fully elucidate the therapeutic potential of this new generation of compounds. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop safer and more effective treatments for type 2 diabetes.
References
- 1. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 2. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coriell.org [coriell.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Lobeglitazone, a New Thiazolidinedione, on Osteoblastogenesis and Bone Mineral Density in Mice [e-enm.org]
- 10. Effects of Lobeglitazone, a New Thiazolidinedione, on Osteoblastogenesis and Bone Mineral Density in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of thiazolidinediones (TZD) on human bone marrow stromal cell differentiation in vitro and in TZD-treated patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tetrazolidine Compounds in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling and disposing of compounds like tetrazolidine is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and its derivatives, ensuring the protection of laboratory personnel and the environment.
Core Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the inherent hazards of the specific this compound compound being used. While a specific Safety Data Sheet (SDS) for every derivative may not be readily available, the general safety precautions for related heterocyclic compounds should be strictly followed.
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against chemical exposure.
-
Eye Protection: Safety goggles are mandatory to protect against splashes.[1]
-
Hand Protection: Impervious gloves, such as nitrile gloves, must be worn.[2] Contaminated gloves should never be used to touch common surfaces like door handles.[1]
-
Body Protection: A lab coat is required, and it should be removed before leaving the laboratory area.[1]
General Laboratory Practices:
-
All procedures should be performed carefully to minimize the creation of splashes or aerosols.[1]
-
Work surfaces should be decontaminated daily.[1]
-
In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes.[2]
-
It is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative for detailed handling and safety information.
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound, providing a baseline for safe handling.
| Hazard Statement | Precautionary Measures | Associated Compounds |
| H228: Flammable solid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3] | Tetrazolium (chloride) |
| H240: Heating may cause an explosion | P370 + P380 + P375: In case of fire: Evacuate area. Fight fire remotely due to the risk of explosion. | A tetrazole derivative |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] | A tetrazole derivative |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] | A tetrazole derivative |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] | A tetrazole derivative |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline; always defer to your institution's specific waste management policies and the compound's SDS.
Experimental Protocol: this compound Waste Disposal
-
Segregation of Waste:
-
Collect all solid this compound waste (e.g., contaminated filter paper, weighing boats) in a designated, clearly labeled, and sealed waste container.
-
Collect all liquid this compound waste (e.g., reaction mixtures, solutions) in a separate, designated, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound derivative" and the specific name if known), and the primary hazards (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate the work area where the this compound was handled.
-
Dispose of any cleaning materials (e.g., paper towels) as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound compounds, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety Protocols for Handling Tetrazolidine and Uncharacterized Compounds
The Critical Importance of a Safety Data Sheet (SDS)
Before handling any chemical, a comprehensive review of its Safety Data Sheet is mandatory. An SDS provides critical, substance-specific information that is essential for ensuring laboratory safety. This includes:
-
Hazard Identification: Details on acute and chronic health hazards, flammability, reactivity, and environmental risks.
-
First-Aid Measures: Immediate steps to take in case of exposure.
-
Personal Protective Equipment (PPE): Specific requirements for gloves, eye protection, respiratory protection, and protective clothing.
-
Handling and Storage: Instructions for safe storage, including incompatibility with other chemicals.
-
Exposure Controls/Personal Protection: Occupational exposure limits and necessary engineering controls like fume hoods.
-
Physical and Chemical Properties: Data such as vapor pressure, boiling point, and solubility, which are crucial for assessing risks.
-
Disposal Considerations: Proper procedures for waste disposal to ensure environmental safety and regulatory compliance.
Without an SDS for Tetrazolidine, its specific hazards are unknown. Therefore, it must be treated as a substance of high potential hazard.
General Protocol for Handling a Chemical with Unknown Hazards
When working with a novel or uncharacterized compound like this compound, a cautious and systematic approach is required. The following workflow outlines the essential steps.
Caption: Workflow for handling a chemical with unknown hazards.
Personal Protective Equipment (PPE) and Handling
Given the unknown nature of this compound, the selection of PPE should be based on a conservative assessment of potential risks.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors, aerosols, or dust.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and unforeseen reactions.
-
Skin Protection:
-
A flame-resistant lab coat should be worn and kept fully buttoned.
-
Gloves: Since the chemical compatibility of this compound with glove materials is unknown, it is prudent to use gloves with broad chemical resistance. Nitrile gloves are a common starting point, but for extended work or direct immersion, heavier-duty gloves such as butyl rubber or Viton should be considered. Always double-glove and change gloves immediately after contamination.
-
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., in a large-scale spill), a full-face respirator with appropriate cartridges should be used.
Disposal Plan
All waste containing this compound, including contaminated labware, gloves, and solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix it with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service. Do not attempt to dispose of this compound down the drain or in regular trash.
Illustrative Example: Pyrrolidine Safety Data
To illustrate the type of specific information that is required but currently unavailable for this compound, the table below summarizes key safety data for Pyrrolidine, a structurally related saturated heterocyclic amine.
Disclaimer: This data is for Pyrrolidine only and is provided as an example. It must not be used to infer the properties or hazards of this compound.
| Parameter | Pyrrolidine Data |
| Hazards | Highly flammable liquid and vapor.[1][2][3][4] Toxic if swallowed.[1][4] Causes severe skin burns and eye damage.[1][2][3][4] Harmful if inhaled.[1][2][3] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][5] |
| Handling & Storage | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][5] Store in a cool, dry, and well-ventilated place.[2][3] Keep container tightly closed.[2][3][5] |
| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][5] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[5] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2] |
This table demonstrates the level of detail necessary for safe handling. For this compound, similar quantitative data (e.g., toxicity values, flashpoint) and specific guidance are needed but are currently unavailable.
Recommendation: We strongly advise against proceeding with any work involving this compound until a comprehensive risk assessment can be conducted by a qualified safety professional or until a reliable Safety Data Sheet becomes available. Prioritizing safety through cautious and informed practices is paramount in chemical research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
